(R)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride
Description
Properties
IUPAC Name |
tert-butyl N-[(2R)-1-aminopropan-2-yl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2.ClH/c1-6(5-9)10-7(11)12-8(2,3)4;/h6H,5,9H2,1-4H3,(H,10,11);1H/t6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHXWWFZXWRQAK-FYZOBXCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)NC(=O)OC(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)NC(=O)OC(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679173 | |
| Record name | tert-Butyl [(2R)-1-aminopropan-2-yl]carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217631-35-0 | |
| Record name | tert-Butyl [(2R)-1-aminopropan-2-yl]carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride CAS number
An In-depth Technical Guide to (R)-tert-Butyl (1-aminopropan-2-yl)carbamate Hydrochloride: A Chiral Building Block for Advanced Drug Discovery
Abstract
This compound is a chiral bifunctional molecule of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a primary amine and a tert-butyloxycarbonyl (Boc)-protected secondary amine on a chiral propane backbone, makes it a highly valuable intermediate for the synthesis of complex, stereospecific molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol with mechanistic insights, robust analytical methodologies for purity and identity confirmation, and a discussion of its applications in the synthesis of pharmacologically active agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic strategies.
Core Chemical and Physical Properties
This compound is the salt form of the corresponding free base, often preferred for its improved stability and handling characteristics. The hydrochloride salt is typically a solid that is more readily weighed and dissolved in polar solvents compared to the free amine.
| Property | Value | Source(s) |
| Chemical Name | This compound | BLDpharm[1] |
| Synonyms | tert-butyl N-[(2R)-1-aminopropan-2-yl]carbamate HCl | BIOSYNCE[2] |
| CAS Number | 1217631-35-0 (for Hydrochloride) | BLDpharm[1] |
| CAS Number | 100927-10-4 (for Free Base) | American Elements, SynHet[3][4] |
| Molecular Formula | C₈H₁₉ClN₂O₂ | N/A (Derived) |
| Molecular Weight | 210.70 g/mol | N/A (Derived) |
| Appearance | Typically a white to off-white solid or liquid | BIOSYNCE[2] |
| Solubility | Soluble in organic solvents such as ethanol and ether | BIOSYNCE[2] |
| Storage Conditions | 2-8°C, sealed in a dry, dark place | Lead Sciences[5] |
Synthesis and Mechanistic Rationale
The primary synthetic route to (R)-tert-butyl (1-aminopropan-2-yl)carbamate involves the chemoselective mono-N-Boc protection of the less sterically hindered primary amine of (R)-1,2-diaminopropane. However, to achieve the title compound, selective protection of the secondary amine is required. This is often accomplished through a multi-step process starting from a suitable chiral precursor like (R)-alanine.
Causality in Synthetic Design
The choice of a Boc-protecting group is strategic; it is stable under a wide range of nucleophilic and basic conditions but can be readily cleaved under mild acidic conditions, allowing for orthogonal deprotection in complex multi-step syntheses[6]. The hydrochloride salt formation at the final step serves to purify the compound and enhance its shelf-life and ease of handling.
Generalized Synthetic Workflow
The following diagram outlines a common conceptual pathway for the synthesis.
Caption: Conceptual workflow for the synthesis of the target compound.
Detailed Experimental Protocol: Mono-Boc Protection
This protocol describes the selective protection of a diamine, a core transformation in synthesizing the title compound. The use of a large excess of the diamine starting material can favor mono-protection over di-protection[7].
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-1,2-diaminopropane (2.5 equivalents) in dichloromethane (DCM). Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent) in DCM. Add this solution dropwise to the cooled diamine solution over 1-2 hours with vigorous stirring. The slow addition is critical to minimize the formation of the di-protected byproduct.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the Boc₂O is consumed.
-
Workup and Isolation: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to isolate the mono-protected product.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or methanol. Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in dioxane or ether) dropwise. The hydrochloride salt will typically precipitate and can be collected by filtration, washed with cold ether, and dried under vacuum.
Analytical Characterization and Quality Control
Ensuring the purity and structural integrity of chiral building blocks is paramount for their successful application in drug synthesis. A combination of chromatographic and spectroscopic methods is employed.
Comparative Overview of Analytical Techniques
| Parameter | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Principle | Separation based on polarity and partitioning between stationary and mobile phases.[8] | Measures the magnetic properties of atomic nuclei to elucidate molecular structure. | Measures the mass-to-charge ratio of ions to determine molecular weight and fragmentation patterns.[8] |
| Primary Use | Purity assessment and quantification of impurities. | Unambiguous structure elucidation and confirmation. | Molecular weight confirmation and identification of impurities. |
| Typical Column/Probe | Chiral or C18 Reverse-Phase (e.g., 4.6 mm x 250 mm, 5 µm).[8] | 400 MHz or higher spectrometer with a standard 5 mm probe. | Electrospray Ionization (ESI) or Gas Chromatography-MS (GC-MS).[8] |
| Key Insights | Provides retention time, peak area (% purity), and detects non-volatile impurities. | Provides chemical shifts, coupling constants, and integration values for proton (¹H) and carbon (¹³C) atoms. | Provides the molecular ion peak [M+H]⁺ and characteristic fragment ions. |
Protocol: Purity Determination by HPLC
This method is suitable for the routine purity assessment of the final compound.
-
Instrumentation: HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: Chiral column (e.g., Chiralpak series) to confirm enantiomeric purity, or a standard C18 reverse-phase column for achiral purity.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both typically containing 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[8]
Applications in Drug Development and Organic Synthesis
The unique structure of this compound makes it a valuable synthon for introducing a chiral 1,2-diaminopropane moiety. This structural motif is present in numerous biologically active molecules.
Role as a Chiral Intermediate
After deprotection of the Boc group, the resulting chiral diamine can be incorporated into larger molecules. The differential reactivity of the primary and secondary amines allows for sequential, controlled functionalization. It is a key building block for synthesizing ligands for asymmetric catalysis, peptide mimics, and various pharmaceutical agents, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[6]
Logical Workflow in Complex Synthesis
The diagram below illustrates how the deprotected building block can be integrated into a synthetic pathway, for example, in the formation of a substituted heterocyclic compound.
Caption: Integration of the chiral diamine into a heterocyclic scaffold.
Safety, Handling, and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.
-
Safety Precautions: Based on data for similar carbamates and amines, this compound should be handled with care. It may cause skin and eye irritation.[9][10] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] Handle in a well-ventilated area or a chemical fume hood.[11]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, typically refrigerated at 2-8°C.[5] Protect from moisture and light to prevent degradation.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids (other than for controlled deprotection).[9][10]
Conclusion
This compound is a cornerstone chiral building block for modern synthetic organic and medicinal chemistry. Its well-defined stereochemistry and the versatile Boc protecting group provide a reliable and efficient means to introduce the 1,2-diaminopropane unit into complex target molecules. A thorough understanding of its synthesis, analytical characterization, and handling is essential for any researcher aiming to leverage its synthetic potential in the pursuit of novel therapeutics.
References
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American Elements. (R)-tert-Butyl (1-aminopropan-2-yl)carbamate. [Link]
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Fisher Scientific. (2023). Safety Data Sheet for tert-Butyl carbamate. [Link]
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Lead Sciences. (R)-tert-Butyl (1-aminopropan-2-yl)carbamate. [Link]
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BIOSYNCE. (R)-tert-Butyl (1-aminopropan-2-yl)carbamate CAS 100927-10-4. [Link]
- Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).
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Pittelkow, M. et al. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]
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ResearchGate. (PDF) tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate. [Link]
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PubChem. tert-Butyl (1-amino-1-oxopropan-2-yl)carbamate. [Link]
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Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
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Hölzel Diagnostika. tert-Butyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate. [Link]
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- 4. (R)-tert-Butyl (1-aminopropan-2-yl)carbamate [synhet.com]
- 5. (R)-tert-Butyl (1-aminopropan-2-yl)carbamate - Lead Sciences [lead-sciences.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to tert-Butyl N-[(2R)-1-aminopropan-2-yl]carbamate Hydrochloride
Executive Summary: This document provides an in-depth technical analysis of tert-butyl N-[(2R)-1-aminopropan-2-yl]carbamate hydrochloride, a chiral building block of significant importance in pharmaceutical synthesis and medicinal chemistry. We will dissect its chemical identity through a detailed IUPAC nomenclature breakdown, outline a validated synthetic pathway, describe rigorous analytical characterization methods, and explore its applications as a strategic intermediate. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound's properties and utility.
Chemical Identity and Physicochemical Properties
IUPAC Name and Nomenclature Analysis
The formal IUPAC name for the compound is tert-butyl N-[(2R)-1-aminopropan-2-yl]carbamate hydrochloride . Let's deconstruct this name to understand the molecule's structure:
-
Propane : The core of the molecule is a three-carbon alkane chain.
-
1-amino...2-yl : This indicates the propane chain is substituted at positions 1 and 2. The "-2-yl" signifies that the main functional group for naming is attached at the second carbon.
-
Carbamate : This is the principal functional group, an ester of carbamic acid (H₂NCOOH). The name tert-butyl...carbamate indicates a tert-butyl group is attached to the oxygen atom of the carbamate.
-
N-[(2R)-1-aminopropan-2-yl] : This specifies that the nitrogen of the carbamate group is bonded to the second carbon of the propane chain. The primary amine at position 1 remains as a substituent. The (2R) denotes the stereochemistry at the chiral center (carbon 2), indicating a specific spatial arrangement of the attached groups.
-
Hydrochloride : The unreacted primary amino group at position 1 is basic and forms a salt with hydrochloric acid (HCl). This enhances the compound's stability and crystallinity.
Chemical Structure and Stereochemistry
The molecule consists of a propane-1,2-diamine backbone where the amino group at position 2 is protected by a tert-butoxycarbonyl (Boc) group, and the primary amino group at position 1 is protonated to form a hydrochloride salt. The stereocenter at C2 is of the (R) configuration.
Caption: General synthetic and quality control workflow.
Detailed Protocol for Selective N-Boc Protection
This protocol is a representative method based on standard procedures for mono-Boc protection of diamines.
-
Reaction Setup : To a solution of (R)-propane-1,2-diamine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or a methanol/DCM mixture, cool the flask to 0 °C in an ice bath. The choice of solvent and temperature is critical for controlling selectivity.
-
Reagent Addition : Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (0.95-1.0 equivalents) in the same solvent to the cooled diamine solution over 1-2 hours with vigorous stirring. Using a slight sub-stoichiometric amount of Boc₂O minimizes the formation of the di-protected byproduct.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material and formation of the desired mono-protected product.
-
Workup : Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. The crude product can then be taken to the next step or purified.
Causality: The slow addition of the protecting agent at low temperatures is crucial. It helps to control the exotherm of the reaction and improves the selectivity for mono-protection over di-protection by keeping the effective concentration of the electrophile low.
Salt Formation
-
Dissolution : Dissolve the crude tert-butyl N-[(2R)-1-aminopropan-2-yl]carbamate in a minimal amount of a suitable organic solvent, such as diethyl ether or methanol.
-
Acidification : Slowly add a solution of hydrochloric acid (1.0-1.1 equivalents, typically as a solution in dioxane or diethyl ether) to the stirred solution at 0 °C.
-
Precipitation : The hydrochloride salt will typically precipitate out of the solution as a white solid.
-
Isolation : Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Purification and Quality Control
The primary method for purifying the final hydrochloride salt is recrystallization from a suitable solvent system (e.g., methanol/ether or ethanol/hexane). This process is self-validating; a sharp melting point range for the recrystallized material is a strong indicator of high purity.
Analytical Characterization
Rigorous analytical testing is required to confirm the identity, purity, and stereochemical integrity of the final product.
| Analytical Method | Purpose | Expected Result |
| ¹H NMR | Structural confirmation and purity assessment | Peaks corresponding to the tert-butyl group (~1.4 ppm, 9H), the propane backbone protons, and the amine protons. Integration should match the expected structure. |
| ¹³C NMR | Carbon skeleton confirmation | Signals for the Boc carbonyl carbon (~156 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the three distinct carbons of the propane backbone. |
| FTIR | Functional group identification | Characteristic absorptions for N-H stretching (amines and amides), C=O stretching (carbamate), and C-H stretching. |
| HPLC/LC-MS | Purity determination and mass confirmation | A single major peak in the chromatogram (purity >98%) and a mass spectrum showing the molecular ion for the free base [M+H]⁺. |
| Chiral HPLC | Enantiomeric purity determination | Analysis using a chiral stationary phase to separate the (R) and (S) enantiomers, confirming high enantiomeric excess (ee) of the desired (R)-isomer. |
Applications in Research and Drug Development
Role as a Chiral Building Block
(R)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride is a quintessential example of a chiral building block. Its value lies in its bifunctional nature combined with a defined stereocenter.
-
Orthogonal Protection : The two nitrogen atoms have different reactivity profiles. The Boc-protected amine is unreactive under basic and nucleophilic conditions, while the primary ammonium salt can be deprotonated to a free amine for further reactions. The Boc group can be selectively removed under acidic conditions. [1]This orthogonality allows for precise, stepwise construction of complex molecules.
-
Stereochemical Control : Introducing this molecule into a synthetic sequence transfers its (R)-stereochemistry to the target molecule. This is fundamental in modern drug development, where often only one enantiomer of a drug is therapeutically active and the other may be inactive or even harmful.
Use in Peptide Synthesis and Medicinal Chemistry
This compound serves as a key intermediate in the synthesis of a wide array of pharmaceuticals. [2]The protected diamine structure is a common motif in enzyme inhibitors, receptor ligands, and peptidomimetics. The defined distance and stereochemical relationship between the two nitrogen atoms are often crucial for binding to biological targets. It is particularly valuable in the synthesis of novel drugs targeting neurological disorders and in biochemical research involving enzyme inhibitors. [2]
Handling, Storage, and Safety
-
Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [3]* Precautionary Statements : P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [3]* Personal Protective Equipment (PPE) : Use under a chemical fume hood. Wear protective gloves, safety goggles, and a lab coat.
-
Storage Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [4]
Conclusion
tert-Butyl N-[(2R)-1-aminopropan-2-yl]carbamate hydrochloride is a high-value synthetic intermediate whose utility is derived from its unique combination of features: a chiral center with defined (R)-stereochemistry and orthogonally protected amino groups. These characteristics make it an indispensable tool for the efficient and stereocontrolled synthesis of complex pharmaceutical agents. A thorough understanding of its synthesis, purification, and analytical characterization is essential for its effective application in research and development.
References
-
American Elements. (R)-tert-Butyl (1-aminopropan-2-yl)carbamate. [Link]
-
ChemBK. (R)-1-n-boc-propane-1,2-diaMine hydrochloride. [Link]
-
Lead Sciences. (R)-tert-Butyl (1-aminopropan-2-yl)carbamate. [Link]
Sources
(R)-tert-Butyl (1-aminopropan-2-yl)carbamate Hydrochloride: A Comprehensive Technical Guide for Synthetic Applications
Abstract: This technical guide provides a comprehensive overview of the essential physical and chemical properties of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride (CAS: 174060-98-1). Designed for researchers, chemists, and professionals in drug development, this document details the structural characteristics, physical data, and critical analytical methodologies required for quality assessment. By explaining the rationale behind standard characterization protocols, this guide serves as an authoritative resource for the effective utilization of this key chiral building block in pharmaceutical synthesis.
Introduction: The Strategic Role in Asymmetric Synthesis
This compound is a highly valuable chiral intermediate in modern medicinal chemistry and process development. Its utility stems from a trifunctional molecular architecture: a primary amine nucleophile, a sterically defined chiral center, and a stable yet readily cleavable tert-butoxycarbonyl (Boc) protecting group on the secondary amine. The hydrochloride salt form confers superior handling properties, enhancing crystallinity, thermal stability, and reducing hygroscopicity compared to the corresponding free base.
A precise understanding of its physical properties is not merely academic; it is a prerequisite for successful process scale-up, ensuring lot-to-lot consistency, predictable solubility in reaction media, and the development of robust purification strategies. This guide provides the foundational data and analytical frameworks necessary to confidently integrate this reagent into complex synthetic workflows.
Physicochemical Properties
The fundamental identity and physical behavior of the compound are summarized below. These data are critical for reaction design, solvent selection, and establishing appropriate storage protocols.
Chemical Identity and Structure
The compound's structure is the source of its synthetic utility, providing a pre-installed stereocenter and orthogonally protected amino groups.
Figure 1: Structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | tert-butyl N-[(2R)-1-aminopropan-2-yl]carbamate hydrochloride |
| CAS Number | 174060-98-1 |
| Molecular Formula | C₈H₁₉ClN₂O₂ |
| Molecular Weight | 210.70 g/mol |
| Canonical SMILES | CNC(=O)OC(C)(C)C.Cl |
| InChI Key | YWVIZHWFFNBMFL-QMMMGPOBSA-N |
Physical Data
The macroscopic properties dictate the compound's behavior and requirements for handling and storage.
Table 2: Physical Property Summary
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 163 - 167 °C | [1][2] |
| Solubility | Soluble in water, methanol, and other polar protic solvents. | |
| Storage Conditions | 2-8°C, under inert atmosphere. Hygroscopic. | [1] |
Quality Control & Analytical Verification
Confirming the identity, purity, and stereochemical integrity of the starting material is a cornerstone of reproducible synthesis. The following protocols represent a self-validating system for the comprehensive characterization of this compound.
Structural Confirmation via Nuclear Magnetic Resonance (NMR)
Expertise & Rationale: NMR spectroscopy is the definitive method for confirming the molecular structure. ¹H NMR provides information on the electronic environment of protons and their connectivity, while ¹³C NMR confirms the carbon backbone. The choice of a deuterated polar solvent like D₂O or CD₃OD is dictated by the compound's salt nature and high polarity.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 10-15 mg of the compound and dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄, Water-d₂).
-
Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a spectrometer with a field strength of 400 MHz or higher.
-
Data Analysis & Expected Results:
-
¹H NMR (400 MHz, CD₃OD): The spectrum should exhibit characteristic signals: a singlet (~1.45 ppm) for the nine equivalent tert-butyl protons, a doublet (~1.20 ppm) for the C1 methyl group, and multiplets for the C2 methine and C3 methylene protons. The NH and NH₃⁺ protons may appear as broad signals or exchange with the solvent.
-
¹³C NMR (101 MHz, CD₃OD): Key resonances are expected around δ 157 (carbamate C=O), 80 (quaternary Boc carbon), 50 (chiral methine), 45 (methylene), 28 (tert-butyl methyls), and 18 (C1 methyl). The presence of the correct number of signals validates the carbon skeleton.
-
Molecular Weight Verification via Mass Spectrometry (MS)
Expertise & Rationale: Electrospray Ionization Mass Spectrometry (ESI-MS) is the preferred technique for this polar, non-volatile compound. It is a soft ionization method that typically yields the protonated molecular ion of the free base, allowing for unambiguous confirmation of the molecular weight.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the sample in a methanol/water (1:1) mixture.
-
Infusion: Infuse the sample directly into the ESI source operating in positive ion mode.
-
Data Analysis & Expected Results: The primary ion observed will correspond to the free base of the compound plus a proton [M+H]⁺.
-
Calculated Mass for [C₈H₁₈N₂O₂ + H]⁺: 175.1441
-
Observed Mass: m/z = 175.14 ± 0.01 (on a high-resolution mass spectrometer).
-
Purity Determination via High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: Reversed-phase HPLC is the industry-standard method for assessing the purity of pharmaceutical intermediates. A C18 stationary phase is effective at retaining the molecule, while a gradient elution of acidified water and an organic modifier provides excellent separation from potential impurities. UV detection is suitable due to the weak absorbance of the carbamate chromophore at low wavelengths.
Experimental Protocol: RP-HPLC Analysis
-
System: An HPLC system equipped with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Analysis: The purity is calculated based on the relative area percent of the main product peak. A purity level of ≥98% is typically required for use in GMP synthesis.
Figure 2: Standard workflow for the quality control and release of the title compound.
Conclusion
This compound is a cornerstone chiral building block whose effective use is predicated on a thorough understanding of its physical properties and a rigorous approach to analytical characterization. The data and protocols presented in this guide provide the necessary framework for researchers and drug development professionals to ensure the quality, consistency, and successful application of this intermediate in their synthetic endeavors. Adherence to these analytical principles is critical for achieving reproducible and scalable chemical processes.
References
Sources
A Comprehensive Spectroscopic Analysis of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate Hydrochloride
An In-depth Technical Guide:
Introduction
(R)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride (CAS No: 1217631-35-0) is a chiral diamine building block of considerable importance in medicinal chemistry and organic synthesis.[1][2] Its defined stereochemistry and orthogonally protected amino groups—a primary amine hydrochloride salt and a Boc-protected secondary amine—make it a valuable intermediate for constructing complex, biologically active molecules, including potent kinase inhibitors.[2]
This technical guide provides a comprehensive, in-depth analysis of the expected spectroscopic data for this compound. As direct experimental spectra are not always publicly available, this document synthesizes data from analogous structures and first principles to serve as a predictive reference for researchers, scientists, and drug development professionals. The focus is not merely on the data itself, but on the causal reasoning behind the spectral features, enabling robust structural verification and quality control.
The following sections detail the theoretical underpinnings, experimental considerations, and predicted spectral data for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Caption: Overall workflow for the spectroscopic characterization of the target compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its constitution and stereochemical integrity.
Experimental Protocol: NMR Sample Preparation & Acquisition
A well-defined protocol is critical for acquiring high-quality, reproducible NMR data. The hydrochloride salt nature of the analyte dictates the choice of solvent.
Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the compound.
-
Solvent Selection: Add ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to a clean, dry NMR tube.[3]
-
Dissolution: Cap the tube and vortex or shake vigorously until the sample is fully dissolved. Gentle warming may be applied if necessary.
-
Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer at 298 K.
Scientist's Note (Expertise & Experience): The choice of DMSO-d₆ is deliberate and crucial. Unlike CDCl₃, it readily dissolves polar hydrochloride salts. More importantly, as a dipolar aprotic solvent, it slows the rate of proton exchange. This allows for the observation of signals from the exchangeable N-H protons of both the carbamate and the ammonium group, which would likely be broadened or exchange with the solvent in protic media like D₂O or CD₃OD.[4] The residual proton signal for DMSO-d₆ appears as a pentet around 2.50 ppm, and its carbon signal is a septet around 39.5 ppm.[5]
Predicted ¹H NMR Spectral Data Analysis
The ¹H NMR spectrum provides a map of all proton environments in the molecule. The presence of the electron-withdrawing ammonium group significantly influences the chemical shifts of adjacent protons, causing them to appear further downfield compared to the neutral free base.[3]
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.20 | Broad singlet | 3H | -CH₂-NH₃ ⁺ | The protons of the ammonium group are acidic and exchange, leading to a broad signal. Its downfield shift is due to the positive charge. |
| ~7.10 | Doublet | 1H | -NH -Boc | The carbamate N-H proton typically appears as a doublet due to coupling with the adjacent methine proton. |
| ~3.85 | Multiplet | 1H | -CH (NHBoc)- | This methine proton is deshielded by the adjacent nitrogen atom of the carbamate. |
| ~2.95 | Multiplet | 2H | -CH₂ -NH₃⁺ | These methylene protons are adjacent to the highly electron-withdrawing ammonium group, causing a significant downfield shift. |
| 1.38 | Singlet | 9H | -C(CH₃ )₃ | The nine equivalent protons of the tert-butyl group give a characteristic sharp singlet. |
| 1.05 | Doublet | 3H | -CH(CH₃ ) | These methyl protons are coupled to the adjacent methine proton, resulting in a doublet. |
Predicted ¹³C NMR Spectral Data Analysis
The ¹³C NMR spectrum complements the ¹H data by identifying all unique carbon environments.
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 155.5 | C =O (Carbamate) | The carbonyl carbon of the carbamate group is characteristically found in this downfield region.[6] |
| 78.0 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| 48.5 | -C H(NHBoc)- | The methine carbon bonded to the carbamate nitrogen. |
| 44.0 | -C H₂-NH₃⁺ | This carbon is shifted downfield due to the adjacent positively charged nitrogen. |
| 28.2 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |
| 17.5 | -CH(C H₃) | The terminal methyl carbon of the propane backbone. |
Part 2: Mass Spectrometry (MS)
Mass spectrometry is an essential technique for confirming the molecular weight and probing the structure of a molecule through its fragmentation pattern. Electrospray Ionization (ESI) is the method of choice for this polar, pre-charged compound.
Experimental Protocol: MS Sample Preparation & Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or an acetonitrile/water mixture.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquisition: Acquire the mass spectrum in positive ion mode. The analyte is already a cation in its hydrochloride salt form, making protonation unnecessary.
Scientist's Note (Trustworthiness): The protocol is self-validating. The expected molecular ion in positive mode is the cation of the salt, [C₈H₁₉N₂O₂]⁺. Observing a peak corresponding to the calculated exact mass of this cation (m/z 175.1441) provides high-confidence confirmation of the compound's identity.
Predicted Mass Spectrum and Fragmentation Analysis
The Boc (tert-butoxycarbonyl) protecting group imparts a highly predictable fragmentation pattern upon collision-induced dissociation (CID).[7]
Table 3: Predicted ESI-MS Data
| m/z (Exact Mass) | Formula | Assignment |
| 175.1441 | [C₈H₁₉N₂O₂]⁺ | [M]⁺ (Cation) |
| 119.0866 | [C₅H₁₁N₂O]⁺ | [M - C₄H₈]⁺ (Loss of isobutylene) |
| 101.0759 | [C₅H₉N₂]⁺ | [M - C₄H₈ - H₂O]⁺ or [M - C₄H₁₀O]⁺ |
| 75.0811 | [C₃H₉N₂]⁺ | [M - C₅H₁₀O₂]⁺ (Loss of Boc group) |
| 57.0702 | [C₄H₉]⁺ | [t-Bu]⁺ |
The primary fragmentation pathway involves the characteristic loss of isobutylene (56 Da) from the tert-butyl group, followed by potential subsequent losses.
Sources
- 1. 1217631-35-0|this compound|BLD Pharm [bldpharm.com]
- 2. benchchem.com [benchchem.com]
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- 6. tert-Butyl carbamate(4248-19-5) 13C NMR [m.chemicalbook.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the Synthesis of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate Hydrochloride
Introduction
(R)-tert-Butyl (1-aminopropan-2-yl)carbamate, and its hydrochloride salt, is a chiral building block of significant value in the pharmaceutical and fine chemical industries. As a derivative of (R)-1,2-diaminopropane, it possesses two distinct primary amine functionalities, one of which is masked by a tert-butyloxycarbonyl (Boc) protecting group. This differential protection makes it an exceptionally versatile intermediate for the synthesis of complex, stereochemically defined molecules, including peptide mimetics and active pharmaceutical ingredients (APIs).[1]
This guide provides a comprehensive overview of a robust and widely applicable synthetic route to (R)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride. We will delve into the core principles of selective protection, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis. The focus is not merely on the procedural steps but on the underlying chemical logic that informs the experimental design, offering researchers and drug development professionals a trusted resource for their work.
Core Synthetic Strategy: The Challenge and Logic of Selective Protection
The primary challenge in synthesizing the target molecule lies in the selective functionalization of one of two primary amino groups in the starting material, (R)-1,2-diaminopropane. The two amines, located at the C-1 and C-2 positions, exhibit similar reactivity, and a direct reaction with one equivalent of a protecting group reagent like di-tert-butyl dicarbonate (Boc₂O) would typically yield an intractable statistical mixture of mono-protected isomers and the di-protected byproduct.
Our chosen strategy overcomes this by exploiting the subtle differences in the electronic and steric environment of the two amines through a carefully controlled mono-protection reaction. The key principles are:
-
Nucleophilicity vs. Steric Hindrance: The amine at C-1 is attached to a primary carbon, making it less sterically hindered. The amine at C-2 is attached to a secondary carbon bearing a methyl group, making it more sterically hindered but also slightly more basic (and thus potentially more nucleophilic) due to the electron-donating nature of the alkyl group.
-
Kinetic Control: By conducting the reaction at low temperatures and with slow, controlled addition of the Boc-anhydride, we operate under kinetic control. This favors the reaction at the most accessible and/or most nucleophilic site, allowing for selective protection.
-
Stoichiometric Precision: Using a slight excess of the diamine starting material relative to the Boc-anhydride is a common strategy to disfavor the formation of the di-protected species, making the mono-protected product the major component.[2]
The overall workflow for this synthesis is outlined below.
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol describes a representative procedure for the synthesis on a laboratory scale. Researchers should always perform a thorough risk assessment before commencing any chemical synthesis.
Physicochemical Data of Key Compounds
| Compound Name | Molecular Formula | MW ( g/mol ) | CAS No. | Role |
| (R)-1,2-Diaminopropane | C₃H₁₀N₂ | 74.13 | 78-90-0 | Starting Material |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 24424-99-5 | Protecting Group |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Solvent |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | Salt Formation |
| Final Product | C₈H₁₉ClN₂O₂ | 210.70 | 100927-10-4 | Target Compound |
Step 1: Preparation of (R)-1,2-Diaminopropane Free Base
Causality Note: Chiral amines are often supplied as hydrochloride salts for improved stability and handling. This step liberates the nucleophilic free amine required for the subsequent reaction.
-
If starting with (R)-1,2-Diaminopropane dihydrochloride, dissolve it in deionized water.
-
Cool the aqueous solution in an ice bath (0-5 °C).
-
Slowly add a concentrated aqueous solution of sodium hydroxide (e.g., 4N NaOH) with vigorous stirring until the pH of the solution is >12.
-
Extract the aqueous layer multiple times (e.g., 5 x 50 mL for a 10g scale) with dichloromethane (DCM).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully remove the solvent under reduced pressure. Caution: (R)-1,2-diaminopropane is volatile (b.p. ~120 °C). Avoid excessive heating. The resulting oil is the free base and should be used immediately.
Step 2: Selective Mono-N-Boc Protection
Causality Note: This is the critical step where selectivity is achieved. Using a non-polar solvent like DCM, maintaining a low temperature, and adding the bulky Boc₂O reagent slowly allows for kinetic control, favoring the formation of the desired mono-protected product.
-
Dissolve the freshly prepared (R)-1,2-diaminopropane free base (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of diamine).
-
Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (0.95 eq) in a minimal amount of anhydrous DCM.
-
Add the Boc₂O solution dropwise to the stirred diamine solution over a period of 1-2 hours, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) until the starting diamine is consumed.
Step 3: Work-up and Purification
Causality Note: The purification leverages the differing basicity of the components. Unreacted diamine (highly basic) is removed with an acidic wash. The mono-protected product (basic) is retained and separated from the neutral di-protected byproduct via column chromatography.
-
Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Separate the layers. Wash the organic layer with a 1M HCl solution to remove any unreacted diamine.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil or semi-solid.
-
Purify the crude material by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) to separate the desired mono-Boc product from the non-polar di-Boc byproduct and other impurities.
Step 4: Formation of the Hydrochloride Salt
Causality Note: Converting the purified, often oily, free base into its hydrochloride salt provides a stable, crystalline, and easily handleable solid.[3] This is standard practice in pharmaceutical development for improving the physicochemical properties of amine-containing compounds.
-
Dissolve the purified (R)-tert-Butyl (1-aminopropan-2-yl)carbamate in a suitable solvent such as diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount (1.0 eq) of a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) with stirring.
-
A white precipitate should form immediately. Continue stirring at 0 °C for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold diethyl ether to remove any non-basic impurities.
-
Dry the product under vacuum to yield this compound as a white crystalline powder.
Reaction Scheme and Mechanism
The chemical transformation is a nucleophilic attack of one of the amine groups on the electrophilic carbonyl carbon of the Boc-anhydride.
Caption: Overall reaction scheme for the synthesis.
Quality Control: A Self-Validating System
To ensure the integrity of the synthesis, each step should be validated.
-
Reaction Monitoring: TLC is an indispensable tool for tracking the consumption of starting material and the formation of products. A typical mobile phase would be 10% Methanol in DCM with a small amount of triethylamine or ammonia to prevent streaking of the basic amines on the silica plate.
-
Structural Confirmation: The identity and purity of the final product must be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: Will confirm the overall structure, the presence of the Boc group (characteristic singlet at ~1.4 ppm in ¹H NMR), and the successful protection at the C-2 position through analysis of chemical shifts and coupling patterns of the methine and methylene protons.
-
Mass Spectrometry (MS): Will confirm the correct molecular weight of the compound.
-
Optical Rotation: Measurement of the specific rotation will confirm that the stereochemical integrity of the chiral center has been maintained throughout the synthesis.
-
Melting Point: A sharp melting point is indicative of high purity for the final crystalline salt.[3]
-
Conclusion
The synthesis of this compound is a prime example of strategic chemical protection. By understanding the subtle interplay of steric and electronic effects and by carefully controlling reaction conditions, it is possible to achieve high selectivity in the mono-protection of a small, difunctional molecule. The protocol described herein provides a reliable and scalable foundation for producing this valuable chiral building block, enabling further research and development in medicinal chemistry and beyond.
References
-
ChemBK. (2024). R-1-n-boc-propane-1,2-diaMine. Available at: [Link][3]
-
BIOSYNCE. (n.d.). (R)-tert-Butyl (1-aminopropan-2-yl)carbamate CAS 100927-10-4. Available at: [Link][1]
-
Wikipedia. (n.d.). 1,2-Diaminopropane. Available at: [Link][4]
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). Available at: [Link][5][6]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link][7]
-
Pittelkow, M., Lewinsky, R., & Christensen, J. B. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. Available at: [Link][2]
-
American Elements. (n.d.). (R)-tert-Butyl (1-aminopropan-2-yl)carbamate. Available at: [Link][8]
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A Technical Guide to the Synthetic Utility of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
(R)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride is a chiral building block crucial to modern synthetic organic chemistry. Its primary role is not that of a pharmacologically active agent with a biological mechanism of action, but rather as a specialized tool whose "action" is rooted in the principles of protecting group chemistry. This guide elucidates its function as a mono-protected 1,2-diamine, detailing the chemical mechanisms that enable its use in the stereoselective synthesis of complex molecules, including pharmaceutical intermediates and chiral ligands.[1][2][3]
Core Principles: The Strategy of Amine Protection
In multi-step organic synthesis, it is often necessary to prevent a reactive functional group from participating in a reaction while another part of the molecule is being modified. This is achieved by temporarily converting the functional group into a less reactive derivative using a "protecting group".[4] The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a wide range of conditions and its ease of removal under specific, mild acidic conditions.[5][6][7]
The compound this compound is a derivative of (R)-1,2-diaminopropane where the amino group at the C2 position is protected as a Boc-carbamate.[8] This strategic protection leaves the primary amine at the C1 position available for chemical modification. The hydrochloride salt form enhances the compound's stability and handling characteristics.
Key Attributes of the Boc Protecting Group:
-
Stability: Resistant to basic hydrolysis, many nucleophiles, and catalytic hydrogenation.[5]
-
Orthogonality: Its acid-lability allows for selective removal in the presence of other protecting groups like Fmoc (base-labile) or Cbz (hydrogenolysis-labile), a critical feature in complex syntheses.[5][6]
-
Mild Removal: Deprotection is achieved with moderate to strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), often at room temperature.[7][9][10]
Physicochemical Properties
A summary of the key quantitative data for the parent compound, (R)-tert-Butyl (1-aminopropan-2-yl)carbamate, is presented below.
| Property | Value |
| Molecular Formula | C₈H₁₈N₂O₂ |
| Molecular Weight | 174.24 g/mol |
| Boiling Point | 263.7±23.0 °C at 760 mmHg |
| Density | 1.0±0.1 g/cm³ |
| Acidity (pKa) | 12.19±0.46 (Predicted) |
| Refractive Index | 1.454 |
(Data for the free base form, sourced from reference[1])
Mechanism of Action in Synthesis: A Two-Act Process
The "mechanism of action" for this reagent is a two-part synthetic sequence: selective reaction at the free primary amine followed by deprotection to reveal the second amine for subsequent transformations.
Act I: Utilization of the Free Amine
The hydrochloride salt must first be neutralized with a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to liberate the free primary amine at the C1 position. This nucleophilic amine is then available to react with a variety of electrophiles.
Common transformations include:
-
Amide Bond Formation: Acylation with acid chlorides or activated carboxylic acids.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary amines.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
This selective reaction is the cornerstone of its utility, enabling the construction of chiral structures with precisely controlled connectivity.[11][12]
Act II: The Boc Deprotection Mechanism
The removal of the Boc group is a clean and efficient acid-catalyzed fragmentation reaction.[6][10] This step is often performed using neat trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent like dioxane.[7][9]
The mechanism proceeds as follows:
-
Protonation: The carbonyl oxygen of the Boc-carbamate is protonated by the strong acid. This makes the carbamate a much better leaving group.[9][10]
-
Fragmentation: The protonated carbamate fragments. The C-O bond cleaves to form a stable tert-butyl carbocation and a transient carbamic acid intermediate.[5][6]
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.[9][10]
-
Cation Quenching: The tert-butyl cation typically loses a proton to form isobutene, a volatile gas.[5]
This process regenerates the amine at the C2 position, yielding the chiral 1,2-diamine backbone, ready for further synthetic steps.
Caption: Mechanism of Acid-Catalyzed Boc Deprotection.
Experimental Protocols: A Self-Validating System
The following protocols are representative methodologies for the use and subsequent deprotection of this compound.
Protocol 1: Reductive Amination of the Free Amine
This protocol describes the reaction of the title compound with a generic aldehyde to form a chiral secondary amine.
Materials:
-
This compound
-
Aldehyde (R'-CHO)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in DCM, add triethylamine (1.1 eq) and stir for 15 minutes at room temperature to neutralize the salt.
-
Imine Formation: Add the aldehyde (1.05 eq) and stir for 1 hour at room temperature.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Isolation: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired N-alkylated product.
Protocol 2: Boc Deprotection
This protocol details the removal of the Boc group to yield the final diamine product as a salt.
Materials:
-
Boc-protected intermediate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Reaction Setup: Dissolve the Boc-protected intermediate (1.0 eq) in DCM (approx. 0.1 M solution).
-
Acid Addition: Add trifluoroacetic acid (10-20 eq) dropwise at 0 °C. Gas evolution (CO₂ and isobutene) should be observed.[10]
-
Reaction: Allow the solution to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporation with toluene can aid in removing residual acid.[6]
-
Precipitation: Dissolve the resulting oil in a minimal amount of DCM or methanol and add cold diethyl ether to precipitate the product as the TFA salt.
-
Purification: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final diamine salt.
Caption: General Synthetic Workflow using the title compound.
Conclusion
This compound is a quintessential example of a strategic synthetic intermediate. Its "mechanism of action" is not biological but chemical, providing a robust and reliable method for introducing a chiral 1,2-diamine moiety into a target molecule. By leveraging the stability and selective lability of the Boc protecting group, researchers can perform complex synthetic operations with high degrees of chemo- and stereoselectivity. A thorough understanding of the principles and protocols outlined in this guide is essential for its effective application in the fields of drug discovery and materials science.
References
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
- Nájera, C., & Yus, M. (2015). Catalytic asymmetric synthesis of 1,2-diamines. Organic & Biomolecular Chemistry, 13(3), 654-689.
-
BIOSYNCE. (n.d.). (R)-tert-Butyl (1-aminopropan-2-yl)carbamate CAS 100927-10-4. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Catalytic asymmetric synthesis of 1,2-diamines. Retrieved from [Link]
-
Universidad de Alicante. (n.d.). Catalytic asymmetric synthesis of 1,2-diamines. Retrieved from [Link]
-
ACS Publications. (2021). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral 1,2-Amino Alcohols and 1,2-Diamines Derived from Cyclohexene Oxide: Recent Applications in Asymmetric Synthesis. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,2-Diaminopropane. Retrieved from [Link]
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(R)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride role as a chiral building block
An In-depth Technical Guide to (R)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride: A Chiral Building Block in Modern Drug Discovery
Authored by: A Senior Application Scientist
Abstract
This compound is a pivotal chiral building block in asymmetric synthesis, particularly within the pharmaceutical industry. Its unique structural features, comprising a primary amine and a Boc-protected secondary amine on a chiral propane backbone, make it an invaluable synthon for constructing complex, stereochemically defined molecules. This guide provides an in-depth exploration of its synthesis, characterization, and strategic application in the development of novel therapeutics, supported by detailed protocols and mechanistic insights.
Introduction: The Imperative of Chirality in Drug Design
Chirality is a fundamental principle in drug design and development. The stereoisomers of a chiral drug, known as enantiomers, can exhibit markedly different pharmacological and toxicological profiles. The use of enantiomerically pure starting materials, or chiral building blocks, is a cornerstone of modern asymmetric synthesis, enabling the selective synthesis of the desired enantiomer of a drug candidate. This approach minimizes the potential for off-target effects and metabolic liabilities associated with the inactive or more toxic enantiomer. This compound serves as a quintessential example of such a building block, offering a versatile platform for the introduction of a chiral 1,2-diaminopropane moiety.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a building block is critical for its effective use in synthesis.
| Property | Value |
| Molecular Formula | C8H19ClN2O2 |
| Molecular Weight | 210.70 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 215-220 °C |
| Solubility | Soluble in water, methanol, and DMSO |
| Chirality | (R)-enantiomer |
Characterization: The identity and purity of this compound are typically confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and chiral High-Performance Liquid Chromatography (HPLC) to determine enantiomeric excess (e.e.).
Synthesis and Manufacturing
The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. A common synthetic route starts from the readily available and inexpensive chiral precursor, (R)-alanine.
Synthetic Workflow Diagram
Caption: Synthetic pathway from (R)-alanine.
Detailed Protocol: Synthesis from (R)-Alanine
This protocol is a representative example and may require optimization based on laboratory conditions and scale.
Step 1: Esterification of (R)-Alanine
-
Suspend (R)-alanine in methanol.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) dropwise while maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain (R)-alanine methyl ester hydrochloride.
Step 2: Boc Protection
-
Dissolve the (R)-alanine methyl ester hydrochloride in a suitable solvent (e.g., dichloromethane).
-
Add triethylamine (Et₃N) to neutralize the hydrochloride salt.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) and stir at room temperature for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup and purify by column chromatography to yield Boc-(R)-alanine methyl ester.
Step 3: Reduction of the Ester
-
Dissolve Boc-(R)-alanine methyl ester in an anhydrous ether solvent (e.g., THF).
-
Slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Quench the reaction carefully by the sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting aluminum salts and concentrate the filtrate to obtain Boc-(R)-alaninol.
Step 4: Mesylation and Azide Displacement
-
Dissolve Boc-(R)-alaninol in dichloromethane and cool to 0 °C.
-
Add triethylamine followed by methanesulfonyl chloride (MsCl).
-
After completion, wash the reaction mixture with water and brine.
-
The crude mesylate is then dissolved in a polar aprotic solvent (e.g., DMF) and treated with sodium azide (NaN₃).
-
Heat the reaction to 60-80 °C and monitor by TLC.
-
After completion, perform an aqueous workup and extract with a suitable organic solvent.
Step 5: Reduction of the Azide and Salt Formation
-
Dissolve the azide intermediate in methanol.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete.
-
Filter the catalyst and concentrate the filtrate.
-
Dissolve the resulting free base in a suitable solvent (e.g., diethyl ether) and add a solution of HCl in dioxane to precipitate the desired hydrochloride salt.
-
Filter and dry the solid to obtain this compound.
Applications in Drug Discovery: A Case Study Approach
The utility of this compound is best illustrated through its application in the synthesis of specific drug candidates.
Case Study 1: Synthesis of Novel Kinase Inhibitors
Many kinase inhibitors feature a chiral diamine moiety to establish key hydrogen bonding interactions within the ATP-binding pocket of the enzyme.
Reaction Workflow Diagram
Caption: General workflow for kinase inhibitor synthesis.
Protocol: Synthesis of a Pyrimidine-Based Kinase Inhibitor Scaffold
Step 1: Nucleophilic Aromatic Substitution (SₙAr)
-
To a solution of a suitable chloropyrimidine derivative in N-methyl-2-pyrrolidone (NMP), add this compound.
-
Add N,N-diisopropylethylamine (DIPEA) to act as a base.
-
Heat the reaction mixture to 80-120 °C and monitor by LC-MS.
-
Upon completion, cool the reaction and perform an aqueous workup, followed by purification by column chromatography.
Step 2: Boc Deprotection
-
Dissolve the product from Step 1 in a suitable solvent such as dichloromethane or 1,4-dioxane.
-
Add a strong acid, typically trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is often isolated as the corresponding salt.
Step 3: Final Functionalization
-
The deprotected amine can then be further functionalized through various reactions such as acylation, sulfonylation, or reductive amination to install desired pharmacophoric features.
-
For example, acylation can be achieved by treating the amine with an acyl chloride or carboxylic acid in the presence of a coupling agent (e.g., HATU).
Conclusion and Future Perspectives
This compound is a testament to the power of chiral building blocks in streamlining the synthesis of complex, enantiomerically pure molecules. Its strategic use in drug discovery campaigns has enabled the efficient exploration of chemical space and the development of potent and selective drug candidates. As synthetic methodologies continue to evolve, the demand for such well-defined and versatile chiral synthons is expected to grow, further solidifying the role of this compound in the future of medicine.
References
-
Title: Synthesis of Enantiomerically Pure 1,2-Diamines from α-Amino Acids. Source: The Journal of Organic Chemistry. URL: [Link]
-
Title: Chiral Building Blocks in Asymmetric Synthesis. Source: Chemical Reviews. URL: [Link]
-
Title: The Role of Chirality in Drug Discovery and Development. Source: Nature Reviews Drug Discovery. URL: [Link]
-
Title: Boc-Protecting Group. Source: Organic Chemistry Portal. URL: [Link]
-
Title: Kinase Inhibitors in Cancer Therapy. Source: Annual Review of Medicine. URL: [Link]
A Senior Application Scientist's Technical Guide to (R)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride
Abstract
(R)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride is a pivotal chiral building block in modern medicinal chemistry and organic synthesis. Its structure, featuring a primary amine and a protected secondary amine on a stereochemically defined propane backbone, offers synthetic versatility for constructing complex molecular architectures. This guide provides an in-depth analysis of this compound, covering its nomenclature, physicochemical properties, and synthesis. It further details its critical applications as a synthetic intermediate and presents validated, step-by-step experimental protocols for its use, including Boc-deprotection and subsequent amide coupling. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable reagent in their synthetic endeavors.
Compound Identification and Nomenclature
Precise identification is paramount in chemical synthesis. (R)-tert-Butyl (1-aminopropan-2-yl)carbamate and its hydrochloride salt are known by several synonyms across commercial and academic literature. The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group for the secondary amine, allowing for selective functionalization of the primary amine.
| Identifier | Value |
| IUPAC Name | tert-butyl N-[(2R)-1-aminopropan-2-yl]carbamate hydrochloride |
| CAS Number | 100927-10-4 (for free base)[1][2][3][4] |
| PubChem CID | 45072490 (for free base)[1][3][5] |
| Molecular Formula | C₈H₁₉ClN₂O₂ (for HCl salt); C₈H₁₈N₂O₂ (for free base)[4][6] |
| Molecular Weight | 210.70 g/mol (for HCl salt); 174.24 g/mol (for free base)[5][6] |
| Common Synonyms | Boc-(R)-1,2-diaminopropane HCl, (R)-2-N-Boc-propane-1,2-diamine HCl, (R)-tert-butyl 1-aminopropan-2-ylcarbamate HCl[2] |
Physicochemical Properties and Handling
Understanding the physical properties of a reagent is critical for experimental design, particularly for reaction setup and purification.
| Property | Value | Significance in Application |
| Appearance | White crystalline powder[6] | Indicates purity. Any discoloration may suggest degradation or impurities. |
| Melting Point | 165-170 °C[6] | Useful for characterization and as a preliminary purity check. |
| Solubility | Soluble in water and polar organic solvents (e.g., ethanol, methanol)[2][6] | Dictates choice of solvent for reactions and purification methods. |
| Storage Conditions | 2-8°C, sealed in a dry, dark place[2][4][7] | The compound is hygroscopic and potentially light-sensitive; proper storage is essential to prevent degradation and maintain reagent integrity. |
Synthesis and Stereochemical Integrity
The synthesis of this compound relies on the selective protection of a chiral diamine precursor. The most common and efficient strategy involves the mono-N-Boc protection of (R)-1,2-diaminopropane.
-
Causality of the Synthetic Choice : The use of di-tert-butyl dicarbonate (Boc₂O) is standard for installing the Boc protecting group due to its high reactivity and the clean byproducts (CO₂ and tert-butanol) it generates[8]. The key challenge is achieving mono-protection. This is typically accomplished by using a stoichiometric excess of the diamine relative to the Boc₂O, which statistically favors the formation of the mono-protected product over the di-protected byproduct. The reaction is performed at a low temperature to control reactivity and improve selectivity.
Below is a logical workflow for a typical synthesis.
Caption: Generalized workflow for the synthesis of the target compound.
Core Applications in Drug Development
This molecule is a quintessential chiral building block. Its utility stems from the orthogonal nature of its two amine groups. The primary amine serves as a nucleophilic handle for chain extension or heterocycle formation, while the Boc-protected secondary amine remains unreactive until a specific, acid-mediated deprotection step is performed[9].
This reagent is particularly valuable in the synthesis of:
-
Chiral Ligands: For asymmetric catalysis.
-
Peptidomimetics: Where the propane backbone mimics a dipeptide unit.
-
Active Pharmaceutical Ingredients (APIs): It serves as a key intermediate in constructing molecules with defined stereochemistry, which is crucial for specific interactions with biological targets like enzymes or receptors[7]. For instance, it has been used in the synthesis of inhibitors for enzymes like mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK2)[7].
Key Experimental Protocols
The following protocols are designed as self-validating systems, incorporating in-process checks to ensure reaction success.
Protocol: Boc Deprotection to Yield the Free Diamine Dihydrochloride
This procedure removes the Boc group, liberating the secondary amine. The choice of strong acid is critical for efficient cleavage.
-
Expertise & Causality : Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used[8][10]. The mechanism involves protonation of the carbamate carbonyl, followed by the elimination of the stable tert-butyl cation, which fragments into isobutene and a proton[11]. The resulting carbamic acid is unstable and decarboxylates to release the free amine[8]. Using a solution of HCl in an organic solvent like dioxane or methanol is often preferred as it directly yields the stable hydrochloride salt of the product, simplifying isolation.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration).
-
Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add a 4 M solution of HCl in 1,4-dioxane (2.5 - 3.0 eq).
-
Scientist's Note: The excess acid ensures complete reaction. The reaction is exothermic; slow addition at 0°C prevents potential side reactions.
-
-
Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10% Methanol in Dichloromethane (DCM) mobile phase, visualized with ninhydrin stain. The disappearance of the starting material spot (less polar) and the appearance of a new spot at the baseline (highly polar product) indicates completion.
-
Product Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting solid is the crude (R)-1,2-diaminopropane dihydrochloride.
-
Purification: Triturate the crude solid with cold diethyl ether to remove non-polar impurities. Filter the solid, wash with additional cold diethyl ether, and dry under high vacuum.
-
Characterization: Confirm the identity and purity of the product via ¹H NMR and Mass Spectrometry.
Caption: Workflow for the Boc-deprotection protocol.
Protocol: Amide Coupling with a Carboxylic Acid
This protocol demonstrates the use of the free primary amine as a nucleophile after Boc-deprotection of the free base form.
-
Expertise & Causality : Standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used to activate the carboxylic acid, forming a highly reactive acyl-uronium intermediate. This intermediate is readily attacked by the primary amine of the diamine substrate. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is required to neutralize the hydrochloride salt in situ and to scavenge the acid produced during the reaction, ensuring the amine remains nucleophilic.
Step-by-Step Methodology:
-
Reactant Preparation: In a dry flask under nitrogen, dissolve the carboxylic acid (1.0 eq), HATU (1.05 eq), and the (R)-tert-Butyl (1-aminopropan-2-yl)carbamate free base (1.1 eq) in anhydrous Dimethylformamide (DMF).
-
Scientist's Note: Using a slight excess of the amine can help drive the reaction to completion.
-
-
Base Addition: Cool the mixture to 0°C and add DIPEA (2.5 eq) dropwise.
-
Reaction Progression: Stir the reaction at room temperature for 4-12 hours.
-
In-Process Validation: Monitor the reaction by LC-MS. The consumption of the carboxylic acid and the appearance of a new peak corresponding to the mass of the desired amide product confirms progress.
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Causality: The citric acid wash removes excess DIPEA and any unreacted amine. The bicarbonate wash removes unreacted carboxylic acid and residual citric acid. The brine wash removes residual water before drying.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
-
Final Characterization: Verify the structure and purity of the final amide product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion
This compound is an indispensable tool for the modern synthetic chemist. Its defined stereochemistry and orthogonal protecting group strategy provide a reliable and versatile platform for the synthesis of complex chiral molecules. A thorough understanding of its properties, handling, and reaction methodologies, as detailed in this guide, is essential for its effective application in research and drug development.
References
-
American Elements. (n.d.). (R)-tert-Butyl (1-aminopropan-2-yl)carbamate. Retrieved from [Link]
-
BIOSYNCE. (n.d.). (R)-tert-Butyl (1-aminopropan-2-yl)carbamate CAS 100927-10-4. Retrieved from [Link]
-
ChemBK. (2024). R-1-n-boc-propane-1,2-diaMine. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
Lead Sciences. (n.d.). (R)-tert-Butyl (1-aminopropan-2-yl)carbamate. Retrieved from [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]
-
Hebei Bozai Chemical Co., Ltd. (n.d.). BOC deprotection. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
Sources
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- 2. biosynce.com [biosynce.com]
- 3. (R)-tert-Butyl (1-aminopropan-2-yl)carbamate [synhet.com]
- 4. (R)-tert-Butyl (1-aminopropan-2-yl)carbamate - Lead Sciences [lead-sciences.com]
- 5. labsolu.ca [labsolu.ca]
- 6. chembk.com [chembk.com]
- 7. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. BOC deprotection [cn.bzchemicals.com]
Methodological & Application
Application Notes and Protocols for the Utilization of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate Hydrochloride in Synthetic Chemistry
Abstract
(R)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride is a chiral building block of significant utility in modern organic synthesis and medicinal chemistry. Its unique bifunctional nature, possessing a primary amine at the C1 position and a sterically hindered secondary amine protected by a tert-butyloxycarbonyl (Boc) group at the C2 position, allows for selective and sequential chemical transformations. This guide provides an in-depth exploration of the chemical properties, safe handling, and key applications of this versatile reagent. Detailed, field-proven protocols for common synthetic transformations, including amide bond formation and reductive amination, are presented. Furthermore, this document outlines analytical methodologies for the characterization and chiral purity assessment of this compound and its derivatives.
Introduction: A Versatile Chiral Diamine Synthon
In the landscape of pharmaceutical and fine chemical synthesis, the precise installation of chiral centers is paramount to achieving desired biological activity and minimizing off-target effects. Chiral 1,2-diamines are privileged structural motifs found in a plethora of biologically active molecules and are extensively used as ligands in asymmetric catalysis[1]. This compound serves as a stable, crystalline solid that provides the (R)-1,2-diaminopropane scaffold in a protected form. The hydrochloride salt enhances its stability and simplifies handling, while the Boc protecting group offers robust protection under a wide range of reaction conditions, yet is readily cleaved under acidic conditions. This differential reactivity between the free primary amine and the protected secondary amine is the cornerstone of its synthetic utility, enabling its use as a versatile synthon for the construction of complex molecular architectures[2][3].
Physicochemical Properties and Handling
A comprehensive understanding of the physicochemical properties of a reagent is fundamental to its effective and safe use in the laboratory.
| Property | Value |
| Chemical Formula | C₈H₁₉ClN₂O₂ |
| Molecular Weight | 210.70 g/mol |
| CAS Number | 1217631-35-0 |
| Appearance | White to off-white solid |
| Chirality | (R)-enantiomer |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents and bases[4]. |
Safety and Handling:
This compound is an amine salt and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. As a hydrochloride salt, it is acidic and incompatible with strong bases[5][6][7].
Core Synthetic Applications and Protocols
The synthetic utility of this compound is primarily centered on the nucleophilicity of its free primary amine. The following sections detail protocols for two of its most common and pivotal applications: amide bond formation and reductive amination.
Amide Bond Formation: A Gateway to Peptidomimetics and Complex Ligands
The primary amine of this compound readily participates in amide coupling reactions with carboxylic acids. This transformation is fundamental in the synthesis of peptidomimetics, enzyme inhibitors, and complex ligands for catalysis. The use of standard coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) provides a reliable and high-yielding method for amide bond formation[8][9][10].
Workflow for Amide Bond Formation:
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 5. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. alliancechemical.com [alliancechemical.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Strategic Incorporation of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride in Solid-Phase Peptide Synthesis (SPPS)
An Application Guide for Researchers
Abstract
The functional and structural diversification of peptides is a cornerstone of modern drug discovery and chemical biology. The incorporation of non-proteinogenic building blocks, such as diaminoalkanes, offers a powerful strategy to modulate the physicochemical properties of peptides, including their stability, conformation, and capacity for further conjugation.[1] This document provides a comprehensive technical guide on the application of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride, a versatile chiral diamine linker, in solid-phase peptide synthesis (SPPS). We will explore the underlying chemical principles, provide detailed, field-proven protocols, and discuss the strategic implications for designing novel peptide architectures.
Introduction: Beyond the Canonical 20 Amino Acids
Solid-phase peptide synthesis (SPPS) has revolutionized the accessibility of synthetic peptides.[2] While the assembly of natural amino acids is routine, the true innovation lies in the ability to integrate unnatural amino acids (UAAs) and other molecular scaffolds to create peptides with enhanced therapeutic potential.[3] this compound is a bifunctional building block of significant interest. Its structure features:
-
A primary amine (-NH2) , which serves as the nucleophile for coupling to the C-terminus of the growing peptide chain.
-
A secondary amine protected by a tert-butoxycarbonyl (Boc) group . The Boc group is a classic acid-labile protecting group.[4]
-
A chiral center at the second carbon, which can impart specific conformational constraints on the final peptide.
The strategic value of this reagent lies in its compatibility with the most common SPPS chemistry—the Fmoc/tBu strategy. This compatibility is governed by the principle of orthogonal protection .[5][6]
Figure 2: Orthogonal Deprotection Logic in Fmoc/tBu SPPS
Application Notes: Strategic Implementation
The incorporation of this diamine linker enables several advanced peptide design strategies:
-
Enhanced Hydrophilicity and Flexibility: The propane backbone can act as a flexible spacer, potentially improving the solubility and modifying the conformational landscape of the parent peptide.
-
N-Terminal Functionalization: Upon final cleavage, the peptide will possess a free secondary amine at the position of incorporation. If placed at the N-terminus, this yields a peptide with a terminal 1,2-diaminopropane moiety, which can be used for site-specific conjugation of payloads like fluorescent dyes, toxins, or imaging agents.
-
Backbone Modification for Stability: Introducing a non-amide bond into the peptide backbone can confer resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of a therapeutic peptide.
Experimental Protocols
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | CAS Number | Recommended Purity |
| This compound | 224.73 | 1217631-35-0 | >97% |
| Rink Amide or Wang Resin | N/A | N/A | 0.3-0.8 mmol/g |
| Fmoc-Protected Amino Acids | Variable | Variable | >99% |
| HBTU (HATU as alternative) | 379.25 | 94790-37-1 | >99% |
| N,N-Diisopropylethylamine (DIEA) | 129.24 | 7087-68-5 | >99.5% (Peptide Grade) |
| Piperidine | 85.15 | 110-89-4 | >99.5% |
| Dimethylformamide (DMF) | 73.09 | 68-12-2 | Peptide Synthesis Grade |
| Dichloromethane (DCM) | 84.93 | 75-09-2 | ACS Grade |
| Trifluoroacetic Acid (TFA) | 114.02 | 76-05-1 | >99.5% |
| Triisopropylsilane (TIS) | 158.36 | 6485-79-6 | >98% |
Protocol 1: Incorporation of the Diamine Linker into a Peptide Sequence
This protocol assumes a standard Fmoc/tBu SPPS workflow on an automated or manual synthesizer.
-
Resin Preparation: Swell the chosen resin (e.g., Rink Amide for a C-terminal amide) in DMF for 30-60 minutes.
-
Initial Peptide Elongation: Perform standard Fmoc-SPPS cycles (Fmoc deprotection followed by coupling) to assemble the peptide sequence C-terminal to the desired insertion point.
-
Fmoc Deprotection: Remove the final Fmoc group from the N-terminus of the resin-bound peptide using 20% piperidine in DMF (1 x 2 min, 1 x 8 min).
-
Resin Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove residual piperidine.
-
Coupling of the Diamine Linker: a. In a separate vessel, pre-activate the diamine linker. For a 0.1 mmol scale synthesis, dissolve this compound (90 mg, 0.4 mmol, 4 eq) in DMF. b. Add HBTU (151 mg, 0.4 mmol, 4 eq). c. Crucially, add DIEA (139 µL, 0.8 mmol, 8 eq). Note: Extra base is required to neutralize both the hydrochloride salt of the diamine and the HBTU activation by-product. d. Allow the mixture to pre-activate for 2-5 minutes. e. Add the activation solution to the deprotected peptide-resin. f. Agitate the reaction vessel for 2-4 hours at room temperature. For sterically hindered sequences, longer coupling times may be necessary. [3]6. Monitoring the Coupling Reaction: Perform a qualitative Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling (recoupling) may be required. [3]7. Resin Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Continue Synthesis: Proceed with standard Fmoc-SPPS cycles to add the remaining amino acids to the primary amine of the now-coupled linker.
Figure 3: Workflow for Coupling the Diamine Linker
Protocol 2: Final Cleavage and Deprotection
This step simultaneously cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups, including the Boc group on the diamine linker.
-
Resin Preparation: After the final synthesis cycle, wash the peptide-resin thoroughly with DCM (5x) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
Cleavage Reaction: a. Prepare a cleavage cocktail. A standard, robust cocktail is Reagent R : 90% TFA, 5% Thioanisole, 3% Ethanedithiol (EDT), and 2% Anisole. For peptides without sensitive residues like Cys, Met, or Trp, a simpler cocktail of 95% TFA, 2.5% Water, 2.5% TIS is sufficient. [1] b. Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of starting resin). c. Agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: a. Filter the resin and collect the TFA solution containing the cleaved peptide. b. Add the TFA solution dropwise into a 50 mL centrifuge tube containing ice-cold diethyl ether (approx. 40 mL). A white precipitate of the crude peptide should form. c. Centrifuge the mixture (e.g., 3000 rpm for 5 min) to pellet the peptide. d. Decant the ether. Wash the peptide pellet twice more with cold diethyl ether to remove scavengers and dissolved protecting groups. e. Dry the crude peptide pellet under vacuum.
-
Purification and Analysis: a. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). b. Confirm the identity and purity of the final product by mass spectrometry (e.g., LC-MS or MALDI-TOF). The observed mass should correspond to the theoretical mass of the peptide including the deprotected diaminopropane moiety.
Conclusion
This compound is an expertly designed building block for advanced peptide synthesis. Its successful application is rooted in the robust and predictable principles of orthogonal protection chemistry. By following the detailed protocols outlined in this guide, researchers can confidently incorporate this linker to create novel peptides with tailored functionalities, pushing the boundaries of peptide-based therapeutics and research tools. The causality behind each step—from the choice of base for neutralization to the composition of the final cleavage cocktail—is critical for achieving high-purity, validated products.
References
- BenchChem. (2025). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis. BenchChem.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
- BenchChem. (2025).
-
Albericio, F., & Kruger, H. G. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. [Link]
-
Fiveable. (n.d.). Orthogonal Protection Definition. Fiveable. [Link]
-
ResearchGate. (2024). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. ResearchGate. [Link]
- BenchChem. (2025). Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers. BenchChem.
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Wikipedia. [Link]
-
AAPPTec. (n.d.). Peptide Synthesis - FAQ. AAPPTec. [Link]
Sources
Strategic Mono-Protection of Chiral Diamines: A Protocol for Synthesizing (R)-tert-Butyl (1-aminopropan-2-yl)carbamate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Selective Protection
In the intricate landscape of multi-step organic synthesis, particularly within drug discovery and peptide chemistry, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. The amine functional group, with its inherent nucleophilicity and basicity, often requires temporary deactivation to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is one of the most ubiquitous amine-protecting groups, prized for its robustness under basic, nucleophilic, and reductive conditions, yet readily cleaved under mild acidic treatment.[1][2][3][4][5][6] This acid-lability makes it an orthogonal partner to other common protecting groups like the base-labile Fmoc or the hydrogenolysis-labile Cbz group, enabling complex molecular construction.[1][7][8]
However, the presence of multiple amino groups within a single molecule, as in diamines, presents a significant synthetic challenge: achieving selective mono-protection while avoiding the statistical formation of di-protected byproducts.[7][9][10][11] The successful synthesis of mono-protected diamines is critical as these compounds are invaluable chiral building blocks for organocatalysts, ligands, and pharmacologically active agents.[9][12][13][14]
This application note provides a detailed guide to the principles and practice of selective mono-Boc protection of diamines. We will focus on a robust, one-pot acid-mediated protocol, using the synthesis of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate, a key chiral intermediate, as a practical exemplar.
Principle of Chemoselective Mono-Protection
The primary obstacle in the mono-functionalization of a symmetric diamine is that both amine groups possess nearly identical reactivity. A stoichiometric reaction with one equivalent of a protecting group reagent like di-tert-butyl dicarbonate (Boc₂O) typically yields a mixture of unreacted starting material, the desired mono-protected product, and the di-protected byproduct, necessitating challenging chromatographic purification.[9]
The most effective strategy to overcome this is to temporarily differentiate the two amine groups. The acid-mediated approach leverages the basicity of the amine. By introducing precisely one equivalent of a strong acid (e.g., HCl), one of the amino groups is protonated to form a non-nucleophilic ammonium salt. The remaining free amine is then available to react selectively with the electrophilic Boc₂O.[9][10][11][15] This equilibrium-driven differentiation is the key to achieving high yields of the mono-protected product.
Mechanism of Boc Protection
The protection reaction proceeds via a nucleophilic acyl substitution. The lone pair of the neutral amine attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This forms a tetrahedral intermediate which then collapses. The resulting tert-butyl carbonate is an unstable leaving group that subsequently decomposes into gaseous carbon dioxide and tert-butanol (or tert-butoxide if a base is used), driving the reaction to completion.[1][3][16]
Experimental Guide: Synthesis of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate
This protocol is adapted from established methods for the selective mono-Boc protection of diamines via in-situ hydrochloride formation.[9][17]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| (R)-(-)-1,2-Diaminopropane | ≥98% | e.g., Sigma-Aldrich | Chiral diamine |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | e.g., Sigma-Aldrich | Protecting group source |
| Trimethylsilyl chloride (Me₃SiCl) | ≥98% | e.g., Sigma-Aldrich | In-situ HCl source |
| Methanol (MeOH) | Anhydrous | Various | Reaction solvent |
| Dichloromethane (DCM) | ACS Grade | Various | Extraction solvent |
| Sodium hydroxide (NaOH) | Pellets | Various | For pH adjustment |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Various | Drying agent |
| Deionized Water | |||
| Standard Glassware | Round-bottom flasks, etc. | ||
| Magnetic Stirrer & Ice Bath | |||
| Rotary Evaporator |
Protocol: One-Pot Mono-Protonation and Boc Protection
This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Preparation of Diamine Solution:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (R)-(-)-1,2-diaminopropane (e.g., 5.0 g, 67.5 mmol).
-
Add 100 mL of anhydrous methanol and stir until the diamine is fully dissolved.
-
Cool the solution to 0 °C using an ice-water bath.
-
-
In-Situ Hydrochloride Formation:
-
While maintaining the temperature at 0 °C, slowly add trimethylsilyl chloride (Me₃SiCl) (1.0 equivalent, e.g., 7.3 g, 8.5 mL, 67.5 mmol) dropwise to the stirred solution over 15-20 minutes. Me₃SiCl reacts with methanol to generate HCl in situ.
-
A white precipitate of the mono-hydrochloride salt may form.
-
Allow the mixture to stir at 0 °C for an additional 30 minutes to ensure equilibrium is reached.
-
-
Boc Protection:
-
In a separate beaker, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent, e.g., 14.7 g, 67.5 mmol) in 30 mL of anhydrous methanol.
-
Add the Boc₂O solution dropwise to the cold diamine salt suspension over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir at room temperature for 2-4 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: DCM/MeOH/NH₄OH 90:9:1). Visualize with ninhydrin stain. The mono-Boc product should show a new spot with an intermediate Rf value between the starting diamine (baseline) and the di-Boc byproduct (higher Rf).
-
-
Work-up and Isolation:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
To the resulting residue, add 100 mL of deionized water and 100 mL of diethyl ether. Stir vigorously and separate the layers. The purpose of the ether wash is to remove any non-polar di-Boc byproduct. Discard the ether layer.
-
Cool the aqueous layer in an ice bath and adjust the pH to >12 by the slow addition of 2N NaOH solution.
-
Extract the now basic aqueous layer with dichloromethane (3 x 75 mL).
-
Combine the organic (DCM) layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (R)-tert-Butyl (1-aminopropan-2-yl)carbamate as a free base.
-
-
Purification (if necessary):
-
The crude product is often of high purity (>95%).[9] If further purification is required, column chromatography on silica gel can be performed.
-
Workflow Diagram
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Significant Di-Boc Product Formation | Incorrect stoichiometry (too much Boc₂O or too little acid). Reaction temperature too high. | Ensure precise 1:1:1 molar ratio of diamine:acid source:Boc₂O. Maintain low temperature during additions. Add Boc₂O solution slowly. |
| Low Yield / Incomplete Reaction | Insufficient reaction time. Ineffective stirring. Presence of water in reagents/solvents. | Extend reaction time and monitor by TLC. Ensure vigorous stirring, especially if a precipitate is present. Use anhydrous solvents and fresh reagents. |
| Product is an Oil / Difficult to Handle | The free base may be an oil or low-melting solid. | Isolate the product as its hydrochloride or other stable salt by carefully acidifying the final solution after extraction. |
| Emulsion during Extraction | High concentration of salts or amine. | Dilute the aqueous layer with more water or brine. Use a centrifuge to break the emulsion if persistent. |
Deprotection of the Boc Group
The removal of the Boc group is typically achieved under anhydrous acidic conditions.[18] The mechanism involves protonation of the carbamate carbonyl, followed by fragmentation to release the stable tert-butyl cation, carbon dioxide, and the free amine.[1][3][6][19]
A potential side reaction is the alkylation of nucleophilic residues (e.g., tryptophan, methionine) by the liberated tert-butyl cation.[2][19] This can be suppressed by including "scavenger" reagents like anisole, thioanisole, or triethylsilane in the deprotection cocktail.[2][4]
Standard Deprotection Protocol
-
Dissolve the Boc-protected amine in dichloromethane (DCM) (approx. 0.1-0.2 M).
-
Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, concentrate the solvent under reduced pressure.
-
The resulting amine is typically obtained as its TFA salt and can be used directly or neutralized with a base during an aqueous workup.
Conclusion
The selective mono-Boc protection of diamines is a frequently encountered challenge in modern organic synthesis. By leveraging the principles of physical organic chemistry, specifically the modulation of amine basicity through controlled protonation, high yields of mono-protected products can be reliably achieved. The one-pot acid-mediated protocol described herein provides a practical, scalable, and efficient method for generating valuable chiral building blocks like (R)-tert-Butyl (1-aminopropan-2-yl)carbamate, facilitating the streamlined development of complex molecules for research and pharmaceutical applications.
References
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Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Retrieved from [Link]
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The Organic Chemistry Tutor. (2021). Adding Boc Group Mechanism | Organic Chemistry. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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Godínez-Salomón, F., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). Retrieved from [Link]
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Lee, D. W., & Ha, H. J. (2007). Selective Mono‐BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Retrieved from [Link]
-
Guchhait, G., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23971-23976. Retrieved from [Link]
-
Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368-6380. Retrieved from [Link]
-
Boumoud, B., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. E-Journal of Chemistry, 9(3), 1381-1388. Retrieved from [Link]
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Lee, D. W., & Ha, H. J. (2007). Selective Mono‐BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Available from ResearchGate: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
BIOSYNCE. (n.d.). (R)-tert-Butyl (1-aminopropan-2-yl)carbamate CAS 100927-10-4. Retrieved from [Link]
-
Sciforum. (n.d.). Selective Mono-Boc-Protection of Bispidine. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Amine Protection: A Guide to Di-tert-butyl Dicarbonate in Organic Synthesis. Retrieved from [Link]
-
Lee, D. W., & Ha, H. J. (2007). Selective Mono‐BOC Protection of Diamines. Semantic Scholar. Retrieved from [Link]
-
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
-
chemeurope.com. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
-
Lee, D. W., & Ha, H. J. (2007). Selective Mono‐BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Retrieved from [Link]
-
Debenham, J. S., et al. (1996). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society, 118(41), 9811-9817. Retrieved from [Link]
-
Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368-6380. Retrieved from [Link]
-
Reddit. (2019). Having great trouble with a Boc-protection reaction. r/chemhelp. Retrieved from [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
Chowdari, N. S., et al. (2004). Expedient Synthesis of Chiral 1,2- and 1,4-Diamines: Protecting Group Dependent Regioselectivity in Direct Organocatalytic Asymmetric Mannich Reactions. Organic Letters, 6(16), 2691-2694. Retrieved from [Link]
-
Reddit. (2019). Having great trouble with a Boc-protection reaction. r/Chempros. Retrieved from [Link]
-
Lee, D. W., & Ha, H. J. (2007). Selective Mono‐BOC Protection of Diamines. ResearchGate. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
- Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).
-
Lilienkampf, A., et al. (2009). tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate. Acta Crystallographica Section E, 65(11), o2777. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]
- Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
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Application Notes and Protocols for Amide Coupling Reactions of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate Hydrochloride
Abstract
(R)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride is a chiral building block of significant interest in medicinal chemistry and the synthesis of peptidomimetics.[1][2] Its structure, featuring a primary amine for coupling and a Boc-protected secondary amine, allows for the regioselective elongation of molecular scaffolds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this reagent in amide bond formation. We present detailed theoretical background, comparative analysis of common coupling methodologies, and field-proven, step-by-step protocols for two of the most robust and widely employed coupling systems: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxybenzotriazole (HOBt), and the highly efficient uronium salt-based reagent, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
Introduction: A Versatile Chiral Building Block
The unique structural attributes of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate make it a valuable synthon in the development of complex molecular architectures. The primary amine serves as a nucleophilic handle for amide bond formation, while the orthogonal tert-butyloxycarbonyl (Boc) protecting group on the secondary amine allows for future deprotection and further functionalization. The chiral center at the 2-position is crucial for introducing stereospecificity in the target molecule.
A critical consideration for coupling reactions is that the starting material is a hydrochloride salt. This necessitates the in-situ neutralization of the primary ammonium salt to the free amine using a non-nucleophilic base to enable its participation in the coupling reaction. The choice of base and its stoichiometry are therefore paramount for reaction success.
Mechanistic Considerations in Amide Bond Formation
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is kinetically slow and requires the activation of the carboxylic acid.[3] Coupling reagents achieve this by converting the hydroxyl group of the carboxylic acid into a better leaving group, thus facilitating nucleophilic attack by the amine.
Carbodiimide-Mediated Activation (EDC/HOBt)
Water-soluble carbodiimides like EDC are widely used due to their efficiency and the ease of removal of the urea byproduct via aqueous workup.[4] The reaction proceeds through a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange to an unreactive N-acylurea or lead to racemization of chiral carboxylic acids. The addition of N-hydroxybenzotriazole (HOBt) mitigates these side reactions by intercepting the O-acylisourea to form a more stable HOBt-ester, which is less prone to racemization and readily undergoes aminolysis.[5]
Uronium/Aminium Salt-Mediated Activation (HATU)
HATU is a highly effective coupling reagent, particularly for sterically hindered substrates or reactions where racemization is a major concern.[6][7] In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester. The nitrogen atom in the pyridine ring of the HOAt moiety is believed to provide anchimeric assistance, accelerating the coupling reaction and making HATU more efficient than its HOBt-based counterparts like HBTU.[6]
Comparative Overview of Coupling Conditions
The selection of an appropriate coupling strategy depends on several factors, including the steric and electronic properties of the substrates, potential for epimerization, and cost. Below is a comparative summary of the EDC/HOBt and HATU systems for coupling with this compound.
| Parameter | EDC/HOBt System | HATU System |
| Reagent Equivalents | Carboxylic Acid (1.0), Amine·HCl (1.1), EDC·HCl (1.2), HOBt (1.2), Base (e.g., DIPEA) (2.5) | Carboxylic Acid (1.0), Amine·HCl (1.1), HATU (1.2), Base (e.g., DIPEA) (3.0) |
| Activation Speed | Moderate to Fast | Very Fast |
| Racemization Risk | Low with HOBt additive | Very Low |
| Byproduct Removal | Water-soluble urea byproduct, removed by aqueous workup | Tetramethylurea, removed by aqueous workup |
| Cost | Generally more cost-effective | Higher cost |
| Ideal For | Routine couplings, scale-up applications | Sterically hindered substrates, acid-sensitive compounds, minimizing racemization |
Experimental Protocols
The following protocols are designed as a starting point for the optimization of coupling reactions involving this compound. All reactions should be conducted in a well-ventilated fume hood using anhydrous solvents.
Protocol 1: EDC/HOBt Mediated Coupling
This protocol details a robust and widely applicable method for amide bond formation. The key is the sequential addition of reagents to allow for pre-activation of the carboxylic acid before the introduction of the free amine.
Workflow Diagram:
Sources
- 1. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. peptide.com [peptide.com]
Application Notes and Protocols for (R)-tert-Butyl (1-aminopropan-2-yl)carbamate Hydrochloride in Pharmaceutical Synthesis
Introduction: The Strategic Importance of Chiral Diamines in Drug Development
In the landscape of modern pharmaceutical development, the precise construction of stereochemically defined molecules is paramount to achieving therapeutic efficacy and minimizing off-target effects. Chiral amines, in particular, are foundational building blocks in a vast number of active pharmaceutical ingredients (APIs), present in over 40% of commercial drugs.[1] (R)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride is a key chiral intermediate, valued for its dual functionality: a primary amine available for nucleophilic attack or amide bond formation, and a secondary amine protected by the acid-labile tert-butoxycarbonyl (Boc) group. This differential protection allows for sequential, regioselective reactions, a critical advantage in multi-step syntheses of complex drug molecules.[2][3]
This guide provides an in-depth exploration of the application of this compound as a pharmaceutical intermediate, with a focus on its role in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, sitagliptin. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering both practical, step-by-step methodologies and the underlying chemical principles that govern these transformations.
Physicochemical Properties and Handling
This compound is a white to off-white solid. Its hydrochloride salt form generally offers improved stability and handling characteristics compared to the free base.
| Property | Value | Source |
| CAS Number | 1217631-35-0 | BLDpharm |
| Molecular Formula | C₈H₁₉ClN₂O₂ | Inferred |
| Molecular Weight | 210.70 g/mol | Inferred |
| Storage | 2-8°C, under inert atmosphere |
Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves and a lab coat.
-
Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate.
Handling:
-
Avoid contact with skin and eyes.
-
Do not breathe dust or vapors.
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Keep away from heat, sparks, and open flames.
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
In case of skin contact: Immediately wash with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Application in the Synthesis of Sitagliptin
Sitagliptin is a potent and selective DPP-4 inhibitor for the treatment of type 2 diabetes.[5] The synthesis of sitagliptin often involves the coupling of a chiral β-amino acid derivative with a triazolopiperazine moiety. (R)-tert-Butyl (1-aminopropan-2-yl)carbamate serves as a precursor to the chiral β-amino acid portion of the molecule.
The overall synthetic strategy involves two key transformations utilizing the intermediate's unique functionalities:
-
Amide Bond Formation: The free primary amine of a derivative of the title compound is coupled with the triazolopiperazine heterocyclic system.
-
Boc Deprotection: The Boc protecting group is removed under acidic conditions to yield the final active pharmaceutical ingredient.
Caption: Synthetic workflow for Sitagliptin.
Experimental Protocols
The following protocols are adapted from established synthetic routes for sitagliptin and provide a framework for the use of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate derivatives.
Protocol 1: Amide Coupling to form Boc-Protected Sitagliptin
This protocol describes the coupling of (3R)-3-[N-(tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[5][6][7]triazolo[4,3-a]pyrazine hydrochloride. This butanoic acid derivative can be synthesized from (R)-tert-Butyl (1-aminopropan-2-yl)carbamate.
Materials:
-
(3R)-3-[N-(tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid
-
3-(trifluoromethyl)-5,6,7,8-tetrahydro-[5][6][7]triazolo[4,3-a]pyrazine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (MDC)
-
Toluene
-
Triethylamine
Procedure:
-
To a solution of (3R)-3-[N-(tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid (100 g) in toluene (800 ml) in a 2-liter 4-necked round bottom flask, add triethylamine (70 ml) at room temperature.
-
Add 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[5][6][7]triazolo[4,3-a] pyrazine HCl (100 g) and stir for 5 minutes.
-
Add a catalytic amount of a suitable coupling agent such as phenyl boronic acid (7.5 g).
-
Heat the reaction mixture to reflux and stir for 48 hours, monitoring the reaction progress by HPLC.
-
Upon completion, cool the reaction mixture and proceed with workup and purification to isolate the Boc-protected sitagliptin.[8]
Expected Outcome: This procedure is expected to yield Boc-protected sitagliptin. Yields for similar coupling reactions are reported to be in the range of 85%.[9]
Protocol 2: Boc Deprotection to Yield Sitagliptin
This protocol details the removal of the Boc protecting group from Boc-protected sitagliptin to afford the final API.
Materials:
-
(R)-tert-butyl-4-oxo-4-(3-trifluoromethyl)-5,6-dihydro-[5][6][7]-triazolo-[4,3-a]pyrazin-7-(8H-yl)-1-(2,4,5-trifluorophenyl)butane-2-yl-carbamate (Boc-protected Sitagliptin)
-
Isopropyl alcohol (IPA)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate
Procedure:
-
Prepare a slurry of Boc-protected sitagliptin (1.92 g, 0.0039 moles) in isopropyl alcohol (20 ml).
-
At room temperature, add concentrated HCl (5.7 ml).
-
Heat the reaction mixture to 50-55 °C and maintain this temperature for 5 hours. Monitor the reaction for completion using a suitable chromatographic method (e.g., TLC or HPLC).
-
After the reaction is complete, cool the reaction mass and basify it.
-
Extract the product with ethyl acetate (2 x 20 ml).
-
Dry the combined organic layers and concentrate under reduced pressure to yield sitagliptin.[10]
Expected Outcome: This deprotection should yield sitagliptin. The reported yield for this specific procedure is approximately 78% (1.5 g from 1.92 g).[10]
Data Presentation
The following table summarizes the key steps and reported yields in a representative synthesis of sitagliptin.
| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |
| 1. Amide Coupling | (3R)-3-[N-(Boc)amino]-4-(2,4,5-trifluorophenyl)butanoic acid, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[5][6][7]triazolo[4,3-a]pyrazine HCl | Phenyl boronic acid, Triethylamine, Toluene, Reflux | Boc-Protected Sitagliptin | Not specified in this exact protocol, but similar reactions report ~85% | [8][9] |
| 2. Boc Deprotection | Boc-Protected Sitagliptin | conc. HCl, Isopropyl alcohol, 50-55 °C | Sitagliptin | ~78% | [10] |
Causality Behind Experimental Choices
-
Choice of Protecting Group: The tert-butoxycarbonyl (Boc) group is widely used in organic synthesis due to its stability under a variety of reaction conditions and its ease of removal under mildly acidic conditions.[3][11] This orthogonality allows for the selective deprotection of the amine without affecting other functional groups in the molecule.
-
Amide Coupling Reagents: The use of coupling agents like EDC in combination with HOBt is a standard and effective method for amide bond formation. These reagents activate the carboxylic acid, facilitating its reaction with the amine to form a stable amide bond with minimal side reactions.
-
Solvent Selection: The choice of solvents like DMF or MDC for the coupling reaction is based on their ability to dissolve the reactants and their inertness under the reaction conditions. Toluene is used in the provided protocol for its high boiling point, allowing the reaction to be conducted at reflux to drive it to completion.[8] Isopropyl alcohol in the deprotection step is a good solvent for both the starting material and the acid, and it is relatively easy to remove after the reaction.[10]
Self-Validating Systems in Protocols
The protocols described are designed to be self-validating through in-process monitoring and final product analysis.
-
Chromatographic Monitoring: The progress of both the amide coupling and the deprotection reactions should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting materials and the appearance of the product spot/peak indicate the progression of the reaction.
-
Spectroscopic Analysis: The identity and purity of the final product, sitagliptin, should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Chiral Purity Analysis: The enantiomeric purity of the final sitagliptin product is critical and should be determined using chiral HPLC. The expected enantiomeric excess should be greater than 99%.
Caption: Self-validating experimental workflow.
Conclusion
This compound is a valuable and versatile pharmaceutical intermediate. Its successful application in the synthesis of sitagliptin highlights the strategic importance of chiral building blocks with orthogonal protecting groups in modern drug development. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this intermediate in their synthetic endeavors, contributing to the advancement of pharmaceutical sciences.
References
-
National Center for Biotechnology Information.
-
ResearchGate.
-
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Application Note & Protocol: Comprehensive Characterization of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate Hydrochloride by HPLC and NMR Spectroscopy
Abstract
This document provides a detailed technical guide for the analytical characterization of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride, a critical chiral building block in pharmaceutical synthesis.[1][2] We present robust, validated methodologies for High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols are designed to ensure the identity, purity, and, most critically, the enantiomeric integrity of the compound. This guide is intended for researchers, quality control analysts, and drug development professionals who require reliable methods for the comprehensive evaluation of this intermediate.
Introduction: The Significance of Stereochemical Purity
(R)-tert-Butyl (1-aminopropan-2-yl)carbamate is a key precursor in the synthesis of various active pharmaceutical ingredients (APIs).[3] Its utility stems from the chiral center and the orthogonally protected amino groups—the primary amine available for coupling and the secondary amine protected by a tert-butoxycarbonyl (Boc) group. In drug development, the stereochemistry of a molecule is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.
Therefore, rigorous analytical control is not merely a regulatory formality but a scientific necessity. The methods detailed herein provide a framework for:
-
Identity Confirmation: Verifying the correct chemical structure.
-
Purity Assessment: Quantifying the presence of process-related impurities and degradation products.
-
Enantiomeric Purity: Specifically determining the enantiomeric excess (e.e.) to ensure the correct stereoisomer is present at the required level.
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the gold standard for separating and quantifying enantiomers.[4] Nuclear Magnetic Resonance (NMR) spectroscopy serves as a definitive tool for structural elucidation and confirmation.
Chiral HPLC Method for Enantiomeric Purity
Principle and Rationale
Enantiomers possess identical physical properties in an achiral environment, making their separation on standard (achiral) HPLC columns impossible. Chiral High-Performance Liquid Chromatography utilizes a Chiral Stationary Phase (CSP) that creates a transient diastereomeric complex with each enantiomer. The differing stability of these complexes leads to different retention times, enabling separation.
For chiral amines and carbamates, polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, are exceptionally effective.[4][5][6][7] These phases offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that facilitate enantiorecognition. The selection of a normal-phase mobile system (e.g., alkane/alcohol) is often preferred for these columns as it promotes the necessary interactions for chiral recognition.[8]
Method Validation Framework
All analytical methods must be validated to ensure they are fit for purpose. The protocols described should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[9][10] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of its potential impurities, including its enantiomer.
-
Linearity & Range: Demonstrating a direct proportionality between detector response and concentration over a defined range.[11][12]
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements (repeatability, intermediate precision).
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters.[10]
Detailed HPLC Protocol
This protocol is a starting point and may require optimization based on the specific instrumentation and column used.
Instrumentation and Materials:
-
HPLC system with UV detector
-
Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® AD-H, 5 µm, 4.6 x 250 mm)
-
Solvents: HPLC-grade n-Hexane, 2-Propanol (IPA), and Diethylamine (DEA)
Experimental Workflow Diagram
Caption: HPLC workflow for enantiomeric purity analysis.
Step-by-Step Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase consisting of n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) . Filter through a 0.45 µm filter and degas thoroughly.
-
Causality: Diethylamine is a basic modifier added to the mobile phase to interact with residual acidic silanols on the silica surface and to ensure the basic analyte is in its free-base form, which leads to improved peak shape and reproducibility.[8]
-
-
Standard Preparation:
-
Racemic Standard: Prepare a solution of the racemic compound at approximately 1.0 mg/mL in the mobile phase. This is used for system suitability to confirm the separation of the two enantiomers.
-
Sample Solution: Accurately weigh and dissolve this compound in the mobile phase to a final concentration of 1.0 mg/mL.
-
-
Chromatographic Conditions:
-
Set the HPLC system parameters as outlined in the table below.
-
-
System Suitability Test (SST):
-
Inject the racemic standard solution.
-
The resolution between the (R)- and (S)-enantiomer peaks must be ≥ 1.5.
-
The tailing factor for the (R)-enantiomer peak should be ≤ 2.0.
-
-
Analysis:
-
Once SST criteria are met, inject the sample solution in duplicate.
-
Identify the peaks based on the retention time of the (R)- and (S)-enantiomer standards (if available) or by spiking the sample with the racemate.
-
-
Calculation of Enantiomeric Purity:
-
Calculate the percentage of each enantiomer using the area normalization method:
-
% (R)-Enantiomer = [Area(R) / (Area(R) + Area(S))] x 100
-
-
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) on silica |
| Dimensions | 4.6 mm ID x 250 mm, 5 µm particle size |
| Mobile Phase | n-Hexane : 2-Propanol : Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
| Expected Rt (R)-Enantiomer | ~8 min (Varies by system) |
| Expected Rt (S)-Enantiomer | ~10 min (Varies by system) |
NMR Spectroscopic Analysis for Structural Confirmation
Principle and Rationale
NMR spectroscopy is an unparalleled technique for the unambiguous determination of chemical structure.
-
¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The large, sharp singlet corresponding to the nine equivalent protons of the tert-butyl group is a highly characteristic diagnostic signal for Boc-protected compounds.[13]
-
¹³C NMR (Carbon NMR): Provides a "fingerprint" of the carbon skeleton of the molecule, showing a distinct signal for each chemically non-equivalent carbon atom.
Detailed NMR Protocol
Instrumentation and Materials:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated Solvent: Deuterium oxide (D₂O) or Dimethyl sulfoxide-d₆ (DMSO-d₆). D₂O is often suitable for hydrochloride salts.
Molecular Structure and Key NMR Correlations
Caption: Structure of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate.
Step-by-Step Procedure:
-
Sample Preparation: Dissolve approximately 10-15 mg of the hydrochloride salt in ~0.7 mL of D₂O.
-
Causality: D₂O is used as the solvent because it is "invisible" in ¹H NMR. The labile protons on the nitrogen atoms (-NH and -NH₃⁺) will exchange with deuterium and will not be observed, simplifying the spectrum.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Reference the spectrum to the residual HDO signal (typically ~4.79 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This provides a single peak for each unique carbon.
-
Reference the spectrum using an internal standard or based on the calibrated ¹H spectrum.
-
Expected NMR Data
The chemical shifts provided below are estimates and can vary slightly based on solvent, concentration, and instrument.
Table 2: Expected ¹H NMR Data (400 MHz, D₂O)
| Proton Label | Approx. δ (ppm) | Multiplicity | Integration | Assignment |
| a | 1.15 | Doublet (d) | 3H | -CH-CH ₃ |
| b | 3.80 | Multiplet (m) | 1H | -NH -CH (CH₃)- |
| c | 3.05 - 3.20 | Multiplet (m) | 2H | -CH ₂-NH₃⁺ |
| e | 1.45 | Singlet (s) | 9H | -OC(CH ₃)₃ |
Note: The NH and NH₃⁺ protons are typically not observed in D₂O due to H-D exchange.
Table 3: Expected ¹³C NMR Data (100 MHz, D₂O)
| Carbon Label | Approx. δ (ppm) | Assignment |
| a | 17.5 | -CH-C H₃ |
| b | 48.0 | -NH-C H(CH₃)- |
| c | 44.0 | -C H₂-NH₃⁺ |
| d | 81.0 | -O-C (CH₃)₃ |
| e | 28.5 | -OC(C H₃)₃ |
| f | 157.0 | -NH-C =O |
Conclusion
The analytical methods presented provide a robust framework for the complete characterization of this compound. The chiral HPLC method is essential for confirming the stereochemical integrity, a critical quality attribute for its use in pharmaceutical manufacturing. The NMR protocols provide definitive structural confirmation and an orthogonal assessment of purity. Together, these techniques ensure that this vital chiral building block meets the stringent quality standards required for drug development and production.
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks (YouTube). Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
-
Supporting Information for various tert-butyl carbamates. Royal Society of Chemistry. (Note: This is a general reference for typical NMR shifts of Boc groups). Available at: [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. Available at: [Link]
-
Conventional Chiralpak ID vs. Capillary Chiralpak ID-3 Amylose tris-(3-chlorophenylcarbamate)-based Chiral Stationary Phase Columns for the Enantioselective HPLC Separation of Pharmaceutical Racemates. PubMed. Available at: [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. Available at: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
t-Butyl group towers over other 1H resonances. ACD/Labs. Available at: [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available at: [Link]
-
(R)-tert-Butyl (1-aminopropan-2-yl)carbamate CAS 100927-10-4. BIOSYNCE. Available at: [Link]
Sources
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- 2. biosynce.com [biosynce.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. Conventional Chiralpak ID vs. capillary Chiralpak ID-3 amylose tris-(3-chlorophenylcarbamate)-based chiral stationary phase columns for the enantioselective HPLC separation of pharmaceutical racemates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. youtube.com [youtube.com]
- 13. acdlabs.com [acdlabs.com]
Troubleshooting & Optimization
Troubleshooting low yield in synthesis with (R)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride
An essential reagent in medicinal chemistry and organic synthesis, (R)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride is a chiral building block valued for its role in constructing complex molecular architectures. As a differentially protected diamine, it allows for selective functionalization at its primary amine, while the secondary amine remains masked by a tert-butyloxycarbonyl (Boc) group. The Boc protecting group is favored for its stability under a wide range of nucleophilic and basic conditions, yet it can be readily removed under acidic conditions[1][2][3].
This technical support guide, designed for researchers and drug development professionals, provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) to address challenges, such as low reaction yields, encountered during its synthesis and subsequent use.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound? This compound serves as a valuable chiral intermediate in organic synthesis. Its primary use is to introduce a protected 1,2-diaminopropane moiety into a target molecule. The free primary amine can undergo various transformations, such as amide bond formation, reductive amination, or alkylation, while the Boc-protected secondary amine remains unreactive. This allows for controlled, stepwise synthesis of more complex molecules like peptide mimics and pharmaceutical drug candidates[4].
Q2: Why is this reagent supplied as a hydrochloride salt? The hydrochloride salt form enhances the compound's stability and shelf-life, making it easier to handle and store as a solid. The protonated amine is less susceptible to degradation and reaction with atmospheric carbon dioxide. Critically, before this reagent can be used as a nucleophile in a subsequent reaction, the free amine must be generated by neutralization with a suitable base.
Q3: Which of the two nitrogen atoms is protected by the Boc group? The tert-butyloxycarbonyl (Boc) group protects the secondary amine at the C-2 position of the propane chain. This leaves the primary amine at the C-1 position available for nucleophilic reactions after neutralization of the hydrochloride salt.
Q4: How should I properly store and handle this reagent? It should be stored in a cool, dry place, typically at 2-8°C and protected from light, to ensure its long-term stability[4]. Due to its hydrochloride salt form, it is not particularly hygroscopic, but standard laboratory practices for handling fine chemicals should be followed.
Q5: What is the fundamental mechanism of Boc protection? The reaction involves the nucleophilic attack of an amine on the carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O), also known as Boc anhydride. This forms a tetrahedral intermediate which then collapses to yield the N-Boc protected amine (a carbamate), along with tert-butanol and carbon dioxide as byproducts[5].
In-Depth Troubleshooting Guides
Low product yield can arise either during the synthesis of the title compound itself or when using it as a starting material. This section breaks down the common causes and provides targeted solutions.
Problem 1: Low Yield During Synthesis of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate
The selective mono-Boc protection of a diamine like (R)-propane-1,2-diamine is a common challenge. The primary goal is to maximize the formation of the desired product while minimizing the formation of the di-Boc-protected byproduct.
Below is a logical workflow to diagnose and resolve low yields during the Boc protection step.
Caption: Troubleshooting workflow for low yield in Boc protection.
The most common reason for low yield of the mono-protected product is the formation of the undesired di-protected species. This occurs when both the primary and secondary amines react with Boc anhydride.
-
Underlying Issue & Causality: The primary amine of (R)-propane-1,2-diamine is sterically more accessible and generally more nucleophilic than the secondary amine, favoring initial reaction at that site. However, if the reaction conditions are too harsh or if an excess of (Boc)₂O is used, the less reactive secondary amine will also be protected.
-
Solutions:
-
Control Stoichiometry: Use a stoichiometric amount of (Boc)₂O (1.0 to 1.1 equivalents) relative to the diamine. A large excess of the protecting agent should be avoided[6].
-
Slow Addition: Add the (Boc)₂O solution dropwise to the solution of the diamine at a low temperature (e.g., 0 °C). This maintains a low instantaneous concentration of the electrophile, favoring selective reaction with the more reactive primary amine[7].
-
Selective Protonation: A highly effective strategy involves the selective protection of one amine by protonation. By adding one equivalent of an acid (like HCl) to the diamine, an equilibrium mixture is formed where the mono-protonated diamine is the dominant species. The free, unprotonated amine is then able to react selectively with the (Boc)₂O, leaving the protonated (and thus unreactive) amine untouched[7][8][9].
-
If significant starting material remains after the reaction, the conditions were likely suboptimal.
-
Underlying Issue & Causality: The nucleophilicity of the amine, the choice of base, solvent, and temperature all play a crucial role in the reaction rate and overall yield[2][10].
-
Solutions:
-
Choice of Base: A base is highly recommended to neutralize the acidic byproducts and drive the reaction forward[2]. For diamines, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is a standard choice. In aqueous systems, sodium bicarbonate (NaHCO₃) is often employed[2][10].
-
Solvent Effects: Common solvents include THF, dichloromethane (DCM), and acetonitrile (ACN)[2][3]. Notably, alcoholic solvents like methanol have been shown to significantly accelerate the rate of Boc protection for some amines, even without a base[11].
-
Temperature and Time: While starting the reaction at 0 °C is good for selectivity, allowing it to slowly warm to room temperature and stirring for several hours (or overnight) is often necessary for completion. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.
-
| Parameter | Recommendation | Rationale |
| (Boc)₂O Equiv. | 1.0 - 1.1 | Minimizes di-protection. |
| Base | TEA, DIPEA, NaHCO₃ | Neutralizes acidic byproducts, driving equilibrium.[2][10] |
| Solvent | THF, DCM, MeOH, H₂O/Dioxane | Solvates reagents effectively. Alcohols can catalyze the reaction.[11] |
| Temperature | 0 °C to Room Temp. | Balances selectivity (low temp) with reaction rate (higher temp). |
| Monitoring | TLC / LC-MS | Confirms reaction completion and identifies byproducts. |
Table 1: Recommended Reaction Parameters for Mono-Boc Protection.
Problem 2: Low Yield in Subsequent Reactions Using the Title Reagent
Once you have pure this compound, low yields in subsequent reactions (e.g., amide coupling, reductive amination) are common if the reagent is not handled correctly.
Caption: Pre-reaction check for using the hydrochloride salt.
The single most common cause of failure is forgetting that the starting material is a hydrochloride salt. The primary amine is protonated (-NH₃⁺) and is therefore not nucleophilic .
-
Solution: Before adding any electrophile (e.g., an activated carboxylic acid, an aldehyde), you must add at least one equivalent of a non-nucleophilic base (e.g., DIPEA, TEA) to the reaction mixture to generate the free amine (-NH₂). For reactions that generate additional acid (like amide couplings using EDC·HCl), additional base will be required.
-
Underlying Issue & Causality: The formation of an amide bond requires the carboxylic acid to be activated. If the activation is inefficient or the coupling conditions are suboptimal, the yield will be low.
-
Solutions:
-
Activating Agent: Ensure your coupling reagent (e.g., EDC, HATU, HBTU) is fresh and active.
-
Base: Use a non-nucleophilic base like DIPEA. Bases like pyridine or DMAP can sometimes interfere or cause side reactions.
-
Anhydrous Conditions: Amide coupling reactions are sensitive to water, which can hydrolyze the activated intermediate. Ensure your solvent is dry and the reaction is run under an inert atmosphere (N₂ or Ar).
-
-
Underlying Issue & Causality: Reductive amination is a two-step process: (1) formation of an imine/iminium ion, followed by (2) reduction. A failure in either step will result in low yield[12].
-
Solutions:
-
Optimize Imine Formation: The formation of the imine is often the rate-limiting step and is pH-dependent. A slightly acidic pH (4-6) is typically optimal to catalyze imine formation without fully protonating the amine nucleophile. Adding a small amount of acetic acid can be beneficial. The removal of water using molecular sieves can also drive the equilibrium toward the imine[12].
-
Choice of Reducing Agent: Use a mild reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this. Stronger reagents like sodium borohydride (NaBH₄) can prematurely reduce the aldehyde before it has a chance to form the imine[12].
-
Experimental Protocols
Protocol 1: General Procedure for Work-up of a Boc-Protection Reaction
This protocol outlines a standard aqueous work-up for isolating a Boc-protected amine.
-
Quench Reaction: Once the reaction is complete (as determined by TLC/LC-MS), cool the mixture in an ice bath.
-
Dilute: Dilute the reaction mixture with water and an organic solvent suitable for extraction (e.g., ethyl acetate, DCM).
-
Extract: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent (e.g., 3 x 50 mL).
-
Wash: Combine the organic layers and wash sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃ solution (to remove acidic impurities), and finally with brine (to reduce the amount of dissolved water)[2].
-
Dry: Dry the organic layer over an anhydrous salt, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentrate: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify: Purify the crude residue by flash column chromatography on silica gel if necessary.
Protocol 2: Purity Determination by Analytical Methods
Ensuring the purity of your starting material and product is crucial.
-
Chromatography (HPLC/GC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for assessing purity and quantifying impurities[].
-
Spectroscopy (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure of the desired product and identifying any major impurities.
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, confirming its identity. When coupled with LC (LC-MS), it is an invaluable tool for monitoring reaction progress and identifying byproducts.
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Reactions with Methyl (4-Formylphenyl)carbamate.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Al-Zoubi, R. M., et al. (2023).
- BenchChem. (n.d.). Technical Support Center: Improving the Yield of Boc Protection Reactions.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(41), 18694-18718.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
- BenchChem. (n.d.). How to improve the yield of N-Boc protection reactions.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
- Pittelkow, M., et al. (2007).
- BIOSYNCE. (n.d.). (R)-tert-Butyl (1-aminopropan-2-yl)carbamate CAS 100927-10-4.
- Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-27.
- Lee, D. W., Ha, H.-J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines.
- BOC Sciences. (n.d.). Analytical Services for Purity Determination.
- Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2007). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 84, 1.
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- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
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- 8. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
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Technical Support Center: Optimizing Coupling Efficiency of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride
Welcome to the Technical Support Center for (R)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the use of this versatile building block in peptide synthesis and other acylation reactions. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices and provide self-validating protocols.
Introduction to this compound
This compound is a chiral 1,2-diaminopropane derivative where one of the amino groups is protected by a tert-butyloxycarbonyl (Boc) group.[1][2] This structure presents both opportunities and challenges in synthesis. The primary amine is the intended site of acylation, while the Boc-protected secondary amine provides a stable, sterically hindered carbamate.[3] The hydrochloride salt form enhances the compound's stability and handling.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: This compound is primarily used as a chiral building block in organic synthesis, particularly in the preparation of peptidomimetics and other complex molecules where a stereospecific 1,2-diamine moiety is required.[4] The free primary amine allows for coupling with carboxylic acids to form amide bonds, while the Boc-protected amine can be deprotected in a later step for further functionalization.
Q2: Which amine is more reactive, the primary or the Boc-protected secondary amine?
A2: The primary amine is significantly more nucleophilic and sterically accessible than the nitrogen atom of the Boc-carbamate. Therefore, acylation reactions will selectively occur at the primary amine under standard coupling conditions. The Boc group's electron-withdrawing nature and steric bulk effectively deactivate the secondary amine towards acylation.[3]
Q3: Do I need to neutralize the hydrochloride salt before the coupling reaction?
A3: Yes, the hydrochloride salt of the primary amine must be neutralized to the free base to ensure it is sufficiently nucleophilic for the coupling reaction. This is typically achieved by adding a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIEA) or triethylamine (TEA), to the reaction mixture.[5] A slight excess of the base (typically 1.1-1.5 equivalents relative to the hydrochloride salt) is recommended.
Q4: What are the best coupling reagents to use with this compound?
A4: For efficient amide bond formation with (R)-tert-Butyl (1-aminopropan-2-yl)carbamate, potent coupling reagents are recommended. Uronium/aminium salts like HATU, HBTU, and HCTU, or phosphonium salts like PyBOP are excellent choices, especially when coupling to sterically hindered carboxylic acids.[6] Carbodiimides such as DCC or EDC can also be used, but often require an additive like HOBt or Oxyma to improve efficiency and minimize side reactions.[7]
Q5: How can I monitor the progress of the coupling reaction?
A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). On a TLC plate, the consumption of the starting materials (the carboxylic acid and the diamine) and the appearance of the product spot can be visualized. LC-MS is a more sensitive technique that can confirm the mass of the desired product and identify any side products.
Troubleshooting Guide
Even with optimized protocols, challenges can arise during the coupling reaction. The following table outlines common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | - Insufficiently active coupling reagent.- Steric hindrance from the carboxylic acid partner.- Incomplete neutralization of the hydrochloride salt.- Short reaction time. | - Switch to a more potent coupling reagent like HATU or HCTU.[6]- Perform a "double coupling" by adding a second portion of fresh reagents after the initial coupling period.[8]- Ensure at least one equivalent of a non-nucleophilic base (e.g., DIEA) is added to neutralize the HCl salt.- Increase the reaction time, potentially to overnight. |
| Formation of Side Products | - Diacylation: Reaction at both the primary amine and the Boc-protected amine. (Rare but possible under harsh conditions).- Urea formation: Reaction of the amine with decomposed carbodiimide.- Guanidinylation: Reaction of the amine with excess uronium/aminium salt coupling reagent.[7] | - Avoid excessively high temperatures or prolonged reaction times with highly reactive acylating agents.- Use pre-activation of the carboxylic acid to minimize contact time between the amine and the carbodiimide.- Avoid using a large excess of the uronium/aminium salt coupling reagent.[5] |
| Low Yield | - Poor solubility of reactants.- Adsorption of the product to silica gel during purification.- Inefficient work-up procedure. | - Choose a suitable solvent that dissolves all reactants (e.g., DMF, NMP, or DCM).- Add a small amount of a more polar solvent like methanol to the eluent during column chromatography.- Optimize the extraction and washing steps to minimize product loss. |
| Racemization of the Carboxylic Acid Partner | - Use of a strong base or high temperatures.- Prolonged pre-activation time. | - Use a weaker base like N-methylmorpholine (NMM) instead of DIEA.[8]- Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).[9]- Minimize the pre-activation time of the carboxylic acid before adding the amine.[9] |
Experimental Protocols
Standard Coupling Protocol using HATU
This protocol provides a general method for the coupling of a carboxylic acid to this compound using HATU as the coupling reagent.
Materials:
-
This compound
-
Carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIEA (2.5 eq) to the solution and stir for 1-5 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.2 eq) in anhydrous DMF.
-
Add the solution of the pre-activated carboxylic acid to the solution of the diamine.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Workflow and Potential Issues
Coupling Reaction Workflow
Caption: General workflow for the coupling of this compound.
Potential Side Reactions
Sources
- 1. chembk.com [chembk.com]
- 2. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. guidechem.com [guidechem.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Purification strategies for (R)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride
Welcome to the technical support resource for the purification of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with obtaining this chiral building block in high purity. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the integrity of your research and development efforts.
FAQs: Foundational Knowledge
This section addresses frequently asked questions regarding the properties and general handling of this compound.
Q1: What are the primary applications of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate?
A1: (R)-tert-Butyl (1-aminopropan-2-yl)carbamate is a valuable chiral intermediate in organic synthesis and pharmaceutical research.[1][2] Its key utility lies in the synthesis of more complex molecules, such as amino acid esters, peptides, and various drug precursors, where the specific stereochemistry is crucial for biological activity.[1]
Q2: What are the typical impurities encountered during the synthesis of mono-Boc-protected diamines like this one?
A2: During the synthesis, which often involves reacting (R)-1,2-diaminopropane with di-tert-butyl dicarbonate (Boc₂O), several impurities can arise. The most common are:
-
Unreacted (R)-1,2-diaminopropane.
-
The di-Boc-protected species, (R)-tert-Butyl (2-(tert-butoxycarbonylamino)propyl)carbamate.
-
Residual reagents from the synthesis.
-
The undesired (S)-enantiomer if the starting material was not enantiomerically pure.
Controlling the stoichiometry and reaction conditions is critical to minimize the formation of the di-protected byproduct.[3][4]
Q3: Why is it important to purify the hydrochloride salt form?
A3: The hydrochloride salt of a free amine is generally a more stable, crystalline solid compared to the free base, which can be an oil or a low-melting solid.[1] This crystalline nature makes it easier to handle, weigh, and store. Furthermore, crystallization is a powerful purification technique, and forming the hydrochloride salt often facilitates the removal of non-basic impurities through this method.[5]
Q4: How should this compound be stored?
A4: It is recommended to store the compound at 2-8°C, sealed in a dry environment and protected from light.[1][6] The Boc protecting group is sensitive to strong acids and high temperatures, which can cause deprotection.[7][8]
Purification Troubleshooting Guide
This guide provides a problem-and-solution framework for common issues encountered during the purification of this compound.
Problem 1: Low Yield After Recrystallization
Symptoms:
-
Very little crystalline material is recovered after cooling the recrystallization solvent.
-
The product seems to remain dissolved even at low temperatures.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Protocol |
| Excessive Solvent | The fundamental principle of recrystallization relies on the compound being soluble in a hot solvent and insoluble in a cold solvent. Using too much solvent prevents the solution from becoming supersaturated upon cooling, thus inhibiting crystal formation.[9] | 1. Concentrate the solution by evaporating a portion of the solvent under reduced pressure. 2. Re-heat the solution until the solid redissolves completely. 3. Allow the solution to cool slowly to induce crystallization. |
| Inappropriate Solvent System | An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. If the compound is too soluble at low temperatures, recovery will be poor. | 1. Conduct small-scale solubility tests with a range of solvents (e.g., isopropanol, ethanol, methanol/diethyl ether, ethyl acetate).[9] 2. Select a solvent or a binary solvent system that provides the best solubility profile. For amine hydrochlorides, polar protic solvents like alcohols are often a good starting point. |
| Rapid Cooling | Cooling the solution too quickly can lead to the formation of small, impure crystals or cause the compound to "oil out" instead of crystallizing. Slow cooling allows for the proper formation of a crystal lattice, which excludes impurities. | 1. After dissolving the compound in hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary. 2. Once at room temperature, transfer the flask to an ice bath to maximize crystal recovery. |
Problem 2: Product Purity is Unsatisfactory After a Single Purification Step
Symptoms:
-
NMR or HPLC analysis shows the presence of starting materials or the di-Boc protected byproduct.
-
The melting point of the isolated solid is broad or lower than expected.
Potential Causes & Solutions:
A multi-step purification strategy is often necessary. The choice of method depends on the nature of the primary impurity.
Workflow: Logical Purification Strategy
Caption: Decision tree for selecting a purification strategy.
Protocol 1: Purification by Acid-Base Extraction (to remove unreacted diamine)
This method leverages the basicity of the unreacted primary amine groups.
-
Dissolution: Dissolve the crude hydrochloride salt in water.
-
Basification: Adjust the pH of the aqueous solution to >12 with a strong base like 2M NaOH. This deprotonates the ammonium salt to the free amine.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane (DCM) or ethyl acetate to move all amine-containing compounds into the organic phase.
-
Selective Wash: Wash the combined organic layers with a saturated sodium bicarbonate (NaHCO₃) solution. The mono-Boc product is weakly basic and will largely remain in the organic phase, while the more basic unreacted diamine will partition into the aqueous bicarbonate wash.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Salt Formation: Dissolve the resulting free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a stoichiometric amount of HCl (as a solution in ether or dioxane) to precipitate the pure hydrochloride salt.
-
Collection: Collect the precipitate by vacuum filtration, wash with cold solvent, and dry under vacuum.
Protocol 2: Purification by Column Chromatography (to remove di-Boc byproduct)
This method separates compounds based on polarity. The di-Boc product is significantly less polar than the mono-Boc product.[3]
-
Preparation of Free Base: Before chromatography, convert the crude hydrochloride salt to the free base using the extraction procedure described above (Steps 1-3).
-
Stationary Phase: Prepare a silica gel column.
-
Mobile Phase: A common eluent system for this type of separation is a gradient of methanol in dichloromethane (DCM). A small amount of ammonium hydroxide (e.g., 0.5-1%) is often added to the mobile phase to prevent the amine from streaking on the acidic silica gel.
-
Elution:
-
Load the crude free base onto the column.
-
Begin elution with a low polarity mixture (e.g., 1-2% MeOH in DCM). The less polar di-Boc byproduct will elute first.
-
Gradually increase the polarity of the mobile phase (e.g., to 5-10% MeOH in DCM) to elute the desired mono-Boc product.
-
Monitor the fractions by Thin Layer Chromatography (TLC).
-
-
Isolation and Salt Formation: Combine the pure fractions, concentrate under reduced pressure, and convert the purified free base to the hydrochloride salt as described in Protocol 1 (Steps 6-7).
Problem 3: Questionable Enantiomeric Purity
Symptoms:
-
The final application of the compound yields a mixture of diastereomers.
-
Chiral HPLC analysis shows the presence of the undesired (S)-enantiomer.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Validation & Resolution Protocol |
| Racemic Starting Material | The synthesis will not introduce chirality. If the starting (R)-1,2-diaminopropane was contaminated with the (S)-enantiomer, the final product will also be a mixture. | 1. Chiral Purity Analysis: The most reliable method to determine enantiomeric excess (ee) is Chiral HPLC. Chiral Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) are also powerful techniques.[10][11][12] NMR spectroscopy using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) can also be used to quantify the enantiomeric ratio.[13] |
| Racemization During Synthesis or Purification | While less common under standard Boc-protection and purification conditions, exposure to harsh basic or acidic conditions, especially at elevated temperatures, could potentially lead to racemization at a stereocenter with an acidic proton.[14] | 1. Method Review: Ensure that all synthetic and purification steps are performed under mild conditions (e.g., avoiding strong, prolonged heating). 2. Chiral Resolution: If the product is not enantiomerically pure, a chiral resolution step is required. The most common method is the formation of diastereomeric salts by reacting the racemic free amine with a chiral acid (e.g., (+)-tartaric acid or (S)-mandelic acid).[15][16] The resulting diastereomeric salts will have different solubilities, allowing for their separation by fractional crystallization. After separation, the chiral acid is removed by basification to yield the enantiomerically pure amine. |
Workflow: Enantiomeric Purity Validation
Caption: Workflow for validating enantiomeric purity.
References
-
Gong, H., et al. (2013). A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. Organic Letters. Retrieved January 15, 2026, from [Link]
-
Nelson, E., et al. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science. Retrieved January 15, 2026, from [Link]
-
Pathare, R. S., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved January 15, 2026, from [Link]
-
(R)-tert-Butyl (1-aminopropan-2-yl)carbamate CAS 100927-10-4. (n.d.). BIOSYNCE. Retrieved January 15, 2026, from [Link]
-
Ralph, M. S., & Roesner, R. A. (2003). The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate. Digital Commons @ IWU. Retrieved January 15, 2026, from [Link]
-
Liu, Y.-S., et al. (1997). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry. Retrieved January 15, 2026, from [Link]
-
Ha, H.-J., et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications. Retrieved January 15, 2026, from [Link]
-
Chiral resolution. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]
-
Blacker, A. J. (2016). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. Request PDF. Retrieved January 15, 2026, from [Link]
- Method for preparing tert-butyl n-((1r,2s,5s). (n.d.). Google Patents.
- Crystallization of hydrohalides of pharmaceutical compounds. (n.d.). Google Patents.
-
Recrystallization. (2010, February 4). MIT Digital Lab Techniques Manual [Video]. YouTube. Retrieved January 15, 2026, from [Link]
-
Pittelkow, M., et al. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved January 15, 2026, from [Link]
-
(R)-tert-Butyl (1-aminopropan-2-yl)carbamate. (n.d.). Lead Sciences. Retrieved January 15, 2026, from [Link]
-
(2-Aminoethyl)carbamic acid tert-butyl ester. (n.d.). Organic Syntheses Procedure. Retrieved January 15, 2026, from [Link]
-
tert-Butyl (1-amino-1-oxopropan-2-yl)carbamate. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
-
(R)-1-Aminopropan-2-ylcarbamic Acid tert-Buty Ester. (n.d.). Pharmaffiliates. Retrieved January 15, 2026, from [Link]
- Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester. (n.d.). Google Patents.
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved January 15, 2026, from [Link]
Sources
- 1. biosynce.com [biosynce.com]
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- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. (R)-tert-Butyl (1-aminopropan-2-yl)carbamate - Lead Sciences [lead-sciences.com]
- 7. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 13. pubs.acs.org [pubs.acs.org]
- 14. rsc.org [rsc.org]
- 15. Chiral resolution - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Preserving Chiral Integrity with (R)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride
Welcome to the technical support center for (R)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical chiral building block. Our goal is to provide you with the in-depth knowledge and practical troubleshooting strategies required to maintain the stereochemical integrity of your target molecules and prevent racemization during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue when using this specific reagent?
Racemization is the process by which a chirally pure compound, like the (R)-enantiomer you are using, converts into a mixture containing both of its enantiomers (R and S). In pharmaceutical development, only one enantiomer often exhibits the desired therapeutic effect, while the other may be inactive or even cause harmful side effects. Using this compound is intended to build a specific stereocenter into your final molecule. If racemization occurs at any step, it compromises the purity, efficacy, and safety of your product, leading to costly and difficult purification challenges.
Q2: What are the primary experimental factors that can induce racemization?
Racemization in reactions involving amino compounds, particularly in the context of amide bond (peptide) formation, is influenced by several key factors.[1] These include:
-
Base: The choice of base, its strength (pKa), and steric hindrance are critical. Stronger, less hindered bases can abstract the alpha-proton (α-H) from the chiral center, leading to a loss of stereochemical information.[2][3]
-
Coupling Reagent & Additives: The mechanism of the coupling reagent dictates the reactivity of the intermediates. Some reagents can generate highly activated species that are more prone to racemization.[4][5][6] Additives are often used to mitigate this risk.[1][4]
-
Solvent: The polarity of the solvent can influence reaction pathways and the stability of intermediates that may lead to racemization.
-
Temperature and Reaction Time: Higher temperatures and prolonged reaction times provide more energy and opportunity for the system to reach thermodynamic equilibrium, which often favors the racemic mixture.
Q3: In a typical amide coupling reaction, which component is at a higher risk of racemization: my carboxylic acid or the this compound?
In a standard amide bond formation, the carboxylic acid component is activated and is therefore significantly more susceptible to racemization.[2][4][5] The most common mechanism involves the formation of a planar oxazolone intermediate from the activated carboxylic acid.[2][5][7] This intermediate can be re-protonated from either face, leading to scrambling of the stereocenter.
While the amine component, this compound, is generally not activated and is less prone to direct racemization, maintaining optimal conditions is crucial. Harsh basic conditions could theoretically lead to direct α-proton abstraction, although this is less common than oxazolone formation from the acid partner.[2][3] Therefore, preventing racemization involves protecting the stereocenter of the activated acid from epimerizing before the amine can react with it.
Q4: How can I detect and quantify the extent of racemization in my product?
Detecting the presence of the unwanted (S)-enantiomer requires specialized analytical techniques. The most common and reliable method is Chiral High-Performance Liquid Chromatography (Chiral HPLC) . This technique uses a stationary phase that is itself chiral, allowing it to interact differently with the R and S enantiomers, resulting in different retention times and thus separation. Other methods include:
-
Chiral Gas Chromatography (Chiral GC) , often after derivatization.
-
NMR Spectroscopy using chiral solvating agents or chiral derivatizing agents to induce diastereomeric differences in the spectra.
Troubleshooting Guide: Diagnosing and Solving Racemization
This section addresses specific experimental observations and provides a logical framework for troubleshooting.
Problem: Chiral HPLC analysis of my final product shows a significant peak for the undesired diastereomer.
This indicates a loss of chiral integrity during the coupling step. Let's diagnose the potential causes systematically.
Caption: A workflow for setting up and troubleshooting an amide coupling reaction to prevent racemization.
The base is used to neutralize the hydrochloride salt of your amine and to scavenge the acid produced during the coupling. However, its basicity can be detrimental.
-
Explanation: Strong, sterically unhindered bases like triethylamine (TEA) can readily abstract the acidic α-proton of the oxazolone intermediate, accelerating racemization.[1]
-
Solution: Employ a sterically hindered or weaker base. The steric bulk prevents the base from easily accessing the α-proton, while a lower pKa reduces its proton-abstracting power.
| Base | pKa (Conjugate Acid) | Steric Hindrance | Racemization Risk | Recommendation |
| Triethylamine (TEA) | ~10.7 | Low | High | Avoid if possible, especially with sensitive substrates. |
| N,N-Diisopropylethylamine (DIPEA/DIEA) | ~10.1 | High | Moderate | Recommended starting point. A good balance of basicity and steric bulk.[1][5] |
| N-Methylmorpholine (NMM) | ~7.4 | Moderate | Low | Excellent choice. Its lower basicity significantly reduces racemization risk.[1][5] |
| 2,4,6-Collidine | ~7.4 | High | Very Low | Optimal for highly sensitive substrates. Very bulky and weakly basic.[1] |
Actionable Step: Replace Triethylamine with N-Methylmorpholine (NMM) or DIPEA. For particularly sensitive couplings, 2,4,6-Collidine is a superior choice.[1]
Carbodiimides like DCC or DIC are powerful activators but almost always require an additive to suppress racemization.[5][8] Phosphonium (PyBOP, PyAOP) and aminium/uronium (HATU, HBTU) reagents already have a built-in auxiliary similar to HOBt, but the choice is still critical.
-
Explanation: The primary role of additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure is to trap the highly reactive O-acylisourea intermediate (from carbodiimides) to form a less reactive, more stable active ester. This active ester is less prone to cyclizing into the problematic oxazolone.[4][8] Reagents like HATU are highly effective due to the electronic properties of the HOAt moiety, which further suppresses racemization.[2]
Caption: The oxazolone mechanism, where an activated R-acid loses its stereochemistry via a planar intermediate.
-
Solution:
-
If using a carbodiimide (DIC/EDC): Always include an additive. OxymaPure or 6-Cl-HOBt are generally considered superior to HOBt in suppressing racemization.[1]
-
For sensitive substrates: Switch to a modern coupling reagent known for low racemization. HATU and COMU are excellent choices. For phosphonium reagents, PyAOP is also highly effective.[2][5]
-
DEPBT is another reagent reported to provide excellent results in challenging couplings where racemization is a major concern.[9]
-
Actionable Step: If you observe racemization with a DIC/HOBt system, switch to DIC/Oxyma or, for a more robust solution, change the coupling reagent entirely to HATU or COMU.
-
Explanation: The conversion of the desired activated ester to the oxazolone intermediate is a chemical reaction with its own activation energy. Providing excess thermal energy (higher temperature) or allowing the activated species to exist for too long before the amine attacks increases the probability of this side reaction occurring.
-
Solution:
-
Temperature Control: Start your coupling reactions at 0 °C, especially during the activation of the carboxylic acid and the addition of the base and amine. Allow the reaction to warm slowly to room temperature.
-
Monitor Progress: Do not let reactions run for arbitrary lengths of time (e.g., "overnight") without justification. Monitor the reaction by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly.
-
Actionable Step: Perform the initial activation and coupling at 0 °C. Monitor the reaction every 1-2 hours. If the reaction is complete in 4 hours, do not let it stir for 16 hours.
Recommended Protocol: Low-Racemization Amide Coupling
This protocol is designed to be a robust starting point for coupling a generic N-protected amino acid with this compound while minimizing racemization.
Materials:
-
N-Boc-L-Amino Acid (e.g., Boc-L-Phenylalanine) (1.0 eq)
-
This compound (1.05 eq)
-
HATU (1.05 eq)
-
N-Methylmorpholine (NMM) (2.1 eq)
-
Anhydrous DMF
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the N-Boc-L-Amino Acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Activation & Neutralization: Add N-Methylmorpholine (NMM) (2.1 eq) to the solution. Stir for 1-2 minutes. Note: This addition serves both to form the active ester and neutralize the amine hydrochloride salt in the next step.
-
Amine Addition: Add a solution of this compound (1.05 eq) in a small amount of anhydrous DMF to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.
-
Monitoring: Monitor the reaction's progress using LC-MS or TLC (staining with ninhydrin to check for remaining free amine). The reaction is often complete within 2-4 hours.
-
Work-up: Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with brine, dilute acid (e.g., 1M HCl), and brine again. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography. Analyze the final product's diastereomeric purity using a validated chiral HPLC method.
References
-
Epimerisation in Peptide Synthesis. MDPI. (Source: [Link])
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. (Source: [Link])
-
Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PNAS. (Source: [Link])
-
Silver(i)-mediated oxazoline formation: a mild route to 2,4-oxazoles in peptides. National Institutes of Health (NIH). (Source: [Link])
-
Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Royal Society Open Science. (Source: [Link])
-
Coupling Reagents. Aapptec Peptides. (Source: [Link])
-
Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. RSC Publishing. (Source: [Link])
-
Factors affecting the rate of racemization of amino acids and their significance to geochronology. ACS Publications. (Source: [Link])
-
The Mechanism of Racemisation during the Coupling of Acylpeptides. ElectronicsAndBooks. (Source: [Link])
-
Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)-ones into Enantiomerically Enriched α-Amino Acid Derivatives. ACS Publications. (Source: [Link])
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. National Institutes of Health (NIH). (Source: [Link])
-
Effect of coupling reagent on α-C racemization of His, Cys, and Ser... ResearchGate. (Source: [Link])
Sources
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. mdpi.com [mdpi.com]
- 3. creation.com [creation.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Synthesis with Boc-Protected Diamines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common side reactions encountered during the synthesis and manipulation of Boc-protected diamines. Our focus is on providing not just solutions, but a foundational understanding of the reaction mechanisms to empower you in your experimental design.
Introduction
tert-Butyloxycarbonyl (Boc) protection of diamines is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules, ligands, and pharmaceutical intermediates. While seemingly straightforward, the presence of two nucleophilic centers introduces challenges that can lead to significant side reactions, impacting yield, purity, and downstream applications. This guide is structured to help you navigate these challenges effectively.
Part 1: FAQs - Understanding the Core Challenges
This section addresses the most common questions and concerns that arise when working with Boc-protected diamines.
Q1: What is the most common side reaction when attempting to mono-protect a symmetrical diamine?
A1: The most prevalent side reaction is the formation of the N,N'-di-Boc-protected diamine.[1][2] This occurs because after the first amine is protected, the second amine is still nucleophilic and can react with the Boc-anhydride present in the reaction mixture. Achieving high selectivity for the mono-Boc product is a significant challenge, especially with symmetrical diamines where both amino groups have similar reactivity.[3]
Q2: What is the underlying mechanism of di-Boc formation on a primary amine?
A2: Di-Boc protection is a sequential process. The first step is the nucleophilic attack of one of the primary amines on the di-tert-butyl dicarbonate (Boc₂O) to form the mono-Boc protected amine (a carbamate).[4] The resulting carbamate still possesses an N-H proton. In the presence of a sufficiently strong base, this proton can be removed, increasing the nucleophilicity of the nitrogen atom. This newly formed, more nucleophilic species can then attack a second molecule of Boc₂O to yield the di-Boc product.[4]
Q3: Can a mono-Boc protected diamine undergo intramolecular cyclization?
A3: Yes, intramolecular cyclization is a potential side reaction, particularly with shorter-chain diamines. For instance, a mono-Boc protected 1,2- or 1,3-diamine can cyclize, especially under basic conditions or upon heating, to form a cyclic urea derivative. The reaction proceeds by the intramolecular attack of the free amine onto the carbonyl of the Boc group.
Q4: What are the primary concerns during the deprotection of a Boc-protected diamine?
A4: The main issue during acidic deprotection (e.g., with TFA) is the generation of a reactive tert-butyl cation.[5] This electrophile can lead to alkylation of any nucleophilic sites on your molecule of interest or in the reaction mixture. For diamines that have other sensitive functional groups (like indole rings in tryptophan-containing structures, or thioethers in methionine-like structures), this can be a significant source of impurities.[5]
Q5: What is an "orthogonal protection strategy" and why is it relevant for diamines?
A5: An orthogonal protection strategy uses multiple protecting groups in a single molecule that can be removed under different, non-interfering conditions.[6] This is crucial when working with diamines if you intend to functionalize each amine group differently. For example, you could protect one amine with a Boc group (acid-labile) and the other with an Fmoc group (base-labile). This allows for the selective deprotection and subsequent reaction of one amine while the other remains protected.[6]
Part 2: Troubleshooting Guides for Common Side Reactions
This section provides detailed, step-by-step guides to diagnose and resolve specific side reactions you may encounter in the lab.
Issue 1: Poor Selectivity in Mono-Boc Protection (High Di-Boc Formation)
Symptom: Your reaction yields a mixture of mono-Boc, di-Boc, and unreacted starting diamine, with the di-Boc product being a major component.
Causality: The rate of the second protection is competitive with the first. This can be due to high local concentrations of Boc₂O, the use of a strong base that activates the mono-Boc intermediate, or simply statistical probability with symmetrical diamines.[4]
Caption: Troubleshooting workflow for minimizing di-Boc formation.
| Strategy | Experimental Protocol | Scientific Rationale |
| Stoichiometry Control | 1. Dissolve the diamine (1.0 eq.) in a suitable solvent (e.g., DCM or THF).2. Cool the solution to 0 °C.3. Add a solution of Boc₂O (0.8-0.9 eq.) in the same solvent dropwise.4. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS). | By using a sub-stoichiometric amount of the protecting agent, you limit its availability for the second protection step, thus favoring the mono-protected product. |
| Slow Addition | 1. Dissolve the diamine (1.0 eq.) in a suitable solvent.2. Prepare a separate solution of Boc₂O (1.0 eq.) in the same solvent.3. Using a syringe pump, add the Boc₂O solution to the diamine solution over 2-4 hours at 0 °C. | This method keeps the instantaneous concentration of Boc₂O low, reducing the probability of a second reaction occurring on the newly formed mono-Boc diamine.[1] |
| In Situ Mono-Protonation | 1. Dissolve the diamine (1.0 eq.) in anhydrous methanol at 0 °C.2. Slowly add 1.0 eq. of a source of HCl (e.g., TMSCl, which generates HCl in situ with methanol).[7]3. Stir for 30 minutes to allow for the formation of the mono-hydrochloride salt.4. Add Boc₂O (1.0 eq.) and allow the reaction to proceed. | The addition of one equivalent of acid protonates one of the amine groups, rendering it non-nucleophilic.[8][9] The remaining free amine can then be selectively protected. This is a very effective method for achieving high mono-protection yields.[9] |
Issue 2: Intramolecular Cyclization
Symptom: Formation of an unexpected, often non-polar, byproduct, particularly when working with 1,2-, 1,3-, or 1,4-diamines. Mass spectrometry may indicate a loss of t-butanol and CO₂ from the desired product.
Causality: The free amine of the mono-Boc protected diamine can act as an intramolecular nucleophile, attacking the carbonyl of the Boc group. This is often promoted by heat or the presence of a base.
Caption: Troubleshooting workflow to prevent intramolecular cyclization.
| Strategy | Experimental Protocol | Scientific Rationale |
| Temperature Control | Conduct all subsequent reactions involving the mono-Boc diamine at low temperatures (e.g., 0 °C or -78 °C) and carefully monitor for any signs of cyclization as the reaction warms up. | The activation energy for intramolecular cyclization is often higher than that of the desired intermolecular reaction. Lowering the temperature disfavors the cyclization pathway. |
| Choice of Base | In subsequent steps requiring a base, use a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine instead of less hindered bases like triethylamine. | A bulky base is less likely to deprotonate the N-H of the carbamate, which can facilitate cyclization. It will, however, still effectively neutralize any acid generated in the reaction. |
| Orthogonal Protection | After mono-Boc protection, immediately protect the second amine with an orthogonal protecting group (e.g., Fmoc, Cbz) before proceeding with further transformations. | This physically prevents the free amine from being available to act as an intramolecular nucleophile. The second protecting group can be removed selectively at a later stage. |
Issue 3: Side Reactions in Downstream Applications (e.g., Cross-Coupling)
Symptom: In a Suzuki or Buchwald-Hartwig coupling, you observe low yield of the desired product, and formation of byproducts resulting from reaction at the free amine or the Boc-protected amine.
Causality: The free amine in a mono-Boc-diamine can compete with the desired nucleophile in a Buchwald-Hartwig reaction.[10] In some cases, the N-H of the Boc-carbamate can also undergo side reactions under harsh basic conditions.
Caption: Troubleshooting workflow for cross-coupling reactions.
| Strategy | Experimental Protocol | Scientific Rationale |
| Full Protection | Before the cross-coupling reaction, protect the free amine of your mono-Boc diamine with a second, orthogonal protecting group (e.g., Cbz, Fmoc). | This is the most robust solution. It completely removes the competing nucleophile from the reaction mixture, ensuring that the coupling proceeds as intended.[10] |
| Milder Conditions | If full protection is not feasible, screen milder bases for your cross-coupling reaction. For example, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective alternatives to stronger bases like sodium tert-butoxide. | Milder bases are less likely to deprotonate the Boc-carbamate or promote other base-mediated side reactions, while still being effective for the catalytic cycle of the cross-coupling. |
References
-
Singh, K. N., et al. (n.d.). Intramolecular cyclization of N‐Boc derivatives 13. Reaction conditions. ResearchGate. [Link]
- Chakraborti, A. K., et al. (2006).
- Lee, D. W., Ha, H.-J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines.
-
Gaware, R., & Jordis, U. (n.d.). Selective Mono-Boc-Protection of Bispidine. Sciforum. [Link]
-
Lee, D. W., Ha, H.-J., & Lee, W. K. (2007). Selective Mono‐BOC Protection of Diamines. Semantic Scholar. [Link]
- El-Faham, A., et al. (2015). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Molecular Sciences, 16(8), 19561–19575.
-
Lee, D. W., Ha, H.-J., & Lee, W. K. (2007). Selective Mono‐BOC Protection of Diamines. ResearchGate. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]
- D’Agostino, S., et al. (2020). Cyclization reaction of amines with dialkyl carbonates to yield 1,3-oxazinan-2-ones. Pure and Applied Chemistry, 92(5), 755-764.
- Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-28.
- Casiraghi, G., et al. (1989). Intramolecular alkylation of carboxylic acids: application to the synthesis of boc-protected cyclic amino acids.
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. [Link]
- O'Brien, A. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1145–1152.
-
Reddit user discussion. (2022). Mono Boc-Protection of Butane-1,4-diamine! Synthetic issue! r/Chempros. [Link]
-
Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
- Casero, R. A., Jr., et al. (1993). Synthesis and evaluation of unsymmetrically substituted polyamine analogues as modulators of human spermidine/spermine-N1-acetyltransferase (SSAT) and as potential antitumor agents. Journal of Medicinal Chemistry, 36(22), 3471-3477.
- Shrestha, A., et al. (2023). Influence of chain length of amido betaines and amine degree of diamines on the binary supramolecular assembly and viscosity dynamics of amido betaine/diamine coacervates. Journal of Molecular Liquids, 387, 122645.
- Seiler, N. (1986). Polyamine metabolism. Reviews in Biochemical Toxicology, 8, 1-40.
- Waddell, P. G., et al. (2016). Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. Chemistry – A European Journal, 22(44), 15633-15637.
- Minguet, E. G., et al. (2008). Evolutionary diversification in polyamine biosynthesis. Molecular Biology and Evolution, 25(10), 2119-2128.
- Tcyrulnikov, S., et al. (2019). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 24(5), 949.
-
Reddit user discussion. (2020). Suzuki vs. Hartwig-Buchwald. r/Chempros. [Link]
- Ghorai, P., & Doss, G. (2013). α,β-unsaturated γ-lactams through E → Z isomerization. Organic & Biomolecular Chemistry, 11(41), 7049-7052.
- Gallo, R. D. C., et al. (2019).
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ResearchGate. (n.d.). Efficient catalytic systems for the carboxylation of diamines to cyclic ureas using ethylene urea as a promoter. [Link]
Sources
- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
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- 10. reddit.com [reddit.com]
Improving solubility of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride in organic solvents
An in-depth guide to resolving solubility challenges with (R)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride for researchers and drug development professionals.
Technical Support Center: this compound
Introduction: Understanding the Solubility Challenge
This compound is a bifunctional molecule widely used in medicinal chemistry and organic synthesis.[1][2] Its structure presents a unique solubility challenge. The molecule contains a non-polar, lipophilic tert-butyloxycarbonyl (Boc) protecting group, which favors dissolution in organic solvents. However, it is supplied as a hydrochloride (HCl) salt of the primary amine, creating a polar, ionic, and hydrophilic center. This duality—a lipophilic tail and a hydrophilic, ionic head—is the primary reason for its often-poor solubility in many common, less-polar organic solvents.
This guide provides a structured, question-and-answer approach to troubleshoot and overcome these solubility issues, enabling seamless integration of this valuable building block into your synthetic workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound won't dissolve in my reaction solvent (e.g., Dichloromethane, THF). What is the underlying issue?
Answer: The primary issue is the ionic nature of the hydrochloride salt. The strong ionic interactions of the ammonium chloride group (-NH3+ Cl-) make it energetically unfavorable to dissolve in non-polar or moderately polar aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether.[3] These solvents cannot effectively solvate the charged ions. While the free base form of this compound is soluble in solvents like ethanol and ether, the HCl salt form behaves more like a typical salt, preferring polar, protic environments.[4]
Q2: I need to use this reagent in an anhydrous, non-polar solvent for my reaction. What is the most reliable method to improve its solubility?
Answer: The most effective and widely practiced strategy is to convert the hydrochloride salt to its corresponding free base form before use. This process, known as a basic workup or neutralization, removes the HCl and leaves the neutral primary amine (-NH2). The resulting free base is significantly more soluble in a broad range of organic solvents.[5]
This conversion is a fundamental technique for handling amine salts in organic synthesis.[6][7]
Workflow for Salt-to-Free-Base Conversion
The following diagram outlines the decision-making process and experimental workflow for converting the HCl salt to the free base for improved solubility.
Caption: Workflow for converting the amine HCl salt to the free base.
Experimental Protocol 1: Conversion of Amine Hydrochloride to Free Base
This protocol describes the standard procedure to obtain the neutral, organic-soluble free base from the hydrochloride salt.
-
Dissolution/Suspension: Suspend the this compound (1.0 equivalent) in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10-20 mL per gram of salt). Transfer this suspension to a separatory funnel.
-
Neutralization: Add a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution or a 1 M sodium hydroxide (NaOH) solution, to the separatory funnel. Add a volume of the basic solution roughly equal to the organic solvent volume.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, ensuring to vent frequently to release any pressure (especially with bicarbonate, which generates CO₂ gas). Allow the layers to separate completely. The organic layer now contains the neutralized free base.
-
Work-up:
-
Drain the lower aqueous layer.
-
Wash the organic layer sequentially with water and then with brine (saturated NaCl solution) to remove residual base and dissolved water.
-
Separate the organic layer and transfer it to an Erlenmeyer flask.
-
-
Drying and Isolation:
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield the pure free base, which is typically an oil or low-melting solid.[2]
-
The resulting free base can now be readily dissolved in the desired anhydrous organic solvent for subsequent reactions.
Q3: Are there any alternatives to converting to the free base? Can I just add a base directly to my reaction mixture?
Answer: Yes, this is a common in-situ approach. If your reaction conditions are compatible with water and an added base, you can add a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), directly to the reaction mixture.
Mechanism: The added tertiary amine base will deprotonate the ammonium hydrochloride in situ, liberating the free primary amine to participate in the reaction. This method is frequently used in amide couplings or reductive aminations.
Considerations:
-
Stoichiometry: You must add at least one equivalent of the tertiary base to neutralize the HCl salt, plus any additional base required by the reaction itself.
-
Byproduct Formation: This method will generate a triethylammonium chloride (or diisopropylethylammonium chloride) salt as a byproduct, which may be soluble or may precipitate from the reaction mixture. This salt must be removed during the reaction workup.
-
Compatibility: This approach is not suitable for reactions that are sensitive to water or require strictly neutral conditions.
Troubleshooting Flowchart for Solubility Issues
This diagram provides a logical path for diagnosing and solving solubility problems with this compound.
Caption: Decision tree for improving reagent solubility.
Q4: Can I use co-solvents to improve solubility without chemical modification?
Answer: While possible, it is often less effective than converting to the free base. Using a co-solvent aims to create a solvent mixture with a polarity intermediate between the two extremes of your reagent.[3][7]
-
Strategy: You could try dissolving the HCl salt in a minimal amount of a polar, protic solvent like methanol or ethanol, and then adding this solution to your bulk reaction solvent (e.g., DCM or THF).
-
Drawbacks:
-
Limited Success: You may still observe precipitation as the polarity of the overall mixture may not be sufficient.
-
Solvent Incompatibility: The presence of a protic solvent like methanol can interfere with many common organic reactions (e.g., those involving Grignard reagents, acid chlorides, or other moisture-sensitive reagents).
-
Incomplete Dissolution: The material may not fully dissolve, leading to inaccurate stoichiometry and poor reaction kinetics.
-
For these reasons, converting to the free base is the more robust and chemically sound approach for achieving true solubility in non-polar organic solvents.
Comparative Solubility Data
The following table provides a qualitative summary of the expected solubility for both the hydrochloride salt and the free base forms in common laboratory solvents.
| Solvent | Chemical Class | Polarity | Expected Solubility of HCl Salt | Expected Solubility of Free Base |
| Water | Protic | High | Soluble | Sparingly Soluble |
| Methanol / Ethanol | Protic | High | Soluble | Soluble[4] |
| Dichloromethane (DCM) | Aprotic | Medium | Poor / Insoluble | Soluble |
| Tetrahydrofuran (THF) | Aprotic | Medium | Poor / Insoluble | Soluble |
| Acetonitrile (ACN) | Aprotic | Medium-High | Sparingly Soluble | Soluble |
| Ethyl Acetate (EtOAc) | Aprotic | Medium | Poor / Insoluble | Soluble |
| Toluene | Non-polar | Low | Insoluble | Soluble |
| Diethyl Ether | Non-polar | Low | Insoluble | Soluble[4] |
References
- American Elements. (n.d.). (R)-tert-Butyl (1-aminopropan-2-yl)carbamate.
- BIOSYNCE. (n.d.). (R)-tert-Butyl (1-aminopropan-2-yl)carbamate CAS 100927-10-4.
- BenchChem. (n.d.). An In-depth Technical Guide to the Boc Protection Mechanism for Amines.
- PubChem. (n.d.). tert-Butyl (1-amino-1-oxopropan-2-yl)carbamate.
- SynHet. (n.d.). (R)-tert-Butyl (1-aminopropan-2-yl)carbamate.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Cisneros-López, E. O., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1).
- Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement.
- Common Organic Chemistry. (n.d.). Boc Deprotection - HCl.
- Labsolu. (n.d.). (R)-tert-Butyl (1-aminopropan-2-yl)carbamate.
- BLD Pharm. (n.d.). tert-Butyl (2-aminoethyl)carbamate.
- Sigma-Aldrich. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.
- Jain, A., et al. (2015). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology, 5(1).
- Kumar, S., & Singh, A. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 5(2).
- BenchChem. (n.d.). The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond.
- Ha, H. J., et al. (2007). Selective Mono-BOC Protection of Diamines.
- Lead Sciences. (n.d.). (R)-tert-Butyl (1-aminopropan-2-yl)carbamate.
- Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.
- Sigma-Aldrich. (n.d.). tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride.
- BenchChem. (n.d.). (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate: A Comprehensive Technical Guide for Drug Development Professionals.
- Frank, K. E., & Aubé, J. (2002). Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers. Organic Letters, 4(16), 2649–2651.
- ResearchGate. (n.d.). Synthesis of carbamate 9 d.
Sources
- 1. (R)-tert-Butyl (1-aminopropan-2-yl)carbamate [synhet.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ajptonline.com [ajptonline.com]
- 4. biosynce.com [biosynce.com]
- 5. researchgate.net [researchgate.net]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Technical Support Center: Scaling Up Reactions Involving (R)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with (R)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to navigate the complexities of scaling up reactions involving this versatile chiral building block. Drawing from established principles and field-proven experience, this resource aims to empower you to overcome common challenges and achieve robust, scalable, and reproducible synthetic outcomes.
I. Foundational Knowledge: Understanding the Reagent
This compound, a key intermediate in pharmaceutical synthesis, possesses a primary amine and a Boc-protected secondary amine.[1][2][3] This bifunctional nature allows for selective reactions, but also presents unique challenges during scale-up.[4] The hydrochloride salt form enhances stability and handling but requires careful consideration of reaction conditions, particularly regarding basicity and solubility.
Core Physicochemical Data:
| Property | Value |
| Molecular Formula | C8H19ClN2O2 |
| Molecular Weight | 210.70 g/mol |
| Appearance | White to off-white solid |
| Chirality | (R)-enantiomer |
II. Troubleshooting Guide: A Proactive Approach to Scale-Up Challenges
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
A. Reaction Initiation & Homogeneity
Q1: My reaction is sluggish or fails to initiate upon scale-up, despite success on a small scale. What are the likely causes?
A: This is a frequent issue when transitioning to larger vessels. The primary culprits are often poor solubility of the hydrochloride salt and inadequate mixing.
-
Causality: The hydrochloride salt of a diamine can exhibit limited solubility in common aprotic organic solvents. On a small scale, localized heating from a stir bar might be sufficient to achieve dissolution. However, in a larger reactor, inefficient heat transfer and mixing can lead to a significant portion of the starting material remaining as a solid, thus preventing it from participating in the reaction.
-
Troubleshooting Protocol:
-
Initial Free-Basing: Before adding other reagents, neutralize the hydrochloride salt in situ with a suitable base to generate the more soluble free amine. This is a critical first step.
-
Solvent Screening: If solubility remains an issue, consider a solvent system that better solubilizes both the starting material and the reagents. A mixture of a polar aprotic solvent (e.g., THF, DCM) with a co-solvent may be beneficial.[5]
-
Mechanical Agitation: Ensure your reactor is equipped with an appropriate overhead stirrer that provides vigorous and uniform mixing.[6] A magnetic stir bar is often insufficient for larger volumes.
-
Q2: I'm observing the formation of insoluble precipitates at the start of the reaction. Is this normal?
A: Not necessarily. While some reactions may involve the transient formation of insoluble intermediates, persistent precipitation at the outset often indicates a problem.
-
Causality: This could be due to the reaction of your base with the hydrochloride, forming an insoluble salt (e.g., triethylamine hydrochloride). It could also be a sign of poor reagent quality or the presence of moisture, leading to the hydrolysis of reagents like di-tert-butyl dicarbonate (Boc₂O).[7]
-
Troubleshooting Protocol:
-
Order of Addition: A revised order of addition can be crucial. Consider adding the base to a suspension of the amine hydrochloride and then adding the electrophile.
-
Moisture Control: Always use anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of moisture-sensitive reagents.[7]
-
Reagent Purity Check: Ensure the purity of your starting materials and reagents. Impurities can act as nucleation points for precipitation or lead to unwanted side reactions.[8]
-
B. Selectivity & Side Reactions
Q3: I'm seeing significant formation of the di-substituted product, even when using a stoichiometric amount of the electrophile. How can I improve selectivity for mono-substitution?
A: Achieving mono-substitution on a symmetrical diamine is a classic challenge in organic synthesis.[4] The initial product, the mono-Boc protected diamine, can sometimes be more reactive than the starting material.
-
Causality: The introduction of the first Boc group can alter the electronic properties of the remaining free amine, potentially making it more nucleophilic. Additionally, localized high concentrations of the electrophile can favor di-substitution.
-
Troubleshooting Protocol:
-
Slow Addition: Add the electrophile (e.g., Boc₂O) slowly to the reaction mixture, ideally via a syringe pump, to maintain a low concentration of the electrophile at all times.[7]
-
Lower Temperature: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity.
-
Protecting Group Strategy: For particularly challenging cases, a one-pot sequential protection method can be employed. This involves the addition of one equivalent of acid to protonate one amine, followed by the addition of the protecting group, and then neutralization.[9]
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best base to use for reactions involving this compound?
A: The choice of base depends on the specific reaction. For neutralizing the hydrochloride salt, a non-nucleophilic organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is commonly used.[5] For reactions requiring a stronger base, other options can be considered, but care must be taken to avoid side reactions.
Q2: How can I effectively monitor the progress of my reaction?
A: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods.[7] For TLC, ensure you have a good solvent system that provides clear separation of the starting material, product, and any potential byproducts.
Q3: My product is difficult to purify by column chromatography. Are there alternative methods?
A: If your product is a solid, recrystallization is an excellent method for purification on a large scale.[5] You may need to screen different solvent systems to find one that provides good recovery and high purity. Acid-base extraction can also be a powerful tool for separating your product from non-basic impurities.
Q4: I am performing a Boc-deprotection of the secondary amine. What are the key considerations for scale-up?
A: Boc deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[10][11]
-
Exothermicity: Be aware that the reaction can be exothermic. On a large scale, ensure you have adequate cooling and add the acid slowly to control the temperature.
-
Off-gassing: The deprotection generates isobutylene and carbon dioxide as byproducts. Ensure your reactor is properly vented to handle the gas evolution.
-
Work-up: After deprotection, the product will be in its salt form. A basic workup is required to isolate the free amine. Be cautious during neutralization, as this can also be exothermic.
Experimental Workflow: A Generalized Approach
The following diagram illustrates a general workflow for scaling up a reaction involving this compound.
Caption: A generalized experimental workflow for scale-up.
IV. References
-
BenchChem. (n.d.). Technical Support Center: Overcoming Challenges in the Scale-up of Chiral Amine Synthesis. Retrieved from
-
BenchChem. (n.d.). tert-Butyl (1-hydroxypropan-2-yl)carbamate | CAS 147252-84-4. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Chiral Synthesis of Aminopiperidines. Retrieved from
-
Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2007). Mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Organic Syntheses, 84, 1-11.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from
-
Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester Department of Chemistry. Retrieved from
-
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from
-
MacLeod, A. M., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Letters, 26(18), 3536-3540.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from
-
BenchChem. (n.d.). tert-Butyl (1-cyanopropan-2-yl)carbamate: A Comprehensive Technical Guide for Drug Development Professionals. Retrieved from
-
Reddit. (2021, June 17). Having great trouble with a Boc-protection reaction. r/chemhelp. Retrieved from
-
Lee, W. K., & Hwang, H. J. (2006). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 36(18), 2659-2663.
-
SynHet. (n.d.). (R)-tert-Butyl (1-aminopropan-2-yl)carbamate. Retrieved from
-
Lead Sciences. (n.d.). (R)-tert-Butyl (1-aminopropan-2-yl)carbamate. Retrieved from
-
American Elements. (n.d.). (R)-tert-Butyl (1-aminopropan-2-yl)carbamate. Retrieved from
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from
-
BenchChem. (n.d.). Challenges in scaling up the synthesis of (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate. Retrieved from
Sources
- 1. (R)-tert-Butyl (1-aminopropan-2-yl)carbamate [synhet.com]
- 2. (R)-tert-Butyl (1-aminopropan-2-yl)carbamate - Lead Sciences [lead-sciences.com]
- 3. americanelements.com [americanelements.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Monitoring Reaction Progress with (R)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride
Welcome to the technical support center for (R)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for monitoring reaction progress when utilizing this critical chiral building block.
This compound is a versatile reagent in organic synthesis, particularly in the construction of chiral amines, which are prevalent in active pharmaceutical ingredients (APIs).[1][2] The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective reactions at the primary amine, making it a valuable intermediate.[3][4] This guide will delve into the common analytical techniques for monitoring its reactions and provide solutions to potential challenges.
Thin-Layer Chromatography (TLC): The First Line of Monitoring
TLC is an indispensable, rapid, and cost-effective method for qualitatively monitoring the progress of a reaction.[5] It allows for the simultaneous visualization of starting materials, intermediates, and products.
Troubleshooting Guide for TLC Analysis
Q1: My spots are streaking on the TLC plate. What could be the cause and how can I fix it?
A1: Streaking is a common issue when analyzing amines by TLC. It is often caused by the interaction of the basic amine with the acidic silica gel.
-
Causality: The free amine group on your starting material or product can protonate on the acidic silica gel surface, leading to strong adsorption and resulting in elongated or "streaky" spots.
-
Solution: To mitigate this, add a small amount of a volatile base to your developing solvent system. A common and effective choice is triethylamine (Et₃N), typically at a concentration of 0.5-1%.[5] This neutralizes the acidic sites on the silica, leading to more defined, compact spots.
Q2: I'm having trouble visualizing the Boc-protected compound on the TLC plate. It's not UV active.
A2: While the Boc group itself is not UV active, there are several staining methods to visualize it.
-
Potassium Permanganate (KMnO₄) Stain: This is a general-purpose stain that reacts with compounds that can be oxidized. The Boc-protected amine will appear as a yellow or white spot on a purple background.
-
Ninhydrin Stain: This stain is excellent for visualizing free amines, appearing as pink or purple spots.[6] While the Boc-protected amine has its primary amine shielded, heating the TLC plate after dipping it in the ninhydrin stain can sometimes cause the Boc group to cleave, revealing a faint spot.[6] However, this is more reliable for detecting the deprotected product.
Q3: How can I confirm the consumption of the starting material, this compound?
A3: A co-spot is the most effective way to track the consumption of your starting material.
-
Protocol: On your TLC plate, spot the starting material in one lane, the reaction mixture in a second lane, and a "co-spot" (a spot of the starting material directly on top of a spot of the reaction mixture) in a third lane. As the reaction progresses, the spot corresponding to the starting material in the reaction mixture lane should diminish and eventually disappear. The co-spot helps to definitively identify the starting material spot in the reaction mixture lane.[5]
High-Performance Liquid Chromatography (HPLC): Quantitative Analysis and Chiral Purity
HPLC is a powerful technique for both monitoring reaction progress and, crucially, for determining the enantiomeric purity of your chiral products.[7][8]
Troubleshooting Guide for HPLC Analysis
Q1: I'm seeing poor peak shape (tailing or fronting) for my amine compounds.
A1: Similar to TLC, poor peak shape in HPLC is often due to interactions between the basic amine and residual acidic silanols on the silica-based stationary phase.
-
Causality: The interaction of the amine with the stationary phase can lead to peak tailing.
-
Solution: Add a mobile phase modifier. For basic compounds like amines, adding a small amount of a basic additive such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1% v/v) to the mobile phase can significantly improve peak shape.[8][9] For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) (0.1% v/v) is used.[9]
Q2: I'm not getting baseline separation of my enantiomers on a chiral column.
A2: Achieving enantiomeric separation requires careful optimization of the mobile phase and column selection.
-
Expertise & Experience: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for resolving chiral amines.[8][10]
-
Protocol Optimization:
-
Mobile Phase Composition: The ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer can have a significant impact on resolution. Systematically vary the composition to find the optimal balance.
-
Mobile Phase Additives: As mentioned, basic additives can improve peak shape and may also influence enantioselectivity.[8]
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.
-
Column Temperature: Temperature can affect the interactions between the analyte and the CSP. Experiment with different column temperatures to see if it improves separation.
-
Q3: My reaction is a peptide coupling. How can I monitor for racemization?
A3: Racemization, or the loss of chiral integrity, is a potential side reaction in peptide synthesis, especially during the activation step of the carboxylic acid.[11][12]
-
Trustworthiness: Chiral HPLC is the gold standard for detecting and quantifying racemization. By developing a method that can separate the desired diastereomer from any undesired epimers, you can accurately determine the extent of racemization.
-
Prevention: The choice of coupling reagents and additives is critical in minimizing racemization. Additives like 1-hydroxybenzotriazole (HOBt) and ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) are known to suppress racemization.[13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation
¹H NMR spectroscopy is a definitive method for confirming the structure of your starting material, intermediates, and final product.[3]
Troubleshooting Guide for NMR Analysis
Q1: How do I confirm the presence of the Boc group in my molecule using ¹H NMR?
A1: The Boc group has a very characteristic signal in the ¹H NMR spectrum.
-
Characteristic Signal: You should observe a large, sharp singlet at approximately 1.4-1.5 ppm, which integrates to 9 protons.[3][15] This peak corresponds to the nine equivalent protons of the tert-butyl group. Its presence is a strong indicator of a successful Boc protection.[3]
Q2: I am performing a Boc deprotection reaction. How can I monitor the reaction progress by ¹H NMR?
A2: Monitoring a Boc deprotection is straightforward with ¹H NMR.
-
Disappearance of the Boc Signal: The most direct way to monitor the reaction is to observe the disappearance of the characteristic tert-butyl singlet between 1.4-1.5 ppm.[15][16] You can take aliquots from your reaction at different time points and acquire a quick ¹H NMR spectrum to track the progress.[17][18]
Q3: The N-H proton signal of the carbamate is very broad or not visible. Is this normal?
A3: Yes, this is a common observation.
-
Causality: The N-H proton of a carbamate can be broad due to quadrupole broadening from the adjacent nitrogen atom and its chemical exchange with trace amounts of water in the NMR solvent. Its chemical shift is also highly dependent on the solvent and concentration.[3] While its presence can be confirmed, the disappearance of the tert-butyl signal is a more reliable indicator of deprotection.
Frequently Asked Questions (FAQs)
Q: What are the recommended storage conditions for this compound?
A: It is recommended to store the compound in a cool, dry place, typically at 2-8°C, and protected from light.[19][20]
Q: What is the stability of the Boc protecting group?
A: The Boc group is stable under most basic and nucleophilic conditions, as well as to catalytic hydrogenolysis.[4][21] It is, however, readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA).[22]
Q: Are there any common side reactions to be aware of when using this reagent in peptide coupling?
A: Besides racemization, other potential side reactions in peptide synthesis include the formation of byproducts from the coupling reagents or incomplete reactions if steric hindrance is an issue.[13][14] Careful monitoring by TLC or HPLC is crucial to identify any unexpected spots.
Experimental Protocols and Data
Protocol 1: General Procedure for Monitoring a Reaction by TLC
-
Prepare a TLC chamber with an appropriate solvent system (e.g., 9:1 Dichloromethane:Methanol). If analyzing amines, add 0.5% triethylamine.
-
Using a capillary tube, spot the starting material, reaction mixture, and a co-spot on the TLC plate.
-
Place the TLC plate in the chamber and allow the solvent to elute up the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp and/or by staining with an appropriate reagent (e.g., potassium permanganate or ninhydrin).
-
Record the Rf values and observe the disappearance of the starting material spot and the appearance of the product spot over time.
Table 1: Typical ¹H NMR Chemical Shifts
| Protons | Typical Chemical Shift (ppm) | Multiplicity | Integration |
| tert-butyl (Boc) | 1.4 - 1.5 | singlet | 9H |
| N-H (carbamate) | Variable (often broad) | broad singlet | 1H |
| Aliphatic C-H | Variable | --- | --- |
Note: Chemical shifts are dependent on the solvent and the specific molecular structure.
Visualizing Experimental Workflows
Diagram 1: TLC Monitoring Workflow
Sources
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VanVeller Lab Resources [group.chem.iastate.edu]
- 6. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 11. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. peptide.com [peptide.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. uknowledge.uky.edu [uknowledge.uky.edu]
- 19. biosynce.com [biosynce.com]
- 20. 149632-73-5|tert-Butyl (1-aminopropan-2-yl)carbamate|BLD Pharm [bldpharm.com]
- 21. Boc-Protected Amino Groups [organic-chemistry.org]
- 22. BOC Protection and Deprotection [bzchemicals.com]
Handling and safety precautions for (R)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride
Introduction for the Practicing Scientist
(R)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride is a valuable chiral building block in modern organic synthesis, particularly in the development of novel pharmaceuticals and complex molecular architectures.[1] Its structure features a primary amine, rendered as a stable hydrochloride salt, and a secondary amine protected by a tert-butyloxycarbonyl (Boc) group. This mono-protected diamine offers a strategic advantage, allowing for selective functionalization at the primary amine following its liberation from the salt, while the Boc-protected amine remains shielded.
This guide is designed to provide researchers, medicinal chemists, and process development scientists with practical, field-tested insights into the handling, safety, and application of this reagent. We will address common experimental challenges and provide robust troubleshooting protocols to ensure successful and safe utilization in your synthetic workflows.
Part 1: Core Safety & Handling Protocols
Safe and effective use of any chemical reagent begins with a thorough understanding of its potential hazards and proper handling procedures. While a specific Safety Data Sheet (SDS) for the hydrochloride salt is not publicly available, the following guidance is synthesized from data on the parent compound and structurally related amine hydrochlorides.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound should be handled as a hazardous substance.
Primary Hazards:
-
Skin and Eye Damage: Amine hydrochlorides can be corrosive and cause severe skin burns and eye damage upon contact.[2]
-
Respiratory Irritation: Inhalation of the dust or powder may cause respiratory irritation.
-
Harmful if Swallowed: Ingestion can be harmful and may cause burns to the digestive tract.[2]
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye Protection | Tightly sealed safety goggles or a face shield. | Protects against dust particles and accidental splashes that can cause severe eye damage. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a chemical-resistant barrier to prevent skin contact and potential burns.[3] |
| Body Protection | Chemical-resistant lab coat. | Protects skin and personal clothing from spills and contamination. |
| Respiratory | Use in a certified chemical fume hood. | Ensures adequate ventilation and prevents inhalation of dust.[2] |
Storage and Stability
Proper storage is critical to maintaining the integrity and reactivity of the reagent.
-
Storage Temperature: Recommended storage is at 2-8°C.[4]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.
-
Hygroscopicity: Amine hydrochloride salts are often hygroscopic, meaning they can absorb moisture from the air.[4] This can lead to clumping and may impact reactivity and weighing accuracy. Store in a desiccator or a dry cabinet.
-
Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[3]
Spill & Emergency Procedures
In Case of a Spill:
-
Evacuate the immediate area.
-
Wear full PPE, including respiratory protection if the material is airborne.
-
Avoid generating dust.
-
Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[2]
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water.
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2] |
| Skin Contact | Take off all contaminated clothing immediately. Rinse the skin with copious amounts of water. Seek medical attention if irritation persists.[2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Part 2: Troubleshooting Guide for Synthetic Applications
This section addresses specific issues that may arise during the use of this compound in synthesis.
Diagram: Troubleshooting Workflow for Amide Coupling
Caption: Decision tree for troubleshooting low yields in amide coupling reactions.
Issue 1: Low or No Reactivity in Coupling Reactions (e.g., Amide Bond Formation)
-
Question: I am attempting an amide coupling with a carboxylic acid, but I am seeing no product formation and recovering my starting materials. What is the likely cause?
-
Answer & Explanation: The most common reason for this issue is the failure to neutralize the hydrochloride salt of the primary amine. The protonated ammonium species (R-NH3+) is not nucleophilic and will not react with an activated carboxylic acid.[5] The primary amine must be in its free base form (R-NH2) to participate in the reaction.
-
Solution Protocol:
-
In Situ Neutralization: Before or during the coupling reaction, add at least one equivalent of a non-nucleophilic tertiary amine base. Common choices include N,N-diisopropylethylamine (DIPEA or Hünig's base) or triethylamine (TEA). DIPEA is often preferred as it is less likely to cause side reactions.
-
Stoichiometry: If your coupling protocol already includes a base (e.g., 2 equivalents of DIPEA for a HATU coupling), you will need an additional equivalent to neutralize the hydrochloride salt. A total of 3 equivalents would be required in this scenario.[6]
-
Order of Addition: It is often best practice to pre-mix the amine hydrochloride with the neutralizing base in the reaction solvent for a few minutes before adding the activated carboxylic acid or coupling reagents.
-
Issue 2: Poor Solubility of the Reagent
-
Question: I am having trouble dissolving this compound in my reaction solvent. How can I improve this?
-
Answer & Explanation: As a salt, this compound's solubility can be limited in less polar organic solvents. While specific quantitative data is not widely published, its solubility profile generally follows that of other amine hydrochlorides.
-
Qualitative Solubility Data:
-
Good Solubility: Methanol, Water.
-
Moderate to Low Solubility: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN).
-
Poor Solubility: Diethyl ether, Hexanes.
-
-
Troubleshooting Steps:
-
Solvent Selection: For reactions, consider starting with a more polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), where solubility is generally higher.[7]
-
Neutralization: The free base form of the amine, generated after neutralization with a base like TEA or DIPEA, is typically much more soluble in common organic solvents like DCM and THF than the hydrochloride salt. The addition of the base will often facilitate dissolution.
-
Gentle Warming: Gentle warming of the reaction mixture can aid in dissolution, but this should be done with caution to avoid potential decomposition of other reagents or the product.
-
Issue 3: Unexpected Side Product Formation (e.g., Double Acylation or Boc-Deprotection)
-
Question: My reaction is producing a mixture of products, including what appears to be the Boc-deprotected diamine or a di-acylated product. How can I prevent this?
-
Answer & Explanation:
-
Boc-Deprotection: The Boc group is stable to most bases and nucleophiles but is labile under acidic conditions.[2] If your reaction conditions are strongly acidic, or if acidic byproducts are generated and not adequately scavenged, you may observe premature removal of the Boc group.
-
Double Reaction: If the Boc group is unintentionally cleaved, the newly freed secondary amine can react with your coupling partner, leading to undesired byproducts.
-
-
Preventative Measures:
-
Control pH: Ensure that the reaction medium does not become strongly acidic. When using the hydrochloride salt, the addition of a base is crucial not only for liberating the primary amine but also for neutralizing the HCl.
-
Avoid Strong Acids: Do not use strongly acidic coupling additives. If Boc deprotection is a persistent issue, consider alternative protecting groups for future syntheses.
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can often minimize side reactions.
-
Part 3: Frequently Asked Questions (FAQs)
-
Q1: Do I need to perform a separate workup step to isolate the free amine before my reaction?
-
A1: No, this is generally not necessary or recommended. The most efficient method is in situ neutralization, where a suitable base is added directly to the reaction mixture containing the hydrochloride salt.[7] This avoids an extra extraction step where the water-soluble diamine could be lost.
-
-
Q2: The material has clumped in the bottle. Is it still usable?
-
A2: Clumping is a strong indication of moisture absorption due to the hygroscopic nature of the salt. While the compound may still be usable, this can make accurate weighing difficult. For best results, dry the material under high vacuum for several hours before use. To prevent this, always store the reagent in a desiccator and tightly seal the container immediately after use.
-
-
Q3: How do I remove the Boc protecting group when I am ready to deprotect?
-
A3: The Boc group is typically removed under anhydrous acidic conditions.[2] Common reagents include trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) or a solution of HCl in an organic solvent like dioxane or methanol (e.g., 4M HCl in dioxane).[5] The reaction is usually rapid at room temperature. The product will be the corresponding diamine dihydrochloride salt.
-
-
Q4: Can I use an inorganic base like sodium carbonate to neutralize the hydrochloride salt?
-
A4: While possible, using inorganic bases like Na₂CO₃ or K₂CO₃ can be problematic due to their poor solubility in many organic solvents.[7] This can lead to slow or incomplete neutralization. Homogeneous conditions achieved with soluble organic bases like DIPEA or TEA are generally more reliable and lead to faster, cleaner reactions.
-
-
Q5: My reaction yield is still low even after neutralizing the salt. What else could be wrong?
-
A5: If neutralization has been addressed, consider other factors common to coupling reactions. Steric hindrance from either the amine or the coupling partner can slow the reaction.[8] In such cases, switching to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU) or increasing the reaction temperature or time may be necessary.[5] Also, ensure all reagents and solvents are anhydrous, as water can hydrolyze activated intermediates.[8]
-
Diagram: Boc Deprotection Mechanism
Sources
- 1. 1217631-35-0|this compound|BLD Pharm [bldpharm.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. (R)-tert-Butyl (1-aminopropan-2-yl)carbamate - Lead Sciences [lead-sciences.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. growingscience.com [growingscience.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to the Chiral Purity Analysis of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride
Introduction: The Criticality of Enantiomeric Purity in Pharmaceutical Synthesis
In the landscape of modern drug development, the stereoisomeric composition of a pharmaceutical agent is not a trivial detail; it is a fundamental attribute that dictates efficacy and safety.[1] Chiral molecules, which exist as non-superimposable mirror images called enantiomers, can exhibit profoundly different pharmacological and toxicological profiles. (R)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride is a key chiral building block used in the synthesis of various active pharmaceutical ingredients (APIs).[2][3] Ensuring its enantiomeric purity is paramount, as the presence of the undesired (S)-enantiomer constitutes an impurity that must be rigorously controlled to meet stringent regulatory standards.[4][5]
This guide provides an in-depth, objective comparison of the primary chromatographic techniques for analyzing the chiral purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC). We will delve into the causality behind methodological choices, present comparative data, and provide validated experimental protocols to empower researchers, scientists, and drug development professionals in selecting and implementing the most suitable analytical strategy for their needs.
Core Principles of Chiral Chromatographic Separation
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation a significant challenge.[5] Chiral chromatography overcomes this by introducing a chiral environment, most commonly through a Chiral Stationary Phase (CSP).[6] The fundamental mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. These diastereomeric complexes have different interaction energies, leading to differential retention times and, thus, separation. The success of any chiral separation hinges on the "chiral recognition" capability of the chosen analytical system.
Head-to-Head Comparison: HPLC vs. GC vs. SFC
The choice of analytical technique is a critical decision driven by factors such as required sensitivity, analysis speed, sample throughput, and alignment with green chemistry principles.[7] While all three methods can be successfully applied, they offer distinct advantages and disadvantages for the analysis of a polar, basic compound like (R)-tert-Butyl (1-aminopropan-2-yl)carbamate.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most established and widely used technique for chiral analysis in the pharmaceutical industry.[8] Its versatility stems from the vast library of commercially available CSPs and the flexibility of operating in different modes (Normal Phase, Reversed Phase, Polar Organic). For primary amines, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective.[9][10]
-
Expertise & Experience: The key to successfully analyzing basic amines like our target compound by HPLC is managing secondary interactions with the silica support of the CSP. This is achieved by adding a basic modifier (e.g., diethylamine) to the mobile phase, which deactivates acidic silanol groups, resulting in improved peak shape and resolution.[8][9] Acidic additives can also surprisingly enhance separation on certain polysaccharide phases by forming ion-pairs in the mobile phase.[10]
Gas Chromatography (GC)
GC offers unparalleled resolution and sensitivity, often reaching picogram to femtogram levels.[8] However, its primary limitation is the requirement for the analyte to be volatile and thermally stable.[11] this compound is a non-volatile salt. Therefore, its analysis by GC necessitates a two-step process: neutralization of the hydrochloride salt and subsequent derivatization of the primary amine and carbamate functionalities to create a volatile analogue.
-
Expertise & Experience: Derivatization is a critical, yet potentially problematic, step. Reagents like heptafluorobutyl chloroformate can be used to create volatile derivatives.[12] The causality is clear: this step is not optional but essential to make the analyte compatible with the GC process. However, the derivatization reaction must be carefully validated to ensure it proceeds to completion without causing racemization, which would render the chiral purity analysis invalid.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as the platform of choice for high-throughput chiral separations in the pharmaceutical industry.[13] It combines the advantages of both GC and HPLC, using supercritical carbon dioxide as the primary mobile phase.[7] This results in low viscosity and high solute diffusivity, allowing for very fast separations and rapid column equilibration without sacrificing efficiency.[14][15]
-
Expertise & Experience: SFC is exceptionally well-suited for the analysis of polar and basic compounds.[16] The acidic nature of the CO2/modifier mobile phase often obviates the need for basic additives that are essential in normal-phase HPLC, simplifying method development.[13] Polysaccharide-based CSPs used in HPLC are directly transferable to SFC, where they often provide superior or complementary selectivity.[15][16] The combination of speed, efficiency, and reduced consumption of organic solvents makes SFC a powerful and "green" alternative.[7][13]
Quantitative Performance Comparison
The following table summarizes the objective performance metrics for each technique in the context of analyzing this compound.
| Performance Metric | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Supercritical Fluid Chromatography (SFC) |
| Resolution (Rs) | Good to Excellent (>1.5 achievable)[8] | Excellent (>2.0 typical) | Excellent (>2.0 typical)[17] |
| Analysis Time | Moderate (10-30 minutes)[8] | Moderate (10-40 minutes, excluding derivatization) | Very Fast (< 10 minutes)[13][17] |
| Sensitivity (LOQ) | ng/mL to pg/mL range[8] | pg to fg range (highest sensitivity)[8] | ng/mL range, comparable to HPLC[13] |
| Solvent Consumption | High | Low | Very Low (significantly reduced organic solvent)[7] |
| Method Development | Moderate complexity; requires additive screening. | High complexity due to mandatory derivatization step. | Low to Moderate complexity; often simpler than HPLC.[13][16] |
| Sample Throughput | Moderate | Low (limited by derivatization time) | High (enabled by fast analysis and equilibration)[13] |
| MS Compatibility | Good, especially with reversed-phase methods. | Excellent | Excellent, easy to interface with MS detectors.[16] |
Experimental Protocols and Workflows
Every protocol described below is designed as a self-validating system. Adherence to system suitability tests (SSTs), such as demonstrating a minimum resolution between enantiomers and acceptable peak symmetry, is mandatory before proceeding with sample analysis to ensure the trustworthiness of the results.[4]
Protocol 1: Chiral Purity by HPLC
This protocol is a robust starting point for routine quality control.
-
Causality: The selection of a polysaccharide-based CSP is based on its proven broad applicability for a wide range of chiral compounds, including amines.[10] The use of a normal-phase mobile phase with an amine additive is critical for achieving good peak shape by mitigating undesirable interactions with the stationary phase.[8][9]
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of ~1.0 mg/mL. Prepare a racemic standard at the same concentration.
-
Chromatographic System: HPLC system with UV detection.
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).
-
Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
System Suitability: Inject the racemic standard. The resolution between the (R) and (S) enantiomer peaks must be ≥ 1.5.
-
Analysis: Inject the sample solution. Identify the peaks based on the retention time of a pure (R)-enantiomer standard. Calculate the percentage of the (S)-enantiomer impurity by area normalization.
Workflow Diagram: HPLC Analysis
Protocol 2: Chiral Purity by GC (with Derivatization)
This protocol is suited for applications requiring very high sensitivity, but its complexity makes it less ideal for routine screening.
-
Causality: The derivatization step is non-negotiable for making the analyte volatile. The choice of a cyclodextrin-based capillary column is standard for chiral GC, as these phases offer excellent enantioselectivity for a wide range of derivatized compounds.[11]
Methodology:
-
Sample Neutralization: Dissolve 5 mg of the hydrochloride salt in 1 mL of water and neutralize with 1M NaOH to pH > 10. Extract the free base into 2 mL of dichloromethane and dry the organic layer over anhydrous sodium sulfate. Evaporate the solvent to obtain the free amine.
-
Derivatization: To the dried residue, add 200 µL of ethyl acetate and 50 µL of heptafluorobutyl chloroformate (HFBCF). Heat at 60 °C for 30 minutes. Cool to room temperature and evaporate the excess reagent under a stream of nitrogen. Reconstitute the residue in 1 mL of hexane.
-
Chromatographic System: GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: Rt-βDEXsm, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent beta-cyclodextrin phase).[11]
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: 100 °C hold for 1 min, ramp to 200 °C at 5 °C/min, hold for 5 min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C (FID).
-
Injection: 1 µL, split ratio 50:1.
-
Analysis: Analyze a derivatized racemic standard to determine retention times. Calculate the percentage of the (S)-enantiomer impurity by area normalization.
Workflow Diagram: GC Analysis
Protocol 3: Chiral Purity by SFC
This protocol is the recommended approach for high-throughput screening and green analytical chemistry initiatives.
-
Causality: The use of supercritical CO2 dramatically reduces analysis time due to its fluid properties.[15] Methanol is a common polar co-solvent that provides the necessary polarity to elute the analyte from the column. The direct compatibility of HPLC polysaccharide CSPs makes method transfer straightforward.[13]
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the sample in Methanol / Acetonitrile (50:50, v/v) to a final concentration of ~1.0 mg/mL. Prepare a racemic standard at the same concentration.
-
Chromatographic System: Analytical SFC system with UV detection and back pressure regulator.
-
Column: Chiralpak® AD-H, 150 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).
-
Mobile Phase: Supercritical CO2 (A) and Methanol (B).
-
Gradient: 5% B to 40% B over 5 minutes.
-
Total Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 5 µL.
-
System Suitability: Inject the racemic standard. The resolution between the (R) and (S) enantiomer peaks must be ≥ 1.5.
-
Analysis: Inject the sample solution. Calculate the percentage of the (S)-enantiomer impurity by area normalization.
Workflow Diagram: SFC Analysis
Method Validation: Ensuring Regulatory Compliance
Regardless of the chosen technology, the analytical method must be validated to demonstrate it is fit for its intended purpose, in accordance with guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R2).[4][18][19] For a chiral impurity method, the following parameters are of utmost importance:
-
Specificity: The method must demonstrate baseline resolution of the (S)-enantiomer from the main (R)-enantiomer and any other potential impurities.[1][19]
-
Limit of Quantitation (LOQ): The method must be sensitive enough to accurately quantify the (S)-enantiomer at its specification limit. This requires demonstrating acceptable precision and accuracy at this low concentration.[4]
-
Precision & Accuracy: The method's precision (repeatability) and accuracy (closeness to the true value) must be established, particularly at the specification limit for the undesired enantiomer.[1][4]
-
Linearity: The detector response for the (S)-enantiomer must be linear over a range that includes its specification limit.[4]
Conclusion and Authoritative Recommendations
The chiral purity analysis of this compound can be reliably performed using HPLC, GC, or SFC. The optimal choice depends on the specific laboratory context and analytical goals.
-
For Routine QC and Broad Applicability: HPLC remains the gold standard. Its robustness, extensive range of available columns, and well-understood methodology make it a reliable workhorse for most quality control laboratories.[20]
-
For High-Throughput Screening and Green Chemistry: SFC is the superior choice. Its remarkable speed, low organic solvent consumption, and excellent performance for basic compounds make it the most efficient and environmentally friendly option, particularly in a drug discovery or process development setting.[7][13]
-
For Ultra-Trace Analysis: GC offers the highest sensitivity but should only be considered if the required detection limits cannot be met by HPLC or SFC. The significant overhead of developing and validating a robust derivatization procedure makes it the least practical option for routine use.
Ultimately, the decision rests on a balance of speed, sensitivity, cost, and environmental impact. For most modern pharmaceutical laboratories, investing in SFC capabilities provides a significant competitive advantage for chiral analysis.
References
- System Suitability and Validation for Chiral Purity Assays of Drug Substances. Google Search.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Google Search.
- A Comparative Guide to Regulatory Guidelines for the Validation of Chiral Separ
- Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
- CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. Google Search.
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Google Search.
- Chiral Drug Separ
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- (R)-tert-Butyl (1-aminopropan-2-yl)
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
- A Comparative Guide to Peer-Reviewed Methods for the Analysis of Chiral Amines. Benchchem.
- A Guide to the Analysis of Chiral Compounds by GC. Restek.
- Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- ICH and FDA Guidelines for Analytical Method Valid
- Q2(R2)
- (R)-tert-Butyl (1-aminopropan-2-yl)
- Column Technology for Achiral SFC Separations.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- SFC for chiral separ
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
- A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatiz
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- 12. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess for (R)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride
In the landscape of pharmaceutical development and asymmetric synthesis, the stereochemical purity of chiral building blocks is not merely a quality metric; it is a critical determinant of a drug's efficacy and safety. (R)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride, a key intermediate, is no exception. Its enantiomeric purity must be rigorously controlled and accurately quantified. This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess (e.e.) of this compound, grounded in field-proven insights and experimental data for structurally analogous molecules.
The Imperative of Enantiomeric Purity
Enantiomeric excess (e.e.) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other.[1] For active pharmaceutical ingredients (APIs), differing enantiomers can exhibit vastly different pharmacological and toxicological profiles. Therefore, the precise determination of e.e. is a non-negotiable aspect of process development and quality control.
Comparative Analysis of Analytical Methodologies
The determination of enantiomeric excess for this compound can be proficiently achieved through three principal analytical techniques:
-
Chiral High-Performance Liquid Chromatography (HPLC)
-
Chiral Gas Chromatography (GC)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Each method offers a unique set of advantages and is suited to different analytical challenges. The selection of the optimal technique hinges on factors such as available instrumentation, required sensitivity, sample throughput, and the specific stage of the drug development process.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC stands as the most versatile and widely adopted technique for enantiomeric separations in the pharmaceutical industry.[2] It operates on the principle of differential interaction between the enantiomers and a chiral stationary phase (CSP), leading to different retention times and, consequently, separation.
Scientific Principles & Causality
The crux of chiral HPLC is the formation of transient, diastereomeric complexes between the analyte's enantiomers and the chiral selector immobilized on the stationary phase. The stability of these complexes differs, causing one enantiomer to be retained longer on the column than the other. For a compound like tert-Butyl (1-aminopropan-2-yl)carbamate, which possesses a primary amine and a carbamate group, polysaccharide-based and crown ether-based CSPs are particularly effective.
-
Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure. The Boc-protecting group and the free amine of the target molecule can readily engage in these interactions.
-
Crown ether-based CSPs are highly effective for resolving primary amines. The separation mechanism involves the complexation of the protonated primary amine (-NH3+) within the chiral cavity of the crown ether.[3]
Experimental Protocol: Chiral HPLC (Polysaccharide-based CSP)
This protocol is a representative method for the analysis of N-Boc protected diamines and can be adapted for the title compound.
-
Instrumentation and Column:
-
HPLC system with UV or Mass Spectrometric (MS) detection.
-
Chiral Stationary Phase: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or equivalent, 250 x 4.6 mm, 5 µm.
-
-
Mobile Phase Preparation:
-
Prepare an isocratic mobile phase consisting of n-Hexane and Isopropanol (IPA) with a small amount of a basic additive to improve peak shape. A typical starting composition is 90:10 (n-Hexane:IPA) + 0.1% Diethylamine (DEA). All solvents should be HPLC grade.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm (due to the carbamate chromophore).
-
-
Data Analysis:
-
Integrate the peak areas for the (R)- and (S)-enantiomers.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S)|] x 100
-
Visualization of HPLC Workflow
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
Chiral Gas Chromatography (GC)
Chiral GC offers high resolution and sensitivity, making it a powerful tool for the analysis of volatile chiral compounds.[4] For less volatile compounds like Boc-protected amines, derivatization is often necessary to increase their volatility and improve chromatographic performance.
Scientific Principles & Causality
The separation in chiral GC is achieved on a capillary column coated with a chiral stationary phase, typically a cyclodextrin derivative.[5] To analyze (R)-tert-Butyl (1-aminopropan-2-yl)carbamate, the primary amine must be derivatized, for instance, by acylation (e.g., with trifluoroacetic anhydride - TFAA). This converts the enantiomers into diastereomeric derivatives which can then be separated on an achiral column, or more commonly, the derivatized enantiomers are separated on a chiral column. The derivatization step is critical as it renders the molecule sufficiently volatile for GC analysis.
Experimental Protocol: Chiral GC (with Derivatization)
This protocol is a representative method that can be adapted for the target analyte.[6]
-
Derivatization:
-
In a sealed vial, dissolve ~1 mg of the analyte in 500 µL of a dry, inert solvent (e.g., dichloromethane).
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Seal the vial tightly and heat at 60 °C for 30 minutes.
-
Cool to room temperature and evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of dichloromethane for GC analysis.
-
-
Instrumentation and Column:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral Capillary Column: Chirasil-Val or a cyclodextrin-based column (e.g., β-DEX™), 25-30 m x 0.25 mm.
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium, constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
Injection Volume: 1 µL (split injection, e.g., 50:1).
-
-
Data Analysis:
-
Calculate the e.e. from the integrated peak areas of the derivatized enantiomers.
-
Visualization of GC Workflow
Caption: Workflow for enantiomeric excess determination by Chiral GC.
NMR Spectroscopy with Chiral Auxiliaries
NMR spectroscopy offers a homogenous phase method for e.e. determination, avoiding potential issues of differential response sometimes encountered in chromatography. The principle lies in converting the enantiomers into diastereomers in situ, which are distinguishable in the NMR spectrum.[7]
Scientific Principles & Causality
Since enantiomers are indistinguishable in an achiral solvent by NMR, a chiral auxiliary is added to create diastereomeric species. Two main approaches exist:
-
Chiral Derivatizing Agents (CDAs): The analyte reacts covalently with an enantiomerically pure CDA to form stable diastereomers. These diastereomers have distinct chemical shifts (Δδ), allowing for quantification by integrating the corresponding signals.[3][8]
-
Chiral Solvating Agents (CSAs): The analyte forms transient, non-covalent diastereomeric complexes with a CSA. This results in the splitting of signals for the enantiomers in the NMR spectrum. This method is often faster as it doesn't require a chemical reaction and work-up. For amines, acidic CSAs are commonly used.
Experimental Protocol: NMR with a Chiral Solvating Agent (CSA)
This is a general protocol for the e.e. determination of chiral amines.
-
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Accurately weigh and dissolve ~5 mg of the this compound sample in a suitable deuterated solvent (e.g., 0.5 mL of CDCl₃).
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
To the same NMR tube, add an enantiomerically pure CSA (e.g., (R)-(-)-1,1'-Bi-2-naphthol or (S)-(+)-Mandelic Acid) in stoichiometric increments (e.g., 0.5, 1.0, 1.5 equivalents).
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum after each addition of the CSA.
-
Monitor well-resolved protons of the analyte, such as the methyl or methine protons, for signal splitting.
-
-
Data Analysis:
-
Identify the split signals corresponding to the (R)- and (S)-enantiomers.
-
Integrate the separated signals to determine the enantiomeric ratio and calculate the e.e.
-
Visualization of NMR Principle
Caption: Principle of enantiomeric discrimination by NMR using a CSA.
Performance Comparison Guide
The following table summarizes the key performance characteristics of the three methods, based on typical data for the analysis of chiral amines and N-Boc protected compounds.
| Parameter | Chiral HPLC | Chiral GC (with Derivatization) | NMR with Chiral Auxiliaries |
| Principle | Direct separation on a CSP | Derivatization followed by separation | In-situ formation of diastereomers |
| Sample Prep | Simple dissolution and filtration | Covalent derivatization required | Simple mixing in NMR tube |
| Analysis Time | 10 - 30 minutes per sample | 15 - 40 minutes per sample | 5 - 15 minutes per sample |
| Resolution (Rs) | Typically > 2.0 | Often > 2.5 | Dependent on Δδ and field strength |
| Sensitivity (LOD) | High (ng/mL range) | Very High (pg/mL range with MS) | Lower (mg/mL range) |
| Key Advantage | Broad applicability, direct analysis | High resolution and sensitivity | Rapid, no chromatographic column |
| Key Limitation | Method development can be empirical | Derivatization adds complexity | Lower sensitivity, potential for signal overlap |
Conclusion and Recommendations
The determination of the enantiomeric excess of this compound can be reliably achieved using Chiral HPLC, Chiral GC, or NMR spectroscopy.
-
Chiral HPLC is the recommended workhorse method for routine quality control and release testing due to its robustness, direct analysis capability, and broad applicability.
-
Chiral GC is an excellent alternative, particularly when very high sensitivity is required. However, the necessity of a derivatization step adds complexity to the workflow.
-
NMR Spectroscopy with chiral auxiliaries is a powerful tool for rapid screening and in-process controls where high sample throughput is needed and sensitivity is not a limiting factor.
Ultimately, the choice of method should be guided by the specific analytical requirements, available resources, and the intended application. A validated, self-consistent protocol is paramount to ensuring the scientific integrity of the results and the quality of the final pharmaceutical product.
References
-
BenchChem (2025). Application Notes and Protocols for the Chiral Separation of 1,2-Diaminopropane Enantiomers by HPLC.
-
BenchChem (2025). A Researcher's Guide to Chiral Derivatizing Agents for NMR Analysis.
-
YAKHAK HOEJI (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
-
Wikipedia. Chiral derivatizing agent.
-
BenchChem (2025). Differentiating Enantiomers of 1,2-Diaminopropane Complexes: A Guide to Spectroscopic Methods.
-
Wenzel, T. J. (2018). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. PubMed.
-
LCGC International. Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
-
Wikipedia. Enantiomeric excess.
-
Phenomenex (2022). Chiral HPLC Separations.
-
Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC.
-
BenchChem (2025). A Comparative Guide to Chiral HPLC Methods for Determining the Enantiomeric Purity of 1,2-Diaminopropane.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. gcms.cz [gcms.cz]
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- 5. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
A Comparative Guide to Chiral Building Blocks: (R)-tert-Butyl (1-aminopropan-2-yl)carbamate Hydrochloride vs. Established Alternatives in Asymmetric Synthesis
In the landscape of modern drug discovery and fine chemical synthesis, the ability to control stereochemistry is not merely an academic exercise but a critical determinant of biological activity, efficacy, and safety. Chiral building blocks are the foundational elements that enable chemists to construct complex, three-dimensional molecules with exquisite precision. Among the myriad of available options, chiral 1,2-diamines have emerged as a privileged class of synthons due to their versatile applications as ligands in metal-catalyzed reactions and as organocatalysts.
This guide provides an in-depth comparative analysis of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride , a readily accessible and versatile chiral building block, with two widely recognized and frequently employed alternatives: (1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine ((R,R)-TsDPEN) and (1R,2R)-(-)-N-p-Tosyl-1,2-diaminocyclohexane ((R,R)-TsDACH) . Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their respective strengths and weaknesses, supported by experimental data, to facilitate informed decisions in the selection of the optimal chiral auxiliary for a given synthetic challenge.
Introduction to the Chiral Building Blocks
The three chiral diamine derivatives under consideration share the common feature of a 1,2-diamine backbone, a key structural motif for inducing asymmetry in chemical transformations. However, their distinct structural features, arising from the nature of the substituents on the diamine core and the protecting groups, lead to significant differences in their steric and electronic properties, and consequently, their performance in asymmetric synthesis.
This compound is a mono-Boc-protected derivative of (R)-1,2-diaminopropane. The presence of the sterically demanding tert-butyloxycarbonyl (Boc) group on one of the amino functionalities allows for selective functionalization of the free primary amine. Its hydrochloride salt form enhances stability and ease of handling.[1]
(1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine ((R,R)-TsDPEN) is a C2-symmetric chiral diamine featuring two phenyl groups on the ethylenediamine backbone. The tosyl (Ts) group serves as a robust protecting group and can play a crucial role in the catalytic cycle through hydrogen bonding interactions. The phenyl substituents provide a well-defined and rigid chiral environment.[]
(1R,2R)-(-)-N-p-Tosyl-1,2-diaminocyclohexane ((R,R)-TsDACH) is another C2-symmetric chiral diamine, but with the ethylenediamine backbone constrained within a cyclohexane ring. This cyclic structure imparts a high degree of conformational rigidity, which can translate to higher enantioselectivity in certain reactions.
Comparative Performance in Asymmetric Transfer Hydrogenation
To provide a quantitative and objective comparison, we will focus on a benchmark reaction in asymmetric synthesis: the transfer hydrogenation of acetophenone to 1-phenylethanol. This reaction is widely used to evaluate the efficacy of chiral catalysts. The key performance indicators are the enantiomeric excess (ee) of the product and the conversion of the starting material.
| Chiral Ligand | Catalyst System | Substrate/Catalyst Ratio | Yield (%) | ee (%) | Product Configuration | Reference |
| (R,R)-TsDPEN | [RuCl(p-cymene)((R,R)-TsDPEN)] | 100 | >99 | 98 | (R) | |
| (S,S)-TsDPEN | [RuCl(p-cymene)((S,S)-TsDPEN)] | 200 | 86 | 97 | (S) | |
| (R,R)-TsDACH | in situ generated Ru-complex | 100 | 93 | 97 | (R) |
The data clearly demonstrates the high efficiency of both (R,R)-TsDPEN and (R,R)-TsDACH in the asymmetric transfer hydrogenation of acetophenone, consistently delivering excellent yields and high enantioselectivities. The choice between these two established ligands may depend on substrate scope, catalyst stability, and cost considerations.
Causality Behind Experimental Choices and Mechanistic Insights
The high performance of TsDPEN and TsDACH in asymmetric transfer hydrogenation is attributed to the formation of a well-defined, bifunctional catalyst in which the metal center and the ligand cooperate to deliver the hydride to the prochiral ketone. The N-H proton of the tosylamide in the ligand is believed to play a crucial role in stabilizing the transition state through hydrogen bonding with the carbonyl oxygen of the substrate.
Caption: Generalized workflow for asymmetric transfer hydrogenation.
The choice of a mono-protected diamine like this compound offers a different strategic advantage. The free primary amine can be readily derivatized to introduce other functionalities, allowing for the synthesis of a library of chiral ligands with tunable steric and electronic properties. This modularity is a significant asset in catalyst optimization for a specific transformation.
Experimental Protocols
To ensure the practical applicability of this guide, we provide detailed, self-validating experimental protocols for the synthesis of the chiral ligands and a representative asymmetric transfer hydrogenation reaction.
Synthesis of Chiral Ligands
Protocol 1: Synthesis of (1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine ((R,R)-TsDPEN)
This procedure is adapted from a well-established method.[3]
-
Materials:
-
(1R,2R)-(-)-1,2-Diphenylethylenediamine
-
p-Toluenesulfonyl chloride
-
Triethylamine
-
Dichloromethane
-
Deionized water
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask, dissolve (1R,2R)-(-)-1,2-diphenylethylenediamine (1.0 eq.) in dichloromethane and triethylamine (excess).
-
Cool the solution in an ice bath with stirring.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.05 eq.) in dichloromethane to the reaction mixture over 2 hours. A white precipitate will form.
-
Allow the reaction to warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice water and separate the organic layer.
-
Wash the organic layer with deionized water (3x), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure (1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine.
-
Protocol 2: Representative Synthesis of a Mono-Boc-Protected Diamine
This is a general procedure for the mono-Boc protection of a diamine, which can be adapted for the synthesis of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate from (R)-1,2-diaminopropane.
-
Materials:
-
(R)-1,2-Diaminopropane
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve (R)-1,2-diaminopropane (1.0 eq.) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (0.95 eq. to favor mono-protection) in a small amount of anhydrous DCM.
-
Add the Boc₂O solution dropwise to the diamine solution at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by column chromatography on silica gel to isolate the mono-Boc-protected diamine.
-
Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes a typical procedure for the asymmetric transfer hydrogenation of acetophenone using a pre-formed or in-situ generated ruthenium catalyst.
-
Materials:
-
Ruthenium precursor (e.g., [RuCl2(p-cymene)]2)
-
Chiral diamine ligand ((R,R)-TsDPEN or (R,R)-TsDACH)
-
Acetophenone
-
Formic acid/triethylamine azeotrope (5:2 molar ratio) or 2-propanol with a base (e.g., KOH)
-
Anhydrous solvent (e.g., dichloromethane or 2-propanol)
-
-
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a Schlenk flask under an inert atmosphere, dissolve the ruthenium precursor and the chiral diamine ligand in the anhydrous solvent. Stir the mixture at an elevated temperature (e.g., 80 °C) for 30-60 minutes to form the active catalyst.
-
Reaction Setup: In a separate flask, add the acetophenone substrate.
-
Reaction Execution: To the substrate, add the pre-formed catalyst solution or add the ruthenium precursor and chiral ligand directly (for in-situ generation). Then, add the hydrogen source (formic acid/triethylamine azeotrope or 2-propanol with base).
-
Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 80 °C) and monitor the progress by TLC or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography. Determine the enantiomeric excess of the 1-phenylethanol product by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.
-
Caption: A flowchart to guide the selection of a chiral diamine.
Conclusion and Future Outlook
Both (R,R)-TsDPEN and (R,R)-TsDACH are exceptional chiral ligands that have proven their mettle in a wide range of asymmetric transformations, offering high enantioselectivity and yields. They represent the gold standard for many applications.
This compound, on the other hand, presents a compelling alternative for researchers focused on developing novel catalytic systems. Its value lies not just in its performance as a standalone ligand, but in its potential as a versatile scaffold for the synthesis of new and improved chiral auxiliaries. The ease of derivatization of its free amine allows for a modular approach to catalyst design, enabling the fine-tuning of steric and electronic properties to meet the demands of challenging synthetic targets.
As the quest for ever more efficient and selective catalysts continues, the strategic choice of chiral building blocks will remain a cornerstone of innovation in asymmetric synthesis. This guide has provided a framework for comparing these valuable tools, empowering researchers to make informed decisions that will accelerate the discovery and development of new medicines and materials.
References
-
This compound - MySkinRecipes. [Link]
-
Ruthenium(II)-assisted asymmetric hydrogen transfer reduction of acetophenone using chiral tridentate phosphorus-containing ligands derived from (1 R, 2 R)-1,2-diaminocyclohexane - ResearchGate. [Link]
Sources
A Comparative Guide to Alternatives for (R)-tert-Butyl (1-aminopropan-2-yl)carbamate Hydrochloride in Peptide Synthesis
Abstract
(R)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride is a valuable chiral building block for introducing a 1,2-diaminopropane moiety into peptides, a common strategy in the development of peptidomimetics and other modified peptides. However, reliance on a single, specialized reagent can present challenges in supply chain, cost, and synthetic strategy, particularly when adapting to different peptide synthesis methodologies. This guide provides a comprehensive comparison of viable alternative reagents and strategies. We will explore orthogonally protected diamino acids, which serve as direct functional replacements, and other protected diaminopropane derivatives. The discussion is supported by comparative data, detailed experimental protocols, and workflow diagrams to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic needs.
Introduction: The Role of Chiral Diamines in Peptide Modification
The precise three-dimensional structure of peptides is paramount to their biological function.[1] The introduction of non-canonical amino acids or specialized chemical building blocks is a cornerstone of modern drug discovery, allowing for the enhancement of peptide stability, receptor affinity, and pharmacokinetic profiles. Chiral building blocks are essential for this process, ensuring the correct stereochemistry required for biological activity.[1][][3]
(R)-tert-Butyl (1-aminopropan-2-yl)carbamate is a chiral diamine derivative used to incorporate a specific structural motif.[4] Its key features are:
-
An (R)-chiral center , providing stereochemical control.
-
A primary amine for direct coupling to a carboxylic acid, typically the C-terminus of a growing peptide chain.
-
A tert-butyloxycarbonyl (Boc) protected secondary amine , which acts as a side-chain protecting group that can be removed under acidic conditions.[1][5]
The primary use of this reagent is to introduce a functionalized side chain that can be later deprotected and modified, or to create a specific backbone geometry. While effective, its utility is often situated within the context of Boc-based solid-phase peptide synthesis (SPPS) or solution-phase chemistry. Modern peptide synthesis, however, is dominated by the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal strategy due to its milder deprotection conditions.[6][] This guide focuses on alternatives that are not only structurally and functionally similar but are also highly compatible with contemporary Fmoc-based SPPS workflows.
The Principle of Orthogonal Protection: A Strategic Foundation
The ability to selectively deprotect one functional group while others remain intact is the essence of modern peptide synthesis. The two dominant strategies, Boc/Bzl and Fmoc/tBu, rely on this principle. The Boc group is labile to acid (like trifluoroacetic acid, TFA), while the Fmoc group is labile to a base (like piperidine).[6][8] This orthogonality is crucial when selecting an alternative building block, as its protecting groups must be compatible with the overall synthetic scheme.
Figure 1. Orthogonal Protection Schemes in SPPS.
Direct Functional Alternatives: Orthogonally Protected Diamino Acids
The most practical and versatile alternatives are standard α-amino acids that contain a side-chain amine. These are commercially available with orthogonal protecting groups, making them directly compatible with Fmoc-SPPS. They fulfill the same core function: introducing a protected primary amine at a defined stereochemical position.
| Reagent | Molecular Weight ( g/mol ) | Side-Chain Length (Atoms) | Protecting Group Scheme | Key Application/Feature |
| (R)-Boc-(1-aminopropan-2-yl)amine HCl | 224.72 | 2 | Nα-unprotected, Nβ-Boc | Direct incorporation of a 1,2-diaminopropane unit. |
| Fmoc-L-Dap(Boc)-OH | 440.48 | 2 | Nα-Fmoc, Nβ-Boc | Direct structural analog in terms of side-chain length. |
| Fmoc-L-Dab(Boc)-OH | 454.51 | 3 | Nα-Fmoc, Nγ-Boc | One carbon longer side-chain, offering more flexibility. |
| Fmoc-L-Orn(Boc)-OH | 468.53 | 4 | Nα-Fmoc, Nδ-Boc | Two carbons longer; precursor to arginine. |
| Fmoc-L-Lys(Boc)-OH | 468.53 | 5 | Nα-Fmoc, Nε-Boc | Most common and versatile for side-chain modification. |
Analysis of Alternatives:
-
Fmoc-L-Diaminopropionic acid (Dap)-OH: This is the most direct replacement. The Fmoc-Dap(Boc)-OH derivative provides a side chain with the same number of atoms as the target reagent, making it an excellent structural mimic. It seamlessly integrates into standard Fmoc-SPPS protocols.
-
Fmoc-L-Diaminobutyric acid (Dab)-OH, Ornithine (Orn), and Lysine (Lys): These reagents offer progressively longer side chains. The choice among them is dictated by the specific structural requirements of the final peptide. A longer, more flexible linker (like lysine) may be advantageous for attaching bulky molecules or for reaching a specific binding pocket in a receptor, while a shorter, more rigid linker (Dap or Dab) may be needed to enforce a particular conformation.
Alternative Diaminopropane Building Blocks
For applications where the precise 1,2-diaminopropane backbone is essential, alternatives with different protecting groups can be synthesized or sourced.
-
(R)-Fmoc-(1-aminopropan-2-yl)carbamate: Swapping the Boc group for an Fmoc group on the side chain allows for selective deprotection of the side chain on-resin using piperidine, while the rest of the peptide (if assembled using a Boc/Bzl strategy) remains protected. This "reverse" orthogonality can be useful in specific synthetic designs.
-
(R)-Cbz-(1-aminopropan-2-yl)carbamate: The Carboxybenzyl (Cbz) group is removable via catalytic hydrogenation.[8] This provides another layer of orthogonality, as it is stable to both the acidic conditions of Boc removal and the basic conditions of Fmoc removal, making it suitable for complex, multi-step syntheses.
Experimental Comparison: A Practical Workflow
To illustrate the practical application of these alternatives, we outline a comparative workflow for incorporating a side-chain amine into a model tripeptide (Ac-Gly-X-Phe-NH₂) using Fmoc-SPPS. We compare the incorporation of the less common target reagent with the standard, highly efficient incorporation of Fmoc-L-Dap(Boc)-OH.
Figure 2. Comparative SPPS Workflows.
Protocol: Standard Incorporation of Fmoc-L-Dap(Boc)-OH
This protocol details the steps in Workflow B, which represents the standard, high-efficiency method.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-Phe-OH, Fmoc-L-Dap(Boc)-OH, Fmoc-Gly-OH
-
Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Solution: 20% Piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Capping Solution: Acetic anhydride, DIPEA in DMF
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water
Methodology:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
First Amino Acid Coupling (Phe):
-
Deprotect the resin with 20% piperidine/DMF (2 x 10 min).
-
Wash thoroughly with DMF and DCM.
-
Pre-activate Fmoc-Phe-OH (4 eq) with HBTU (3.9 eq) and DIPEA (8 eq) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
-
Chain Elongation (Dap):
-
Remove the Fmoc group from the resin-bound Phenylalanine using 20% piperidine/DMF.
-
Wash the resin.
-
Couple Fmoc-L-Dap(Boc)-OH using the same activation and coupling procedure as in step 2.
-
-
Chain Elongation (Gly):
-
Repeat the deprotection and coupling cycle for Fmoc-Gly-OH.
-
-
N-Terminal Acetylation:
-
Deprotect the final Fmoc group.
-
Wash the resin.
-
Treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.
-
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours. This step removes the side-chain Boc group from Dap and cleaves the peptide from the resin.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
-
Analysis:
-
Analyze the crude product by RP-HPLC and verify the mass by LC-MS.
-
Expected Outcome: This standard protocol is highly robust and typically yields crude peptides with high purity (>85-90%), minimizing common side reactions like racemization, especially when using modern uronium-based coupling reagents like HBTU or HATU.[9][10]
Decision Framework: Selecting the Optimal Reagent
The choice of reagent should be guided by the specific goals of the synthesis. Key decision points include the desired side-chain length, the overall protecting group strategy, and the intended post-synthesis modifications.
Figure 3. Decision-Making Flowchart for Reagent Selection.
Conclusion
While this compound is a useful reagent for specific applications, the modern peptide chemist has a broad and robust toolkit of alternatives at their disposal. For researchers primarily using the widespread Fmoc/tBu solid-phase methodology, orthogonally protected diamino acids such as Fmoc-L-Dap(Boc)-OH, Fmoc-L-Dab(Boc)-OH, and Fmoc-L-Lys(Boc)-OH represent superior choices. They offer high compatibility with established protocols, excellent commercial availability, and the flexibility to modulate side-chain length to meet precise structural and functional requirements. By understanding the principles of orthogonal protection and the properties of these alternatives, scientists can design more efficient, flexible, and robust synthetic routes for novel peptide-based therapeutics and research tools.
References
- The Importance of Chiral Building Blocks in Peptide Synthesis. (n.d.). [Source not explicitly named, content relates to general principles of peptide synthesis].
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.).
-
Farida, I., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(17), 5434. [Link]
-
Peptide synthesis. (2023, December 29). In Wikipedia. [Link]
- Why Fmoc-Protected Amino Acids Domin
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
-
Rebek, J., & Feitler, D. (1974). Racemization during peptide couplings using the mixed anhydride, N-hydroxysuccinimide ester, 8-hydroxyquinoline ester, and acyl azide methods. Journal of the American Chemical Society, 96(5), 1606–1607. [Link]
-
Ghorai, P., & Doss, G. (2000). Traceless Solid-Phase Synthesis of Chiral 3-Aryl β-Amino Acid Containing Peptides Using a Side-Chain-Tethered β-Amino Acid Building Block. Organic Letters, 2(20), 3047–3050. [Link]
- Research Progress About Amino Acid Protection In Solid-Phase Peptide Synthesis. (2023, October 17). LinkedIn.
- Boc / Bzl Solid Phase Synthesis. (n.d.). Sunresin.
- Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. (2023, August 6).
- Precision Chiral Building Block Synthesis. (n.d.). BOC Sciences.
-
Li, J., et al. (2021). Chirality Effects in Peptide Assembly Structures. Frontiers in Chemistry, 9, 701625. [Link]
- Organometallic AlaM Reagents for Umpolung Peptide Diversification. (2021).
- Side-Chain Protected Amino Acids: Essential Building Blocks for High-Fidelity Peptide Synthesis. (n.d.). Alfa Chemistry.
- (R)-tert-Butyl (1-aminopropan-2-yl)
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
Sources
- 1. nbinno.com [nbinno.com]
- 3. Chirality Effects in Peptide Assembly Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosynce.com [biosynce.com]
- 5. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 8. Research Progress About Amino Acid Protection In Solid-Phase Peptide Synthesis - Semaglutide360 [semaglutide360.com]
- 9. Epimerisation in Peptide Synthesis [mdpi.com]
- 10. bachem.com [bachem.com]
A Comparative Guide to the Synthesis of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate Hydrochloride: A Validation of Methodologies
Abstract
(R)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride is a critical chiral building block in modern medicinal chemistry and drug development, valued for its role in constructing complex molecular architectures with precise stereochemical control.[1][2] The efficacy, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance to researchers in both academic and industrial settings. This guide provides an in-depth, objective comparison of two distinct and validated synthetic methodologies for preparing this key intermediate, starting from the readily available chiral precursor, (R)-alanine. We will dissect a classical reductive pathway and contrast it with a route employing the Hofmann rearrangement. This analysis is supported by detailed experimental protocols, comparative data, and a discussion of the underlying chemical principles to empower scientists in selecting the optimal synthesis strategy for their specific research and development needs.
Method 1: Reductive Pathway from (R)-Alanine
This synthetic approach is a robust and widely adopted strategy that leverages the inherent chirality of the starting material, (R)-alanine. The core of this method involves the sequential reduction of the carboxylic acid moiety, activation of the resulting primary alcohol, and subsequent nucleophilic substitution to introduce the second amine functionality.
Principle and Rationale
The logic of this pathway is rooted in fundamental functional group transformations. The initial protection of the amine with a tert-butyloxycarbonyl (Boc) group is a standard procedure that prevents its interference in subsequent steps and can be removed under mild acidic conditions.[3] The reduction of the carboxylic acid to a primary alcohol is typically achieved with borane reagents or lithium aluminum hydride. The resulting alcohol is a poor leaving group and must be "activated," commonly by conversion to a mesylate or tosylate ester. This transforms the hydroxyl group into an excellent leaving group for an S(_N)2 reaction. The introduction of the second nitrogen atom is achieved via nucleophilic substitution with an azide source, followed by reduction to the primary amine. This multi-step, yet reliable, process ensures the retention of the original stereochemistry.
Reaction Scheme
Caption: Reductive pathway for the synthesis of the target compound.
Detailed Experimental Protocol
-
Boc-Protection of (R)-Alanine: (R)-Alanine (1.0 equiv) is dissolved in a 1:1 mixture of 1,4-dioxane and 1M NaOH. The solution is cooled to 0 °C. Di-tert-butyl dicarbonate (Boc(_2)O, 1.1 equiv) is added portion-wise. The reaction is stirred at 0 °C for 1 hour and then at room temperature overnight. The solvent is removed under reduced pressure, and the aqueous residue is acidified to pH 2-3 with 1M HCl and extracted with ethyl acetate. The organic layers are combined, dried over Na(_2)SO(_4), and concentrated to yield (R)-Boc-Alanine.
-
Reduction to (R)-Boc-Alaninol: (R)-Boc-Alanine (1.0 equiv) is dissolved in anhydrous THF and cooled to 0 °C under a nitrogen atmosphere. Borane-tetrahydrofuran complex (BH(_3).THF, 1.5 equiv, 1M in THF) is added dropwise. The mixture is stirred at 0 °C for 2 hours and then at room temperature for 4 hours. The reaction is carefully quenched with methanol, and the solvent is evaporated. The residue is purified by column chromatography.
-
Tosylation of (R)-Boc-Alaninol: (R)-Boc-Alaninol (1.0 equiv) and triethylamine (1.5 equiv) are dissolved in dichloromethane (DCM) and cooled to 0 °C. p-Toluenesulfonyl chloride (TsCl, 1.2 equiv) is added portion-wise. The reaction is stirred at 0 °C for 30 minutes and then at room temperature for 3 hours. The reaction is quenched with water, and the organic layer is washed with 1M HCl, saturated NaHCO(_3), and brine, then dried over Na(_2)SO(_4) and concentrated.
-
Azide Substitution: The crude tosylate (1.0 equiv) is dissolved in DMF, and sodium azide (NaN(_3), 3.0 equiv) is added. The mixture is heated to 80 °C and stirred overnight. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.
-
Reduction of Azide: The azide intermediate is dissolved in methanol, and a catalytic amount of 10% Palladium on carbon (Pd/C) is added. The flask is evacuated and backfilled with hydrogen gas (H(_2)) from a balloon. The reaction is stirred vigorously at room temperature until TLC analysis indicates complete consumption of the starting material. The mixture is filtered through Celite®, and the filtrate is concentrated.
-
Hydrochloride Salt Formation: The resulting free amine is dissolved in diethyl ether and cooled to 0 °C. A solution of HCl in diethyl ether is added dropwise until precipitation is complete. The solid is collected by filtration, washed with cold ether, and dried under vacuum to yield the final product.
Method 2: Hofmann Rearrangement of (R)-Boc-Alaninamide
This pathway offers a more convergent approach. The Hofmann rearrangement transforms a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate.[4][5] This elegant reaction allows for the direct conversion of an (R)-alanine derivative to the desired 1,2-diaminopropane backbone, retaining stereochemical integrity.[6]
Principle and Rationale
The key step in this sequence is the Hofmann rearrangement.[7] The reaction is initiated by the deprotonation of a primary amide followed by reaction with bromine to form an N-bromoamide.[8] A second deprotonation generates an anion that rearranges, with the alkyl group migrating from the carbonyl carbon to the nitrogen, displacing the bromide ion to form an isocyanate.[4] In the presence of water, this intermediate is hydrolyzed to a carbamic acid, which spontaneously decarboxylates to yield the primary amine.[5] By starting with (R)-Boc-Alaninamide, the stereocenter is preserved throughout the rearrangement, providing a direct route to the Boc-protected diamine.
Reaction Scheme
Caption: High-level workflow comparison of the two synthesis routes.
Quantitative Data Summary
| Parameter | Method 1: Reductive Pathway | Method 2: Hofmann Rearrangement | Rationale & Causality |
| Overall Yield | 40-50% | 55-65% | The Hofmann route is more convergent with fewer steps, often leading to a higher overall yield by minimizing losses from multiple intermediate purifications. |
| Enantiomeric Purity | >99% ee | >99% ee | Both methods start with enantiopure (R)-alanine and involve reactions that do not affect the stereocenter, ensuring high enantiomeric purity. |
| Number of Steps | 6 (including salt formation) | 4 (including salt formation) | Fewer steps in the Hofmann route reduce overall labor and time. |
| Key Reagents | BH(_3), TsCl, NaN(_3), H(_2)/Pd/C | Br(_2), NaOH, Amide coupling reagents | Method 1 involves hydrides and azides, which require careful handling. Method 2 uses corrosive bromine and strong base. |
| Safety Concerns | Sodium Azide: Highly toxic, potentially explosive. Borane: Flammable, water-reactive. Hydrogen Gas: Flammable, explosive risk. | Bromine: Highly corrosive, toxic, and volatile. Strong Base (NaOH): Corrosive. Reaction can be exothermic. | The choice may depend on available safety infrastructure. The hazards in Method 1 are arguably more severe (toxicity, explosion risk) than the corrosivity of reagents in Method 2. |
| Scalability | Moderate to Good | Good | The Hofmann rearrangement is often amenable to large-scale production. Handling large quantities of sodium azide and hydrogen gas in Method 1 can present significant engineering challenges. |
| Cost (Reagents) | Moderate | Low to Moderate | Reagents for the Hofmann rearrangement (bromine, NaOH) are generally inexpensive commodity chemicals. Catalysts (Pd/C) and borane reagents for Method 1 can be more costly. |
Conclusion and Expert Recommendation
Both the reductive pathway and the Hofmann rearrangement represent viable and effective methods for the synthesis of this compound.
The Reductive Pathway (Method 1) is a classic, step-by-step approach that offers excellent control and predictability. Each transformation is a well-established, high-yielding reaction. However, its length and the use of hazardous reagents like sodium azide and catalytic hydrogenation may render it less suitable for large-scale synthesis or in laboratories not equipped for such procedures. It is an excellent choice for small-scale research where absolute control over each step is desired.
The Hofmann Rearrangement (Method 2) provides a more elegant and efficient solution. Its primary advantages are a shorter synthetic sequence, which translates to higher overall yields and reduced production time, and the use of cheaper bulk reagents. While the handling of bromine and strong base requires care, the hazards are often considered more manageable at scale than those associated with azides and hydrogenation.
Recommendation: For most applications, particularly those focused on process efficiency, scalability, and cost-effectiveness, the Hofmann Rearrangement (Method 2) is the superior choice . Its convergent nature makes it a more practical and economical route for producing multigram to kilogram quantities of this valuable chiral building block. The reductive pathway remains a solid alternative for small-scale synthesis or when specific reagents for the Hofmann route are unavailable.
References
-
ACS Publications. (2013). Dynamic Kinetic Asymmetric Ring-Opening/Reductive Amination Sequence of Racemic Nitroepoxides with Chiral Amines: Enantioselective Synthesis of Chiral Vicinal Diamines. The Journal of Organic Chemistry. [Link]
-
Semantic Scholar. (2009). Direct Asymmetric Reductive Amination for the Synthesis of Chiral β-Arylamines. Journal of the American Chemical Society. [Link]
-
RSC Publishing. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews. [Link]
-
University of Alicante. (2024). Catalytic asymmetric synthesis of 1,2-diamines. [Link]
-
Jagiellonian University. Preparation and application of chiral monotosylated 1,2- diamines in asymmetric synthesis. [Link]
-
PubMed. (2024). Catalytic asymmetric synthesis of 1,2-diamines. [Link]
-
Wikipedia. Reductive amination. [Link]
-
RSC Publishing. (2024). Catalytic asymmetric synthesis of 1,2-diamines. [Link]
-
Wikipedia. Hofmann rearrangement. [Link]
-
Chem-Station. (2014). Hofmann Rearrangement. [Link]
-
ACS Publications. (2021). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. The Journal of Organic Chemistry. [Link]
-
MDPI. (2020). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. [Link]
-
Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. [Link]
-
Chemistry Steps. Hofmann Rearrangement. [Link]
-
ResearchGate. Various synthetic routes for the synthesis of amine 1 Comparison of the.... [Link]
-
BIOSYNCE. (R)-tert-Butyl (1-aminopropan-2-yl)carbamate CAS 100927-10-4. [Link]
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- 4. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
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A Comparative Guide to Boc vs. Fmoc Protection of Diamines for Researchers and Drug Development Professionals
In the intricate world of organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures, the judicious use of protecting groups is paramount. These temporary modifications to reactive functional groups, such as amines, prevent unwanted side reactions and enable chemists to orchestrate multi-step syntheses with precision. Among the arsenal of amine protecting groups, the tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups have emerged as workhorses, especially in peptide synthesis.[1] However, their application extends far beyond, into the synthesis of small molecules, polymers, and specialty chemicals where the differential protection of diamines is a critical step.
This guide provides an in-depth, objective comparison of the Boc and Fmoc strategies for the protection of diamines. We will delve into the core chemical principles, explore the practicalities of their application through detailed experimental protocols, and present a comparative analysis to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
The Fundamental Dichotomy: Acid vs. Base Lability
The core difference between the Boc and Fmoc protecting groups lies in the conditions required for their removal. The Boc group is labile to acid, while the Fmoc group is cleaved under basic conditions.[1] This fundamental distinction governs the entire synthetic strategy, influencing the choice of reagents, solvents, and compatible functional groups that can be present in the substrate.
The Boc ( tert-butoxycarbonyl) Group:
-
Protection: Typically introduced using di-tert-butyl dicarbonate (Boc₂O or "Boc anhydride") in the presence of a base.[2][3]
-
Deprotection: Removed by treatment with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[4][5] The mechanism involves protonation of the carbamate followed by fragmentation to the free amine, carbon dioxide, and a stable tert-butyl cation.[5]
The Fmoc (9-fluorenylmethoxycarbonyl) Group:
-
Protection: Commonly installed using Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyl)oxysuccinimide (Fmoc-OSu).[6][7]
-
Deprotection: Cleaved by a mild base, most commonly a solution of piperidine in an organic solvent like dimethylformamide (DMF).[8][9] The mechanism proceeds via a β-elimination pathway.[10]
This difference in lability is the foundation of "orthogonal protection strategies," where one group can be selectively removed without affecting the other, a concept crucial for complex syntheses.[11][]
Visualizing the Chemistry: Protection and Deprotection Schemes
To better illustrate the chemical transformations, the following diagrams outline the protection and deprotection reactions for a generic diamine.
Caption: General scheme for Boc protection and deprotection of a diamine.
Caption: General scheme for Fmoc protection and deprotection of a diamine.
Comparative Experimental Study: Mono-protection of 1,4-Diaminobutane
To provide a practical comparison, we will outline the experimental protocols for the selective mono-protection of a simple, symmetrical diamine, 1,4-diaminobutane. Achieving mono-protection of such diamines can be challenging due to the potential for di-protection.[13]
Experimental Protocols
Objective: To synthesize and compare the yields of mono-Boc- and mono-Fmoc-protected 1,4-diaminobutane, followed by their respective deprotection.
Materials:
-
1,4-Diaminobutane
-
Di-tert-butyl dicarbonate (Boc₂O)
-
N-(9-fluorenylmethoxycarbonyl)oxysuccinimide (Fmoc-OSu)
-
Trifluoroacetic acid (TFA)
-
Piperidine
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
-
Diethyl ether
Protocol 1: Mono-Boc Protection of 1,4-Diaminobutane
This procedure is adapted from methods that utilize in situ mono-protonation to achieve selectivity.[14][15]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,4-diaminobutane (5.0 g, 56.7 mmol) in methanol (100 mL) and cool the solution to 0 °C in an ice bath.
-
Mono-protonation: Slowly add a solution of concentrated HCl (4.73 mL, 56.7 mmol, 1.0 equivalent) in methanol (20 mL) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.
-
Boc Anhydride Addition: Prepare a solution of Boc₂O (12.38 g, 56.7 mmol, 1.0 equivalent) in methanol (50 mL). Add this solution dropwise to the reaction mixture over 1 hour, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure. To the residue, add water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any di-Boc byproduct. Basify the aqueous layer to pH > 12 with 2N NaOH and extract the product with dichloromethane (3 x 75 mL).
-
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-Boc-protected diamine.
Protocol 2: Mono-Fmoc Protection of 1,4-Diaminobutane
-
Reaction Setup: Dissolve 1,4-diaminobutane (5.0 g, 56.7 mmol) in a mixture of dioxane (100 mL) and water (50 mL) in a round-bottom flask with a magnetic stirrer.
-
Base Addition: Add sodium bicarbonate (9.53 g, 113.4 mmol, 2.0 equivalents) to the solution.
-
Fmoc-OSu Addition: In a separate flask, dissolve Fmoc-OSu (9.57 g, 28.35 mmol, 0.5 equivalents) in dioxane (50 mL). Add this solution dropwise to the diamine solution over 2 hours at room temperature. The use of a limiting amount of the protecting agent favors mono-protection.
-
Reaction Progression: Stir the reaction mixture at room temperature for 24 hours.
-
Work-up: Add water (100 mL) and extract the mixture with ethyl acetate (3 x 75 mL).
-
Isolation: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, DCM/methanol gradient) to isolate the mono-Fmoc-protected diamine.
Protocol 3: Deprotection of Mono-Boc-1,4-Diaminobutane
-
Reaction Setup: Dissolve the mono-Boc-protected diamine (1.0 g, 5.31 mmol) in dichloromethane (10 mL) in a round-bottom flask and cool to 0 °C.
-
Acid Addition: Add trifluoroacetic acid (4.1 mL, 53.1 mmol, 10 equivalents) dropwise to the solution.
-
Reaction Progression: Stir the reaction at room temperature for 2 hours.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting product will be the TFA salt of 1,4-diaminobutane.
Protocol 4: Deprotection of Mono-Fmoc-1,4-Diaminobutane
-
Reaction Setup: Dissolve the mono-Fmoc-protected diamine (1.0 g, 3.22 mmol) in dimethylformamide (10 mL) in a round-bottom flask.
-
Base Addition: Add piperidine (1.0 mL, 10.1 mmol, ~3 equivalents) to the solution.
-
Reaction Progression: Stir the mixture at room temperature for 2 hours.
-
Work-up: Dilute the reaction mixture with water (50 mL) and extract with diethyl ether (3 x 25 mL).
-
Isolation: Combine the organic layers, wash with water (2 x 20 mL) to remove DMF and piperidine adducts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain 1,4-diaminobutane.
Performance Comparison: A Data-Driven Perspective
| Parameter | Boc Protection | Fmoc Protection |
| Reagent Stability | Boc₂O is sensitive to moisture and acidic conditions. | Fmoc-OSu is a stable solid, but Fmoc-Cl is moisture-sensitive.[6] |
| Reaction Conditions | Mild basic conditions for protection; strong acidic conditions for deprotection.[2][16] | Mildly basic conditions for protection; mild basic conditions for deprotection.[6][9] |
| Selectivity for Mono-protection | Can be challenging; requires careful control of stoichiometry or in situ protonation.[13][17] | Generally more controllable through stoichiometry. |
| Byproducts | tert-Butanol and CO₂ upon protection; isobutylene, CO₂, and TFA salts upon deprotection.[4] | N-hydroxysuccinimide upon protection; dibenzofulvene-piperidine adduct upon deprotection.[9][18] |
| Orthogonality | Orthogonal to Fmoc, Cbz, and other base-labile groups.[6] | Orthogonal to Boc, tBu, and other acid-labile groups.[] |
| Typical Yields (Mono-protection) | 60-85% (with optimization).[14] | 50-75% (highly dependent on substrate and conditions).[19] |
| Compatibility | Not suitable for acid-sensitive substrates. | Not suitable for base-sensitive substrates. |
| Cost-effectiveness | Boc₂O is generally less expensive than Fmoc-OSu. | Fmoc reagents can be more costly. |
Field-Proven Insights and Applications
The choice between Boc and Fmoc protection for diamines is highly dependent on the overall synthetic strategy.
-
Boc protection is often favored in traditional small molecule synthesis where the final product and intermediates are stable to strong acid. Its lower cost and the volatility of its deprotection byproducts can be advantageous on a larger scale.[] The mono-Boc protected diamines are valuable building blocks for the synthesis of unsymmetrical ureas, polyamines, and various heterocyclic compounds.[21]
-
Fmoc protection is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to the mild, base-labile deprotection conditions that preserve acid-sensitive side-chain protecting groups and linkages to the resin.[22][23] In the context of diamines, Fmoc protection is ideal when the subsequent synthetic steps involve acid-catalyzed reactions or when the molecule contains other acid-labile functionalities.
Workflow for a Subsequent Application: Synthesis of an Unsymmetrical Urea
The utility of mono-protected diamines is exemplified in the synthesis of unsymmetrical ureas, which are prevalent motifs in many biologically active compounds.
Caption: Synthesis of an unsymmetrical urea from a mono-protected diamine.
Conclusion
Both Boc and Fmoc are excellent choices for the protection of diamines, each with a distinct set of advantages and limitations. The Boc strategy is characterized by its use of strong acid for deprotection, making it suitable for acid-stable molecules and often more cost-effective. The Fmoc strategy, with its reliance on mild basic deprotection, is indispensable in modern peptide synthesis and for substrates bearing acid-sensitive functionalities. The optimal choice hinges on the principles of orthogonality and the specific chemical environment of the target molecule. By understanding the underlying chemistry and practical considerations outlined in this guide, researchers can confidently select and implement the most appropriate protection strategy to achieve their synthetic goals.
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Deprotecting Fmoc Group Mechanism | Organic Chemistry - YouTube. (URL: [Link])
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Boc Deprotection Mechanism | Organic Chemistry - YouTube. (URL: [Link])
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Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis. (URL: [Link])
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Methods for Removing the Fmoc Group | Springer Nature Experiments. (URL: [Link])
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Boc Protection - Common Conditions. (URL: [Link])
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Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis - Redalyc. (URL: [Link])
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Methods for Removing the Fmoc Group. (URL: [Link])
-
VI Protecting Groups and Orthogonal Protection Strategies. (URL: [Link])
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Selective Mono‐BOC Protection of Diamines - ResearchGate. (URL: [Link])
-
Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. (URL: [Link])
-
Selective Mono‐BOC Protection of Diamines - Taylor & Francis Online. (URL: [Link])
-
Di-tert-butyl dicarbonate - Wikipedia. (URL: [Link])
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (URL: [Link])
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Catalyst-free synthesis of unsymmetrical ureas from COS and amines: a strategy for selectivity regulation - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])
-
Synthesis of unsymmetrical urea. | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions | Journal of the American Chemical Society. (URL: [Link])
-
General Method for Selective Mono-Boc Protection of Diamines and Thereof - SciELO México. (URL: [Link])
-
A Facile Synthesis of Unsymmetrical Ureas - ResearchGate. (URL: [Link])
-
Selective Mono‐BOC Protection of Diamines. (URL: [Link])
-
Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization - MDPI. (URL: [Link])
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Selective Mono‐BOC Protection of Diamines - Semantic Scholar. (URL: [Link])
-
General Method for Selective Mono-Boc Protection of Diamines and Thereof - Redalyc. (URL: [Link])
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Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of... - ResearchGate. (URL: [Link])
-
Peptide Synthesis - FAQ | AAPPTEC. (URL: [Link])
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Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO2 and Amines via Isocyanate Intermediates | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Adding Fmoc Group With Fmoc-OSu Mechanism | Organic Chemistry - YouTube. (URL: [Link])
-
An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media - The Royal Society of Chemistry. (URL: [Link])
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A Comparative Guide to Chiral Diamine Ligands in Asymmetric Catalysis: Spotlight on (R)-tert-Butyl (1-aminopropan-2-yl)carbamate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Role of Chiral 1,2-Diamines
In the landscape of modern asymmetric synthesis, chiral 1,2-diamines represent a privileged class of ligands and organocatalysts.[1][2] Their ability to form stable, well-defined chelates with transition metals has made them indispensable for creating enantiomerically pure molecules, which are the cornerstone of many active pharmaceutical ingredients (APIs).[3] Among the vast library of these structures, (R)-tert-Butyl (1-aminopropan-2-yl)carbamate, often used as its hydrochloride salt for stability and handling, serves as a versatile and synthetically accessible building block for the development of bespoke chiral ligands.[4][5]
This guide provides an in-depth comparison of the potential performance of ligands derived from (R)-tert-Butyl (1-aminopropan-2-yl)carbamate against established alternatives in the field. We will focus on the benchmark reaction of asymmetric transfer hydrogenation (ATH) of prochiral ketones, elucidating the mechanistic principles that govern enantioselectivity and providing the experimental framework necessary for practical application.
The Catalyst Precursor: Structural and Functional Attributes
(R)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride is not typically employed directly as a ligand in catalysis. Instead, its true value lies in its role as a chiral scaffold. The structure possesses two key functionalities: a primary amine that can be readily derivatized and a secondary amine protected by a tert-butyloxycarbonyl (Boc) group.
-
Chiral Backbone: The (R)-configuration at the C2 position provides the fundamental chirality that is transferred to the substrate during the catalytic process.
-
Differential Protection: The presence of both a free primary amine and a protected secondary amine allows for selective modification. The primary amine is typically the site for introducing directing groups, such as sulfonyl chlorides (e.g., tosyl chloride), to create the final active ligand. The Boc group can be removed under acidic conditions if a free diamine is required.
-
Aliphatic Nature: Unlike widely used ligands based on diphenylethylene (DPEN) or diaminocyclohexane (DACH) backbones, this precursor provides a simple, less sterically hindered aliphatic propane backbone. This can influence substrate scope and catalyst solubility.
The primary utility of this compound is realized after its conversion into a functional ligand, most commonly a monosulfonated diamine. This N-sulfonyl group is not merely a spectator; it is critical for catalytic activity in many Noyori-type catalyst systems, where the N-H proton plays a direct role in the hydride transfer mechanism.[6][7]
Core Application: Asymmetric Transfer Hydrogenation (ATH) of Ketones
ATH is a powerful and operationally simple method for the reduction of C=O and C=N bonds, avoiding the need for high-pressure gaseous hydrogen.[8][9] The reaction typically uses a formic acid/triethylamine mixture or isopropanol as the hydrogen source.[9] The mechanism, particularly for Ru(II)-based catalysts, is widely accepted to be a metal-ligand bifunctional process that occurs in the outer coordination sphere of the metal.[7][10]
The Noyori-Ikariya Catalytic Cycle
The catalytic cycle for a Ru-TsDPEN type catalyst, which is analogous to how a derivatized (R)-tert-Butyl (1-aminopropan-2-yl)carbamate ligand would function, involves a concerted transfer of a hydride from the metal and a proton from the ligand's sulfonamide N-H group to the carbonyl of the substrate via a six-membered transition state.
Caption: A standard experimental workflow for asymmetric transfer hydrogenation.
Step-by-Step Methodology: ATH of Acetophenone
Causality Behind Choices: This protocol utilizes an in-situ method for catalyst formation, which is experimentally convenient and avoids the need to isolate the potentially sensitive organometallic complex. A formic acid/triethylamine azeotrope is chosen as it is a highly efficient, commercially available hydride source.
-
Catalyst Preparation:
-
To an argon-flushed Schlenk flask, add [RuCl₂(p-cymene)]₂ (0.0025 mmol) and the chiral N-tosylated diamine ligand (e.g., (R,R)-TsDPEN) (0.0055 mmol).
-
Add 1.0 mL of degassed solvent (e.g., CH₂Cl₂ or acetonitrile) and stir the mixture at room temperature for 20-30 minutes until a clear, homogeneous solution is formed.
-
-
Reaction Execution:
-
Prepare the hydrogen source by mixing formic acid and triethylamine in a 5:2 molar ratio.
-
Add the formic acid/triethylamine mixture (0.5 mL) to the catalyst solution.
-
Add acetophenone (1.0 mmol) to the reaction flask via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 28-40 °C).
-
-
Monitoring and Workup:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding 5 mL of water.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
-
Purification and Analysis:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 1-phenylethanol.
-
Determine the enantiomeric excess (ee%) of the product by chiral HPLC or chiral GC analysis.
-
Broader Applications & Alternative Transformations
The versatility of the chiral 1,2-diamine scaffold, for which (R)-tert-Butyl (1-aminopropan-2-yl)carbamate is a valuable precursor, extends far beyond ATH. Derivatives are effective in a wide array of other important asymmetric transformations:
-
Asymmetric Epoxidation: Chiral diamines are central to the Jacobsen-Katsuki epoxidation. [6]* Mannich and Strecker Reactions: Thiourea derivatives of diamines act as highly effective hydrogen-bonding organocatalysts. [6][11]* Michael Additions: Chiral diamine-based catalysts can control the stereoselective conjugate addition of nucleophiles to α,β-unsaturated systems. [12]
Conclusion
This compound is a highly valuable, yet often overlooked, precursor in the field of asymmetric catalysis. While not a direct ligand itself, its straightforward derivatization into N-functionalized chiral 1,2-diamines provides a gateway to a class of simpler, aliphatic ligands. Comparative analysis against established ligands like TsDPEN and TsDACH suggests that these more atom-economical ligands hold significant promise. Their less sterically hindered backbone may offer complementary reactivity and substrate scope, particularly for smaller substrates where extreme steric directing groups are not required. For researchers in process chemistry and drug development, this precursor represents a cost-effective and synthetically flexible starting point for ligand discovery and the optimization of catalytic asymmetric processes.
References
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Cobb, A. J. A. (2001). Chiral diamines in asymmetric synthesis. Doctoral thesis, UCL (University College London). [Link]
- Gawroński, J., et al. (n.d.). Preparation and application of chiral monotosylated 1,2-diamines in asymmetric synthesis. (Publication details not fully available in search results).
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Nájera, C., & Yus, M. (2015). Catalytic asymmetric synthesis of 1,2-diamines. Organic & Biomolecular Chemistry, 13(31), 8498-8519. [Link]
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Zhang, X., et al. (2014). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 136(24), 8794–8800. [Link]
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BIOSYNCE. (n.d.). (R)-tert-Butyl (1-aminopropan-2-yl)carbamate CAS 100927-10-4. [Link]
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Plevka, O., & Červený, L. (2013). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules, 18(6), 6802-6831. [Link]
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Bandar, J. S., & Lambert, T. H. (2013). Cyclopropenimine-Catalyzed Enantioselective Mannich Reactions of t-Butyl Glycinates with N-Boc-Imines. Journal of the American Chemical Society, 135(32), 11799–11802. [Link]
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MySkinRecipes. (n.d.). This compound. [Link]
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Pápai, I., & Kovačič, M. (2012). Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. Central European Journal of Chemistry, 10(5), 1547-1556. [Link]
-
Noyori, R., & Ohkuma, T. (2001). Asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-rutheniumII complexes. Angewandte Chemie International Edition, 40(1), 40-73. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Chiral Amines: A Case Study of tert-Butyl (1-aminopropan-2-yl)carbamate Enantiomers
Introduction: The Imperative of Chirality in Modern Drug Development
In the landscape of pharmaceutical sciences, the three-dimensional structure of a molecule is not merely a geometric curiosity; it is a fundamental determinant of its biological activity. Enantiomers, pairs of molecules that are non-superimposable mirror images of each other, can exhibit profoundly different pharmacological and toxicological profiles. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, remains a stark reminder of this principle. Consequently, the precise identification and quantification of enantiomers are critical mandates in drug discovery, development, and quality control.
This guide provides a comprehensive spectroscopic comparison of the (R)- and (S)-enantiomers of tert-Butyl (1-aminopropan-2-yl)carbamate, a chiral building block relevant in synthetic organic and medicinal chemistry. While standard techniques such as basic Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy will yield identical spectra for both enantiomers, this guide delves into advanced methodologies capable of chiral discrimination. We will explore the theoretical underpinnings and practical applications of NMR with Chiral Solvating Agents (CSAs), Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Optical Rotatory Dispersion (ORD), providing both comparative data and actionable experimental protocols for the discerning researcher.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Inducing Diastereomeric Environments
In an achiral solvent, the (R)- and (S)-enantiomers are indistinguishable by NMR as their nuclei experience identical magnetic environments.[1][2] The key to their differentiation lies in introducing a chiral auxiliary, such as a Chiral Solvating Agent (CSA), to create a transient, diastereomeric complex.[3][4] These newly formed diastereomeric solvates, (R)-analyte•(S)-CSA and (S)-analyte•(S)-CSA, possess distinct spatial arrangements and energies. This non-equivalence translates into different magnetic environments for the corresponding nuclei of the (R)- and (S)-analytes, resulting in separate, quantifiable signals in the NMR spectrum.[5][6]
The choice of CSA is critical and depends on the functional groups of the analyte. For a primary amine like our compound of interest, chiral acids such as (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BINOL-phosphate) or chiral alcohols are effective due to their ability to form hydrogen bonds and other non-covalent interactions.[5][7]
Expected ¹H NMR Data in the Presence of a Chiral Solvating Agent
The following table presents hypothetical, yet representative, ¹H NMR data for a racemic mixture of tert-Butyl (1-aminopropan-2-yl)carbamate upon the addition of an enantiopure CSA, for instance, (S)-BINOL-phosphate. The most significant chemical shift non-equivalence (Δδ) is often observed for protons nearest the chiral center.
| Proton Assignment | Expected δ (ppm) for (R)-enantiomer | Expected δ (ppm) for (S)-enantiomer | Δδ (ppm) | Multiplicity |
| CH -NH | ~4.12 | ~4.15 | 0.03 | Multiplet |
| CH₂ -NH₂ | ~2.98 | ~3.00 | 0.02 | Multiplet |
| CH₃ -CH | ~1.26 | ~1.28 | 0.02 | Doublet |
| C(CH₃ )₃ | ~1.45 | ~1.45 | 0.00 | Singlet |
| Note: Data are hypothetical, based on principles of chiral NMR.[7][8] Actual chemical shifts and Δδ values are dependent on the specific CSA, solvent, and concentration used. |
Experimental Workflow: NMR with Chiral Solvating Agent
Caption: Workflow for chiral discrimination using NMR spectroscopy with a Chiral Solvating Agent.
Chiroptical Spectroscopy: A Direct Probe of Stereochemistry
Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. Unlike standard spectroscopy, these methods are inherently sensitive to the absolute configuration of a molecule.[9] For a pair of enantiomers, the spectra are expected to be perfect mirror images—equal in magnitude but opposite in sign.[10][11] A racemic mixture, having no net chirality, will be silent.
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of circularly polarized light in the infrared region, corresponding to vibrational transitions.[12][13] It provides a rich, three-dimensional fingerprint of a molecule's structure. The power of VCD is significantly enhanced when experimental spectra are compared with those predicted by ab initio calculations, such as Density Functional Theory (DFT), allowing for the unambiguous assignment of absolute configuration.[12][14][15]
Expected VCD Data for (R)- and (S)-Enantiomers
| Approx. Wavenumber (cm⁻¹) | Vibrational Mode | Expected Sign of ΔA for (R)-enantiomer | Expected Sign of ΔA for (S)-enantiomer |
| ~3300-3400 | N-H Stretch (Amine/Amide) | (+) Positive | (-) Negative |
| ~2800-3000 | C-H Stretch | (-) Negative | (+) Positive |
| ~1680-1720 | C=O Stretch (Carbamate) | (+) Positive | (-) Negative |
| ~1500-1550 | N-H Bend | (-) Negative | (+) Positive |
| Note: Signs and wavenumbers are hypothetical and serve to illustrate the mirror-image relationship. Actual values require experimental measurement and/or theoretical calculation. |
Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD)
ECD measures the differential absorption of circularly polarized light in the UV-Vis region, corresponding to electronic transitions.[9][10][16] The resulting peaks are known as Cotton effects. For tert-Butyl (1-aminopropan-2-yl)carbamate, the relevant chromophore is the carbamate group, which is expected to exhibit Cotton effects between 200-240 nm.[10]
Optical Rotatory Dispersion (ORD) is a related phenomenon that measures the variation in the angle of optical rotation as a function of wavelength.[17][18][19] The ORD curve is mathematically related to the ECD spectrum through the Kronig-Kramers relations.
For both ECD and ORD, the (R)- and (S)-enantiomers will produce mirror-image spectra. For instance, if the (R)-enantiomer shows a positive Cotton effect (a peak in the ECD spectrum), the (S)-enantiomer will show a negative Cotton effect of equal magnitude at the same wavelength.[10]
Experimental Workflow: VCD Spectroscopy
Caption: Workflow for absolute configuration determination using VCD spectroscopy and theoretical calculations.
Mass Spectrometry (MS): An Indirect Approach
Standard mass spectrometry is inherently achiral and cannot differentiate between enantiomers because they have identical mass-to-charge ratios (m/z). However, MS can be used to distinguish diastereomers, which often exhibit different fragmentation patterns.[20] This principle can be leveraged by derivatizing the enantiomeric mixture with a chiral agent to form diastereomers, which can then potentially be differentiated by tandem MS (MS/MS). Furthermore, hyphenated techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a chiral stationary phase are powerful for separating and identifying enantiomers.[21]
Detailed Experimental Protocols
Protocol 1: ¹H NMR Analysis with a Chiral Solvating Agent
Objective: To resolve the signals of (R)- and (S)-tert-Butyl (1-aminopropan-2-yl)carbamate in a racemic mixture.
Materials:
-
Racemic tert-Butyl (1-aminopropan-2-yl)carbamate
-
Enantiopure CSA (e.g., (S)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate)
-
Deuterated chloroform (CDCl₃)
-
NMR tube (5 mm)
-
Volumetric flasks and micropipettes
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the racemic analyte into a clean, dry vial.
-
Dissolve the analyte in 0.6 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte alone to serve as a reference.
-
Addition of CSA: Prepare a stock solution of the CSA in CDCl₃. Add a small aliquot (e.g., 0.5 equivalents relative to the analyte) of the CSA stock solution to the NMR tube.
-
Gently shake the NMR tube for 30 seconds to ensure thorough mixing and formation of the diastereomeric complexes.[7]
-
Data Acquisition: Record the ¹H NMR spectrum at a constant temperature (e.g., 25 °C).
-
Optimization: If resolution is poor, incrementally add more CSA (e.g., up to 1.5-2.0 equivalents), acquiring a spectrum after each addition to find the optimal ratio for signal separation.
-
Data Analysis: Process the spectrum (phasing, baseline correction). Identify the proton signals that have split into two distinct sets of peaks. Integrate the corresponding peaks for the (R)- and (S)-enantiomers to determine the enantiomeric ratio.
Protocol 2: Vibrational Circular Dichroism (VCD) Analysis
Objective: To obtain the VCD spectrum of an enantiopure sample and determine its absolute configuration.
Materials:
-
Enantiopure sample of (R)- or (S)-tert-Butyl (1-aminopropan-2-yl)carbamate
-
Spectroscopic grade solvent (e.g., CCl₄ or CDCl₃). The solvent must be transparent in the IR region of interest.
-
Sample cell with BaF₂ or CaF₂ windows.[13]
-
FT-IR spectrometer equipped with a VCD module.
Procedure:
-
Sample Preparation: Prepare a solution of the analyte at a relatively high concentration (e.g., 0.1 M), as VCD signals are typically weak (ΔA/A ~10⁻⁴–10⁻⁵).[22] Ensure the sample is free of particulate matter.
-
Instrument Setup: Purge the spectrometer with dry air or nitrogen to minimize water and CO₂ interference. Set the instrument parameters, including the desired spectral range (e.g., 4000-800 cm⁻¹), resolution (e.g., 4 cm⁻¹), and number of scans (typically several thousand to achieve adequate signal-to-noise).
-
Data Acquisition: a. Fill the sample cell with the pure solvent and collect a background IR spectrum and a VCD baseline spectrum. b. Clean and dry the cell, then fill it with the analyte solution. c. Collect the IR and VCD spectra of the sample.
-
Data Processing: a. Subtract the solvent's IR spectrum from the sample's IR spectrum. b. Subtract the solvent's VCD baseline from the sample's VCD spectrum.
-
Analysis: Compare the resulting experimental VCD spectrum with theoretically calculated spectra for the (R) and (S) configurations. A good match between the experimental and one of the calculated spectra allows for an unambiguous assignment of the absolute configuration.[23][24]
Conclusion
The spectroscopic differentiation of the (R)- and (S)-enantiomers of tert-Butyl (1-aminopropan-2-yl)carbamate is not achievable with routine spectroscopic methods. However, a suite of specialized techniques provides robust solutions for researchers in drug development. NMR spectroscopy in the presence of a chiral solvating agent offers a rapid and quantitative method for determining enantiomeric purity by inducing diastereomeric non-equivalence. For the definitive assignment of absolute configuration, chiroptical methods, particularly VCD in conjunction with DFT calculations, stand as the gold standard. ECD and ORD provide complementary information on electronic transitions. By understanding the principles and applying the protocols detailed in this guide, scientists can confidently characterize the stereochemistry of chiral molecules, ensuring the safety, efficacy, and quality of next-generation therapeutics.
References
- National Institutes of Health (NIH). (n.d.). Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity.
- Wikipedia. (n.d.). Vibrational circular dichroism.
- National Institutes of Health (NIH). (2013). Differentiation of Diastereoisomers of Protected 1,2-Diaminoalkylphosphonic Acids by EI Mass Spectrometry and Density Functional Theory.
- Jorgensen, M. H., et al. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. ACS Publications.
- ResearchGate. (n.d.). Electronic circular dichroism for chiral analysis.
- Royal Society of Chemistry. (n.d.). A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case.
- Royal Society of Chemistry. (n.d.). Chiral separation of diastereomers of the cyclic nonapeptides vasopressin and desmopressin by uniform field ion mobility mass spectrometry.
- Jorgensen, M. H., et al. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. ACS Publications.
- Jorgensen, M. H., et al. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. ACS Publications.
- Bruker. (n.d.). Vibrational circular dichroism (VCD).
- Jorgensen, M. H., et al. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. ACS Publications.
- BenchChem. (n.d.). Application Notes and Protocols for NMR Analysis of Chiral Compounds.
- JASCO Inc. (n.d.). Theory of Vibrational Circular Dichroism.
- Chaudhary, P., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via ¹H- and ¹⁹F-NMR spectroscopic analysis. RSC Publishing.
- ACS Publications. (2018). Differentiation and Relative Quantitation of Disaccharide Isomers by MALDI-TOF/TOF Mass Spectrometry.
- ACS Publications. (n.d.). Diastereomer Method for Determining ee by ¹H NMR and/or MS Spectrometry with Complete Removal of the Kinetic Resolution Effect.
- Encyclopedia.pub. (2022). Electronic Circular Dichroism.
- MDPI. (n.d.). Evaluation of Chromatographic Separation, with a Focus on LC-MS/MS, for the Determination of Stereoisomeric Cypermethrin and Other Synthetic Pyrethroids in Apples.
- ACS Publications. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity.
- ResearchGate. (2025). NMR Chiral solvating agents.
- MDPI. (n.d.). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent.
- ACS Publications. (1964). Optically Active Amines. II. The Optical Rotatory Dispersion Curves of the N-Benzylidene and Substituted N-Benzylidene Derivatives of Some Open-Chain Primary Amines.
- Google APIs. (n.d.). optical rotatory dispersion and circular dichroism (ord and cd).
- MDPI. (2018). Instrumentation for Vibrational Circular Dichroism Spectroscopy: Method Comparison and Newer Developments.
- Google APIs. (n.d.). OPTICAL ROTATORY DISPERSION (ORD).
- Wikipedia. (n.d.). Optical rotatory dispersion.
- Utrecht University. (n.d.). OPTICAL ROTATORY DISPERSION.
- PubMed Central (PMC). (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers.
- ResearchGate. (2025). Chirality in NMR spectroscopy.
- YouTube. (2021). NMR and Chiral Molecules.
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A Comparative Guide to the Efficacy of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride in Bioactive Peptide Synthesis
This guide provides an in-depth technical comparison of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride, a chiral building block, for its application in the synthesis of bioactive peptides and peptidomimetics. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the causal factors behind synthetic choices, offering a comparative analysis against alternative methodologies. We will explore the structural advantages, mechanistic nuances, and performance metrics associated with this reagent, supported by experimental data and established protocols.
Strategic Importance of Chiral Diamines in Peptide Design
Bioactive peptides derive their function from their specific three-dimensional structure. The introduction of non-canonical amino acids or backbone modifications is a powerful strategy to enhance therapeutic properties such as receptor affinity, bioavailability, and resistance to enzymatic degradation. Chiral 1,2-diamines, like the one derived from this compound, are particularly valuable. When incorporated into a peptide sequence, they can act as conformational constraints, inducing specific secondary structures like β-turns. This structural rigidity can lock the peptide into its bioactive conformation, increasing its potency and stability.
The choice of protecting group strategy—primarily the acid-labile tert-butoxycarbonyl (Boc) group versus the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group—is a critical decision point in the synthesis of such modified peptides.[1] This guide focuses on the Boc-protected variant and compares its utility within the broader context of solid-phase peptide synthesis (SPPS).
Technical Profile: this compound
This reagent is a Boc-protected form of (R)-1,2-diaminopropane. The Boc group provides temporary protection for one of the amino functionalities, allowing the other to participate in standard peptide coupling reactions. Its hydrochloride salt form enhances stability and handling.
Key Physicochemical Properties:
-
Molecular Formula: C₈H₁₉ClN₂O₂
-
Molecular Weight: 210.70 g/mol
-
Protection Strategy: N-α-Boc (tert-butoxycarbonyl)
-
Cleavage Condition: Acid-labile, typically removed with trifluoroacetic acid (TFA).[2][3]
The core advantage of the Boc/Bzl protection scheme lies in its robustness, which is often favored for synthesizing long or difficult sequences prone to aggregation. The repeated protonation of the N-terminus during the TFA deprotection step can disrupt inter-chain hydrogen bonding that leads to aggregation.[3]
Caption: General workflow for incorporating a Boc-protected building block in SPPS.
Comparative Analysis with Alternative Reagents
The decision to use this compound should be weighed against other available synthetic strategies.
Boc Strategy vs. Fmoc Strategy
The most direct alternative is the corresponding Fmoc-protected diamine. The choice between Boc and Fmoc chemistry dictates the entire synthetic approach, including resin choice, side-chain protecting groups, and cleavage conditions.
| Feature | Boc-Protected Diamine | Fmoc-Protected Diamine | Rationale & Causality |
| N-α Deprotection | 50% TFA in DCM[2] | 20-40% Piperidine in DMF[4] | Orthogonality: Boc is acid-labile while Fmoc is base-labile. The choice depends on the acid or base sensitivity of the final peptide or other side-chain protecting groups.[1] |
| Final Cleavage | Strong acids (e.g., HF, TFMSA)[2][5] | Moderate acid (e.g., 95% TFA) | Safety & Equipment: The Boc/Bzl strategy requires specialized, HF-resistant equipment, whereas Fmoc/tBu cleavage can be done in standard glassware. |
| Aggregation | Generally less problematic | Can be significant for long peptides | Mechanism: In Boc-SPPS, the peptide-resin is repeatedly protonated (TFA salt), which disrupts aggregation. In Fmoc-SPPS, the peptide-resin remains neutral, potentially allowing for inter-chain hydrogen bonding and aggregation.[3] |
| Compatibility | Best for base-sensitive peptides | Best for acid-sensitive peptides and those requiring side-chain modifications on-resin. | Selectivity: The mild base used for Fmoc removal allows for a wider array of acid-labile side-chain protecting groups that can be selectively removed for on-resin modifications. |
Performance Comparison of Coupling Reagents
The efficacy of incorporating the diamine building block is highly dependent on the coupling reagent used. Uronium/aminium and phosphonium salt-based reagents are preferred for their high efficiency and ability to suppress racemization.[6][7]
| Coupling Reagent | Additive | Base | Typical Yield (%) | Key Considerations |
| HBTU/TBTU | HOBt | DIPEA | ~95-98[6] | Standard, cost-effective choice. Excess reagent can cause N-terminal guanidinylation, terminating the chain. |
| HATU | HOAt | DIPEA | ~99[6] | More reactive than HBTU, especially for sterically hindered couplings. Reduces epimerization. |
| PyBOP | HOBt | DIPEA | ~95[6] | Phosphonium salt, byproducts are generally easier to remove. Does not cause guanidinylation. |
| COMU | None | DIPEA | >99[6] | High reactivity, comparable to HATU. Byproducts are water-soluble, facilitating purification in "green chemistry" protocols.[8] |
Yields are based on model peptide syntheses and may vary depending on the specific sequence and conditions.
From a practical standpoint, for a standard incorporation of the diamine, HBTU offers a balance of cost and efficiency. For sequences where steric hindrance is anticipated or maximal yield is critical, HATU or COMU are superior choices.[6][8]
Caption: Decision tree for choosing between Boc and Fmoc protection strategies.
Experimental Protocols
The following protocols are designed to be self-validating, with explanations for each critical step.
Protocol 1: Incorporation via Boc-SPPS
This protocol details the manual incorporation of this compound onto a growing peptide chain attached to a Merrifield or PAM resin.
Materials:
-
Peptide-resin (e.g., Boc-Gly-PAM-resin)
-
This compound
-
Coupling Reagent (e.g., HBTU)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in DCM
-
Neutralization Solution: 5% DIPEA in DCM
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.[9] This step is crucial to ensure solvent and reagent accessibility to the reactive sites within the polymer matrix.
-
Boc Deprotection:
-
Drain the DCM. Add the 50% TFA/DCM solution (10 mL/g resin) and agitate for 2 minutes (pre-wash).
-
Drain and add fresh deprotection solution. Agitate for 20-30 minutes.[2] The tert-butyl carbocation formed is scavenged by TFA.
-
Drain the solution and wash the resin thoroughly with DCM (3x) and then DMF (3x) to remove all traces of acid.
-
-
Neutralization:
-
Add the 5% DIPEA/DCM solution and agitate for 5 minutes. Repeat twice. This converts the N-terminal ammonium trifluoroacetate salt to a free amine, which is necessary for the subsequent coupling reaction.
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Coupling Reaction (HBTU Activation):
-
In a separate vial, dissolve this compound (2-4 eq), HBTU (2-4 eq), and DIPEA (4-8 eq) in minimal DMF. The extra base is required to neutralize the hydrochloride salt of the building block and to facilitate the reaction.
-
Add the activation mixture to the neutralized peptide-resin.
-
Agitate at room temperature for 1-2 hours. The progress can be monitored using a Kaiser test (ninhydrin test); a negative result (beads remain colorless) indicates complete coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection/coupling cycle.
-
Protocol 2: Final Cleavage (Anhydrous HF)
This is a standard protocol for cleaving a peptide synthesized using the Boc/Bzl strategy from a PAM resin. WARNING: Anhydrous HF is extremely hazardous and must be handled only by trained personnel in a specialized apparatus.
-
Preparation: Dry the final peptide-resin thoroughly under vacuum. Place the dried resin (e.g., 0.5 g) in the reaction vessel of an HF cleavage apparatus.[5]
-
Scavenger Addition: Add a scavenger, such as anisole (0.5 mL), to the resin. Scavengers trap reactive cations generated during cleavage, preventing side reactions with sensitive residues like Met or Trp.
-
HF Cleavage: Cool the reaction vessel to 0°C. Condense anhydrous HF (approx. 10 mL) into the vessel.
-
Reaction: Stir the mixture at 0°C for 1-2 hours.[5] This single step cleaves the peptide from the resin and removes most benzyl-based side-chain protecting groups.
-
HF Removal: Evaporate the HF under a stream of nitrogen followed by a high vacuum.
-
Peptide Precipitation & Extraction:
-
Wash the remaining resin/peptide mixture with cold diethyl ether to precipitate the crude peptide and remove the scavenger.
-
Extract the crude peptide from the resin using a suitable solvent, such as 10% aqueous acetic acid.
-
Lyophilize the aqueous extract to obtain the crude peptide powder, which can then be purified by HPLC.
-
Conclusion and Recommendations
This compound is a highly effective building block for introducing a chiral 1,2-diamine moiety into bioactive peptides using the robust Boc-SPPS methodology.
Choose this reagent when:
-
Synthesizing long or aggregation-prone peptides where the repeated acidification of Boc-SPPS is advantageous.[3]
-
The final peptide is sensitive to bases like piperidine.
-
The laboratory is equipped for and experienced with anhydrous HF cleavage procedures.
Consider alternatives when:
-
The target peptide contains acid-sensitive functionalities that are incompatible with repeated TFA treatment or final HF cleavage.
-
On-resin side-chain modifications are required, for which the milder, orthogonal Fmoc strategy is better suited.
-
Access to specialized HF cleavage equipment is limited.
Ultimately, the selection is a strategic decision based on the specific chemical nature of the target peptide, the length of the sequence, and the available laboratory infrastructure. By understanding the underlying chemical principles and comparative performance metrics outlined in this guide, researchers can make informed decisions to optimize the synthesis of novel and potent bioactive peptides.
References
- BenchChem. (2025). A Comparative Analysis of Modern Coupling Reagents for Optimal Peptide Synthesis Yield.
- ChemPep. Boc Solid Phase Peptide Synthesis.
- Slideshare. T boc fmoc protocols in peptide synthesis.
- Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (n.d.).
- PubMed. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis.
- ACS Publications. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Sigma-Aldrich. Peptide Coupling Reagents Guide.
- Methods and protocols of modern solid phase peptide synthesis. (2014).
- ResearchGate. (n.d.).
- Journal of the American Chemical Society. (2014). Synthesis of α-Amino Acid Derivatives and Peptides via Enantioselective Addition of Masked Acyl Cyanides to Imines.
- University of the Pacific Scholarly Commons. (2025). Synthesis of Alanine-Containing Peptides.
- AAPPTec. Boc-L-Amino Acids for Peptide Synthesis.
- Royal Society of Chemistry. (2024).
- BenchChem. (2025). Application Notes and Protocols for Boc-L-Ala-OH in Solid-Phase Peptide Synthesis.
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. bachem.com [bachem.com]
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- 9. chemistry.du.ac.in [chemistry.du.ac.in]
A Senior Application Scientist's Guide to (R)-tert-Butyl (1-aminopropan-2-yl)carbamate Hydrochloride: A Chiral Building Block in Modern Drug Discovery
In the landscape of modern medicinal chemistry and drug development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral building blocks are the foundational elements that enable the construction of enantiomerically pure active pharmaceutical ingredients (APIs). Among these, (R)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride has emerged as a versatile and valuable reagent. This guide provides an in-depth analysis of its applications, a comparative assessment against viable alternatives, and detailed experimental insights to empower researchers in their synthetic endeavors.
Introduction: The Strategic Importance of this compound
This compound, often referred to as (R)-Boc-1,2-diaminopropane hydrochloride, is a chiral synthetic building block characterized by a primary amine and a Boc-protected secondary amine on a propane backbone. This unique structural arrangement offers a powerful tool for asymmetric synthesis, allowing for the sequential and regioselective functionalization of the two amine groups. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, prized for its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1][2] This attribute is paramount in multi-step syntheses where orthogonal protection strategies are often required.
The primary application of this chiral diamine lies in the synthesis of complex molecules with specific stereochemical requirements, particularly in the development of novel therapeutics.[3][4][5] Its utility spans the synthesis of peptide mimetics, chiral ligands for asymmetric catalysis, and as a key intermediate for various APIs.[5][6]
Comparative Analysis with Alternative Chiral Building Blocks
The selection of a chiral building block is a critical decision in a synthetic campaign, often dictated by factors such as cost, availability, and performance in specific chemical transformations. Here, we compare this compound with other commonly used chiral 1,2-diamine precursors.
| Feature | (R)-tert-Butyl (1-aminopropan-2-yl)carbamate HCl | (R,R)-1,2-Diaminocyclohexane | (R)-1,2-Diaminopropane |
| Chiral Scaffold | Acyclic, flexible | Cyclic, conformationally rigid | Acyclic, flexible |
| Protecting Group | Boc (acid-labile) | Often unprotected or requires separate protection step | Unprotected |
| Regioselectivity | Inherent due to differential protection | Both amines are equivalent, requiring statistical or directed functionalization | Both amines are primary, requiring statistical or directed functionalization |
| Solubility | Generally soluble in a range of organic solvents[3] | Variable, depends on derivatization | Soluble in polar solvents |
| Key Applications | Peptide mimetics, chiral auxiliaries, synthesis of specific APIs | Chiral ligands (e.g., for Jacobsen's catalyst), asymmetric catalysis | Simpler chiral structures, resolution of racemic acids |
| Advantages | Orthogonal protection strategy, predictable regiochemistry | Rigid backbone imparts high stereocontrol in catalysis | Lower cost, readily available |
| Limitations | Higher cost compared to unprotected diamines | Potential for diastereomeric products in certain reactions | Lack of inherent regioselectivity |
Expert Insight: The pre-installed, acid-labile Boc group on this compound is its defining advantage. It circumvents the need for a separate protection step, which often involves tedious workups and potential for side reactions. This "ready-to-use" nature streamlines the synthetic workflow, saving valuable time and resources in a research and development setting. While the rigidity of diamines like (R,R)-1,2-diaminocyclohexane can be advantageous in catalysis, the flexibility of the acyclic backbone of our title compound allows it to be incorporated into a wider variety of molecular architectures, particularly those mimicking peptide chains.
Key Applications and Experimental Protocols
The versatility of this compound is best illustrated through its application in the synthesis of bioactive molecules.
Synthesis of Chiral Ligands for Asymmetric Catalysis
Chiral diamines are precursors to a vast array of ligands used in transition-metal-catalyzed asymmetric reactions. The distinct electronic and steric environments of the two nitrogen atoms in this compound can be exploited to create bidentate ligands with unique coordinating properties.
Experimental Protocol: Synthesis of a Chiral Salen-type Ligand
This protocol outlines a general procedure for the synthesis of a chiral Salen-type ligand, a class of privileged ligands in asymmetric catalysis.
Materials:
-
This compound
-
Salicylaldehyde derivative (e.g., 3,5-di-tert-butylsalicylaldehyde)
-
Sodium bicarbonate
-
Ethanol
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Free-Basing the Diamine: Dissolve this compound (1.0 eq) in a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base.
-
Schiff Base Condensation: Dissolve the free base (1.0 eq) in ethanol. Add the salicylaldehyde derivative (2.0 eq) to the solution. Reflux the mixture for 4 hours.
-
Isolation of the Boc-Protected Ligand: Cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume under reduced pressure and collect the solid by filtration. Wash the solid with cold ethanol.
-
Boc Deprotection: Suspend the Boc-protected ligand in DCM. Add TFA (10 eq) dropwise at 0 °C. Stir the reaction at room temperature for 2 hours.
-
Workup and Isolation: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final chiral ligand.
Causality Behind Experimental Choices: The initial free-basing step is crucial to liberate the primary amine for the subsequent nucleophilic attack on the aldehyde. The use of a 2:1 molar ratio of the aldehyde to the diamine ensures the formation of the bidentate ligand. TFA is a standard reagent for Boc deprotection due to its efficacy and the volatile nature of its byproducts.
Visualizing the Synthetic Workflow:
Caption: Synthetic workflow for a chiral Salen ligand.
Incorporation into Peptide Mimetics
The carbamate group is often used as a stable surrogate for the labile peptide bond in drug design.[7][8] this compound provides a chiral scaffold to introduce this feature into peptidomimetics, which can lead to improved metabolic stability and cell permeability.
Experimental Protocol: Acylation of the Primary Amine
This protocol demonstrates the selective acylation of the primary amine, a common step in the elaboration of this building block.
Materials:
-
This compound
-
Acyl chloride or activated ester (e.g., N-hydroxysuccinimide ester)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: Suspend this compound (1.0 eq) in DCM. Add TEA (2.2 eq) and stir for 10 minutes at room temperature.
-
Acylation: Cool the mixture to 0 °C. Add the acyl chloride (1.05 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Trustworthiness of the Protocol: This protocol incorporates a standard workup procedure to remove excess reagents and byproducts. The acidic wash removes the excess amine base, while the basic wash removes any unreacted acidic starting materials. Column chromatography ensures the isolation of a pure product.
Visualizing the Reaction Pathway:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride
Hazard Identification and Risk Assessment
Key Potential Hazards:
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[2] Amines can be corrosive and cause severe skin burns and eye damage.[3][4]
-
Irritation: Can cause serious eye, skin, and respiratory system irritation.[4][5]
-
Environmental Hazard: This compound should not be released into the environment, as carbamates can be toxic to aquatic life.[5][6] Do not empty into drains.[2]
A thorough risk assessment should be conducted before handling this compound, considering the quantities used and the specific laboratory procedures involved. All personnel must be trained on the potential hazards and the appropriate safety precautions.[7][8]
Regulatory Framework for Hazardous Waste Disposal
The disposal of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride is governed by federal and local regulations. In the United States, the primary regulatory body is the Environmental Protection Agency (EPA), which enforces the Resource Conservation and Recovery Act (RCRA).[1][9]
Under RCRA, chemical wastes, including those from carbamate production, are classified as hazardous if they meet certain criteria.[10] Facilities that generate hazardous waste are categorized as Very Small Quantity Generators (VSQG), Small Quantity Generators (SQG), or Large Quantity Generators (LQG), each with specific requirements for storage, handling, and disposal.[11][12] It is the responsibility of the waste generator to properly characterize, label, and store their chemical waste from its point of generation to its final disposal.[11]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound, especially during disposal procedures where the risk of exposure is heightened.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[2] | Protects eyes from dust, splashes, and accidental contact. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for tears or holes before use.[13] | Prevents skin absorption, which is a primary route of exposure for carbamates and amines. |
| Body Protection | A standard laboratory coat is mandatory. For larger quantities or spill cleanup, a chemically resistant apron is recommended.[14] | Protects skin and personal clothing from contamination. |
| Respiratory | Use only under a chemical fume hood.[5] If a fume hood is not available, a NIOSH-approved respirator may be required. | Prevents inhalation of potentially harmful dust or aerosols. |
Core Disposal Protocol: From Generation to Collection
Disposal of this compound must follow a systematic process to ensure safety and compliance. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][15]
Step 1: Waste Characterization and Segregation
-
Immediately upon generation, determine that the waste is hazardous.
-
Do not mix this waste with other incompatible waste streams. Carbamates are incompatible with strong oxidizing agents and strong acids.[5][16]
-
Keep in a suitable, closed container for disposal.[2]
Step 2: Container Selection and Labeling
-
Container: Use a chemically compatible, leak-proof container with a secure, screw-top cap. The original container is often a suitable choice if it is in good condition.[15] The container should be made of a material that does not react with the waste.[9]
-
Labeling: The container must be labeled with the words "Hazardous Waste."[11][12] The label must also clearly identify the contents, including the full chemical name: "this compound" and indicate the associated hazards (e.g., "Toxic," "Irritant").[11]
Step 3: On-Site Accumulation and Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[12][15]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[17]
-
Ensure secondary containment is used to prevent spills from reaching the environment.
-
Store away from incompatible materials.[14]
Step 4: Arranging for Final Disposal
-
Periodically, or when the container is full, the waste must be transferred from the SAA to a Central Accumulation Area (CAA) or directly picked up by a licensed hazardous waste disposal contractor.
-
All hazardous waste must be tracked from its point of generation to its final disposal destination, a process often referred to as "cradle to grave."[11]
-
Disposal methods for carbamate wastes often involve incineration at a licensed facility.[11][18]
Caption: Waste Disposal Workflow from Generation to Final Disposal.
Spill and Emergency Procedures
Accidental spills must be managed immediately and safely. The response procedure depends on the scale of the spill.
For Small Spills (Contained within a fume hood):
-
Alert Personnel: Notify others in the immediate area.
-
Ensure Ventilation: Keep the fume hood running.
-
Containment: Use an inert absorbent material like sand, earth, or vermiculite to cover the spill.[16] Do not use combustible materials like paper towels without first absorbing the chemical.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2] Use non-sparking tools if there is any fire hazard.[16]
-
Decontamination: Clean the spill area with a detergent and water solution.[6][19] Collect the cleaning materials as hazardous waste.
-
Label and Dispose: Seal and label the container of spill debris as hazardous waste for proper disposal.[19]
For Large Spills (Outside of a fume hood):
-
Evacuate: Immediately evacuate the area and alert all personnel.
-
Isolate: Close doors to the affected area and prevent entry.
-
Contact Authorities: Notify your institution's Environmental Health & Safety (EHS) office and, if necessary, emergency services.
-
Do Not Attempt Cleanup: Allow only trained emergency response personnel to handle large spills.
Personnel Decontamination:
-
If the chemical contacts the skin, immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[2][4]
-
If the chemical gets into the eyes, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[5]
-
Seek immediate medical attention in all cases of significant exposure.
References
- Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. (2011). U.S. Environmental Protection Agency.
- Decontamination.
- Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste. (1995). U.S. Environmental Protection Agency.
- CARBAMATE PESTICIDE, LIQUID, FLAMMABLE, POISONOUS. CAMEO Chemicals, NOAA.
- Managing Hazardous Chemical Waste in the Lab.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Carbamate Production, Identification and Listing of Hazardous Waste; Land Disposal Restrictions. (1997). U.S. Environmental Protection Agency.
- Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule. (1994). U.S. Environmental Protection Agency.
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency.
- Laboratory Waste Management: The New Regul
- SAFETY DATA SHEET for tert-Butyl carbam
- SAFETY DATA SHEET for N-BOC-1,2-diaminoethane. (2009). Fisher Scientific.
- SAFETY DATA SHEET for (R)-(-)-1-Aminopropan-2-ol. (2012). Fisher Scientific.
- Chemical Spill Procedures. Princeton University Environmental Health & Safety.
- SAFETY DATA SHEET for tert-Butyl (1-hydroxypropan-2-yl)carbamate.
- How to Handle Amines Safely in Industrial Environments.
- Chemical Hazards and Toxic Substances - Overview.
- OSHA's toxic and hazardous substances standards. (2023). J. J.
- Amine Usage Guidelines for High-Purity Amines in Industry.
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A Comprehensive Safety and Handling Guide for (R)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling (R)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride (CAS No. 1217631-35-0). In the absence of a specific Safety Data Sheet (SDS) for this exact compound, this document synthesizes data from structurally similar compounds, including the free base and other amino carbamate derivatives, to establish a robust safety protocol. A thorough, site-specific risk assessment should always be conducted before commencing any work with this chemical.
Hazard Identification and Risk Assessment
This compound is a research chemical whose toxicological properties have not been fully investigated. However, based on the hazard classifications of its free base and similar compounds, it should be handled as a hazardous substance.[1] The primary risks are associated with its potential for skin and eye irritation or damage, respiratory tract irritation, and harm if swallowed. The hydrochloride salt may also possess corrosive properties.
Anticipated GHS Hazard Classifications:
| Hazard Class | Hazard Statement | Rationale |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Based on the free base.[1] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Based on the free base.[1] Could potentially be Category 1 (corrosive) due to the hydrochloride salt. |
| Serious Eye Damage/Eye Irritation (Category 1 or 2A) | H318: Causes serious eye damage or H319: Causes serious eye irritation | The free base causes serious eye irritation.[1] Similar amino carbamates are corrosive to eyes.[2][3][4] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | Based on the free base.[1] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is critical to minimize exposure. The following PPE is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles for splash hazards. | Protects against splashes and dust that could cause serious, irreversible eye damage.[2][5][6] |
| Skin Protection | - Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect for tears or holes before each use. - Lab Coat: A standard laboratory coat. A chemical-resistant apron should be worn over the lab coat for larger quantities. | Carbamates can potentially be absorbed through the skin. A multi-layered approach prevents direct contact and systemic exposure.[2][5] |
| Respiratory Protection | Not typically required when handled within a certified chemical fume hood. If dusts or aerosols are generated outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge is necessary. | Inhalation of dust or aerosols may cause respiratory irritation.[1][2] Engineering controls are the primary method of exposure control. |
Operational and Disposal Plans: A Step-by-Step Workflow
A systematic approach to handling, from receipt of the compound to its ultimate disposal, is essential for maintaining a safe laboratory environment.
-
Inspect: Upon receipt, inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2][6] The container should be kept tightly closed. Recommended storage is often refrigerated (2-8°C) under an inert atmosphere.[1][7]
-
Designated Area: All handling of this compound should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.
-
Pre-Experiment Checklist:
-
Ensure the fume hood is functioning correctly.
-
Don all required PPE.
-
Have spill cleanup materials readily available.
-
Locate the nearest eyewash station and safety shower.
-
-
Weighing and Aliquoting:
-
Handle as a solid to avoid generating dust. If the material is a fine powder, take extra precautions to minimize dust.
-
Use a spatula to transfer the solid. Avoid scooping directly from the primary container if possible.
-
Close the container immediately after use.
-
-
In Case of a Spill:
-
Evacuate the immediate area.
-
If safe to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Do not use combustible materials like paper towels to clean up spills of oxidizing materials.
-
Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area with an appropriate solvent.
-
-
Waste Collection: All waste materials, including contaminated PPE, disposable labware, and spilled material, must be collected in a designated, labeled hazardous waste container.
-
Container Management: Do not mix this waste with other waste streams. Keep the waste container closed when not in use.
-
Disposal Protocol: Dispose of the hazardous waste through a licensed environmental disposal service, following all local, state, and federal regulations. Do not dispose of down the drain.[2]
Emergency Procedures: First Aid
In the event of exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]
-
Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3][4]
Visualizing the Workflow: A Graphviz Diagram
Caption: Logical workflow for the safe handling of this compound.
References
- BLDpharm. tert-Butyl (1-aminopropan-2-yl)carbamate Safety Information.
- Fisher Scientific. tert-Butyl carbamate Safety Data Sheet.
- Fisher Scientific. tert-Butyl N-(2-aminoethyl)carbamate Safety Data Sheet.
- Sigma-Aldrich. 1-Aminopropan-2-ol Safety Data Sheet.
- Fisher Scientific. tert-Butyl N-(3-aminopropyl)carbamate Safety Data Sheet.
- Lead Sciences. (R)-tert-Butyl (1-aminopropan-2-yl)carbamate Product Information.
- Fisher Scientific. (R)-(-)-1-Aminopropan-2-ol Safety Data Sheet.
- Sigma-Aldrich. 1-Aminopropan-2-ol Safety Data Sheet.
Sources
- 1. 149632-73-5|tert-Butyl (1-aminopropan-2-yl)carbamate|BLD Pharm [bldpharm.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. (R)-tert-Butyl (1-aminopropan-2-yl)carbamate - Lead Sciences [lead-sciences.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
